2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine
Description
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Properties
IUPAC Name |
2-(oxan-4-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-8-1-4-11-9(12-8)7-2-5-13-6-3-7/h1,4,7H,2-3,5-6H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFXKJVKRFXSCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671778 | |
| Record name | 2-(Oxan-4-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159821-30-3 | |
| Record name | 2-(Tetrahydro-2H-pyran-4-yl)-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159821-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Oxan-4-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine chemical properties
An In-depth Technical Guide to 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine
Abstract: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of increasing interest in medicinal chemistry. The tetrahydropyran (THP) ring is a versatile saturated heterocycle frequently incorporated into molecular designs to enhance physicochemical properties such as solubility and metabolic stability. When coupled with the pyrimidine core, a privileged scaffold in numerous bioactive agents, it creates a building block with significant potential for drug discovery. This guide details the compound's physicochemical properties, outlines a validated synthetic methodology, discusses its analytical characterization, and explores its applications as a key intermediate in the development of novel therapeutics.
The strategic incorporation of saturated heterocyclic rings is a cornerstone of modern medicinal chemistry. Among these, the tetrahydropyran (THP) moiety has emerged as a particularly valuable substituent. Unlike its aromatic counterpart, phenyl, the THP ring serves as a "non-aromatic phenyl bioisostere," offering a three-dimensional structure that can improve aqueous solubility and mitigate the metabolic liabilities often associated with planar aromatic systems.
This compound, CAS No. 1159821-30-3, combines this beneficial THP group with a 2-aminopyrimidine scaffold.[1] The aminopyrimidine core is fundamental to a wide array of approved drugs, known for its ability to form critical hydrogen bond interactions with biological targets. The fusion of these two motifs yields a molecule that is not only a versatile synthetic intermediate but also a pharmacophore fragment with desirable drug-like properties. This guide will explore the core chemical characteristics of this compound for researchers engaged in drug design and development.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is essential for its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1159821-30-3 | [1] |
| Molecular Formula | C₉H₁₃N₃O | [1] |
| Molecular Weight | 179.22 g/mol | [1][2] |
| Canonical SMILES | C1COCCC1C2=NC=CC(=N2)N | [2] |
| InChI Key | Information not available | |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Solubility | Expected to have moderate aqueous solubility | Inferred |
| pKa | Information not available |
The presence of the basic amino group on the pyrimidine ring and the oxygen atom in the tetrahydropyran ring suggests the molecule can act as both a hydrogen bond donor and acceptor, contributing to its potential for target binding and improved solubility.
Synthesis and Manufacturing Pathway
The synthesis of 2-substituted pyrimidines is a well-established field in organic chemistry. A common and effective strategy for constructing the this compound scaffold involves the condensation of a suitable amidine with a three-carbon building block.
Proposed Synthetic Workflow
A logical and industrially scalable approach begins with the conversion of a commercially available starting material, Tetrahydro-2H-pyran-4-carboxylic acid, into the corresponding amidine, which is then cyclized.
Caption: Proposed synthesis of this compound.
Experimental Protocol Justification
-
Amidine Formation: The synthesis begins with a stable, commercially available precursor. The conversion to the amidine (Compound D ) is a critical step. The Pinner reaction, involving the treatment of a nitrile (C ) with an alcohol and HCl followed by ammonolysis, is a classic and reliable method for preparing the required amidine salt.
-
Cyclocondensation: The core of the synthesis is the cyclocondensation reaction. The amidine (D ) is reacted with a β-alkoxy-α,β-unsaturated nitrile, such as 3-ethoxyacrylonitrile (E ). This reaction is typically promoted by a base like sodium ethoxide in an alcoholic solvent. The base deprotonates the amidine, which then acts as a nucleophile, attacking the β-position of the acrylonitrile derivative, leading to a cascade of reactions that culminates in the formation of the stable pyrimidine ring. This method is highly efficient for constructing 4-aminopyrimidines.
Spectroscopic and Analytical Data
Full characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectra for this exact compound are not publicly available, the expected spectroscopic signatures can be predicted based on its structure.
¹H NMR (400 MHz, DMSO-d₆):
-
Pyrimidine Protons: Two doublets would be expected in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons at the 5- and 6-positions of the pyrimidine ring.
-
Amino Protons: A broad singlet for the -NH₂ group (δ 6.0-7.5 ppm), which may exchange with D₂O.
-
Tetrahydropyran Protons: A series of multiplets in the upfield region (δ 1.5-4.0 ppm). The axial and equatorial protons adjacent to the oxygen atom would appear most downfield (δ ~3.8 ppm), while the remaining methylene and methine protons would resonate at higher fields.
¹³C NMR (100 MHz, DMSO-d₆):
-
Pyrimidine Carbons: Resonances for the pyrimidine ring carbons would be expected in the δ 150-170 ppm range.
-
Tetrahydropyran Carbons: Carbons adjacent to the oxygen (C2' and C6') would appear around δ 65-70 ppm, with the other ring carbons appearing further upfield.
Mass Spectrometry (ESI+):
-
The primary ion observed would be the protonated molecule [M+H]⁺ at m/z = 180.2.
Reactivity, Stability, and Safe Handling
Stability: The compound is expected to be stable under normal laboratory conditions. However, like many amine-containing compounds, it should be protected from strong oxidizing agents. The tetrahydropyran ring is generally robust and not prone to degradation under standard conditions.
Reactivity: The primary site of reactivity is the exocyclic amino group, which can act as a nucleophile in reactions such as acylation, alkylation, or sulfonylation. This functional handle is key to its utility as a building block for creating more complex molecules. The nitrogen atoms within the pyrimidine ring can also be protonated or alkylated under specific conditions.
Safe Handling: While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally related aminopyrans and aminopyrimidines should be considered.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.[3]
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[3] Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Applications in Drug Discovery
The true value of this compound lies in its application as a scaffold and building block in medicinal chemistry. The tetrahydropyran motif is a well-recognized "solubility tag" and metabolic stabilizer.
Case Study: PDE9A Inhibitors for Cognitive Disorders Research into inhibitors of phosphodiesterase 9A (PDE9A) for treating cognitive disorders like Alzheimer's disease has utilized the tetrahydropyran scaffold. In the design of the clinical candidate PF-04447943, a 1-(tetrahydro-2H-pyran-4-yl) group was attached to a pyrazolopyrimidinone core.[4] The inclusion of the THP moiety was critical for optimizing the physicochemical properties of the series, leading to excellent pharmacokinetic profiles across multiple species, including humans.[4] This demonstrates the power of the THP group to confer drug-like properties essential for developing brain-penetrant therapeutics.[4]
Case Study: CB2 Receptor Agonists for Inflammatory Pain In the development of selective cannabinoid receptor 2 (CB2) agonists for treating inflammatory pain, a N-[(tetrahydro-2H-pyran-4-yl)methyl] fragment was incorporated.[5] The lead compound, GW842166X, showed high oral efficacy in animal models of inflammatory pain.[5] While the linkage is different, this example again highlights the favorability of the THP ring in modern drug design to achieve potent and selective agents.
The title compound, this compound, provides a direct and efficient way to introduce this valuable THP-aminopyrimidine pharmacophore into a lead molecule, making it a highly strategic intermediate for drug development programs.
Conclusion
This compound is a strategically designed chemical entity that combines the privileged 2-aminopyrimidine scaffold with the beneficial physicochemical properties of the tetrahydropyran ring. Its robust and scalable synthesis, coupled with its proven utility in optimizing drug candidates, makes it an invaluable tool for researchers and scientists in the field of drug discovery. As the demand for novel therapeutics with improved safety and efficacy profiles continues to grow, the application of such well-designed building blocks will remain a critical component of successful medicinal chemistry campaigns.
References
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Giblin, G. M., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597-600. [Link]
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Proulx-Lafrance, C., et al. (2012). Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders. Journal of Medicinal Chemistry, 55(21), 9045-54. [Link]
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An In-Depth Technical Guide to 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine (CAS Number: 1159821-30-3), a heterocyclic amine of significant interest in medicinal chemistry. The pyrimidine scaffold is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents.[1][2] The incorporation of a tetrahydropyran moiety introduces favorable physicochemical properties, such as improved solubility and metabolic stability, making this compound a compelling building block for the development of novel therapeutics.[3][4] This document details a putative synthetic pathway, methods for characterization, and explores the potential biological activities and mechanisms of action based on the extensive literature of related pyrimidine derivatives.
Introduction: The Significance of the Pyrimidine Core in Drug Discovery
The pyrimidine ring is a fundamental heterocyclic motif found in the nucleobases of DNA and RNA, rendering it a key player in numerous biological processes. Its inherent ability to participate in hydrogen bonding and other molecular interactions has made it a cornerstone in the design of a wide array of therapeutic agents.[1][2] Marketed drugs containing the pyrimidine core span a vast range of indications, including oncology (e.g., Imatinib), cardiovascular disease (e.g., Rosuvastatin), and infectious diseases.[1]
The 2-aminopyrimidine substructure, in particular, is a well-established pharmacophore known to interact with various biological targets, most notably protein kinases.[5] The amino group at the 2-position can act as a crucial hydrogen bond donor, mimicking the hinge-binding motif of ATP in the kinase active site. This has led to the development of numerous kinase inhibitors for the treatment of cancer and inflammatory diseases.[6][7][8] The substituent at the 4-position of the pyrimidine ring often plays a critical role in modulating potency, selectivity, and pharmacokinetic properties. The tetrahydropyran (THP) group is frequently incorporated into drug candidates to enhance aqueous solubility, reduce metabolic lability, and improve oral bioavailability.[3]
This guide focuses on this compound, a molecule that synergistically combines the therapeutic potential of the 2-aminopyrimidine scaffold with the advantageous properties of the tetrahydropyran ring.
Synthesis and Characterization
While a specific, detailed synthesis for this compound is not extensively published in readily available literature, a plausible and efficient synthetic route can be devised based on established methods for the synthesis of 2,4-disubstituted pyrimidines.[9][10]
Proposed Synthetic Pathway
A common and effective strategy for the synthesis of 2-aminopyrimidine derivatives involves the condensation of a β-ketoester or its equivalent with guanidine or a substituted guanidine. A likely synthetic approach for the target compound is outlined below:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol:
-
Preparation of Tetrahydropyran-4-carboxamidine: This intermediate can be synthesized from commercially available tetrahydropyran-4-carbonitrile. The nitrile is converted to the corresponding imidate ester hydrochloride by treatment with ethanol and hydrogen chloride gas (Pinner reaction), followed by reaction with ammonia in an alcoholic solvent to yield the amidine hydrochloride.
-
Cyclocondensation: The tetrahydropyran-4-carboxamidine hydrochloride is reacted with a suitable three-carbon electrophile, such as 1,1,3,3-tetramethoxypropane (a malondialdehyde precursor), in the presence of a base like sodium ethoxide in refluxing ethanol.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Physicochemical Properties
The physicochemical properties of this compound can be predicted based on its structure and comparison with similar aminopyrimidine compounds.[11][12][13]
| Property | Predicted Value/Range | Rationale |
| Molecular Formula | C₉H₁₃N₃O | - |
| Molecular Weight | 179.22 g/mol | - |
| Appearance | White to off-white crystalline solid | Based on similar aminopyrimidines.[12][14] |
| Melting Point | 120-140 °C | Typical range for small molecule heterocyclic amines. |
| Solubility | Moderately soluble in water and polar organic solvents (e.g., methanol, ethanol, DMSO) | The amino and pyrimidine nitrogens, along with the ether oxygen of the THP ring, can form hydrogen bonds with water.[11] |
| logP | 0.5 - 1.5 | The tetrahydropyran ring increases lipophilicity compared to a simple alkyl chain, but the overall polarity is maintained by the heteroatoms. |
| pKa | 3.5 - 4.5 (for the pyrimidine ring nitrogen) | The electron-withdrawing nature of the pyrimidine ring reduces the basicity of the exocyclic amino group.[12] |
Characterization and Quality Control
A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic signals for the protons on the pyrimidine and tetrahydropyran rings, as well as the amine protons.
-
¹³C NMR will confirm the number of unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the molecule.
-
-
High-Performance Liquid Chromatography (HPLC):
-
HPLC is essential for determining the purity of the compound. A reversed-phase C18 column with a mobile phase of water and acetonitrile (with or without a modifier like formic acid or trifluoroacetic acid) is a common starting point.
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy can be used to identify the characteristic functional groups, such as N-H stretches for the amine and C=N and C=C stretches for the pyrimidine ring.
-
Potential Biological Applications and Mechanism of Action
The 2-aminopyrimidine scaffold is a well-known "privileged" structure in medicinal chemistry, frequently found in kinase inhibitors.[1][5] Therefore, it is highly probable that this compound and its derivatives could exhibit inhibitory activity against various protein kinases.
Kinase Inhibition
Many 2-aminopyrimidine derivatives have been developed as inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and various Cyclin-Dependent Kinases (CDKs).[15][16][17] The general mechanism of action involves the 2-amino group forming hydrogen bonds with the hinge region of the kinase active site, while the substituent at the 4-position (in this case, the tetrahydropyran ring) occupies a hydrophobic pocket.
Caption: Putative mechanism of action via kinase inhibition.
Other Potential Therapeutic Areas
Beyond oncology, pyrimidine derivatives have shown promise in a variety of other therapeutic areas, including:
-
Inflammatory Diseases: Some pyrimidine-containing compounds have demonstrated anti-inflammatory properties.[9]
-
Neurodegenerative Disorders: The tetrahydropyran moiety is present in some compounds targeting neurological conditions.[3]
-
Infectious Diseases: The pyrimidine nucleus is a key component of some antibacterial and antifungal agents.[1][2]
Experimental Workflow for Biological Evaluation
To assess the therapeutic potential of this compound, a systematic experimental workflow is recommended.
Caption: A typical workflow for the biological evaluation of a novel compound.
Step-by-Step Methodologies:
-
In Vitro Kinase Profiling: The compound should be screened against a broad panel of protein kinases to identify potential targets. This is typically done using radiometric, fluorescence-based, or mass spectrometry-based assays.
-
Cell-Based Cytotoxicity Assays: The antiproliferative activity of the compound should be evaluated against a panel of cancer cell lines. The MTT or CellTiter-Glo assay can be used to determine the IC₅₀ values.[16][18]
-
Mechanism of Action Studies: For active compounds, further studies are needed to elucidate the mechanism of action. This can include:
-
Western Blotting: To assess the phosphorylation status of downstream targets of the identified kinase.
-
Cell Cycle Analysis: To determine if the compound induces cell cycle arrest.
-
Apoptosis Assays: To investigate if the compound induces programmed cell death.
-
-
In Vivo Efficacy Studies: Promising candidates should be evaluated in animal models of disease (e.g., tumor xenograft models for cancer) to assess their in vivo efficacy.
-
Pharmacokinetic and Toxicological Studies: The ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles of the compound need to be thoroughly investigated to assess its drug-like properties and safety.
Conclusion and Future Directions
This compound represents a promising chemical scaffold for the development of novel therapeutic agents. Its synthesis is feasible through established chemical methodologies, and its structure suggests a high likelihood of activity as a kinase inhibitor. The favorable physicochemical properties imparted by the tetrahydropyran moiety make it an attractive candidate for further investigation.
Future research should focus on the synthesis and thorough characterization of this compound, followed by a comprehensive biological evaluation as outlined in this guide. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications to the pyrimidine and tetrahydropyran rings, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will pave the way for the development of novel and effective therapies for a range of diseases, particularly cancer.
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An In-Depth Technical Guide to 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine: A Key Intermediate in Kinase Inhibitor Synthesis
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and potential applications of 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine. This compound serves as a critical building block in the development of sophisticated kinase inhibitors, a class of targeted therapeutics with significant impact in oncology and other disease areas. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the chemistry and biological relevance of this important heterocyclic amine.
Introduction: The Significance of Pyrimidine and Tetrahydropyran Scaffolds in Medicinal Chemistry
The convergence of pyrimidine and tetrahydropyran (THP) moieties in a single molecular entity, as seen in this compound, represents a strategic design element in modern medicinal chemistry. Pyrimidine derivatives are a cornerstone of numerous therapeutic agents, renowned for their ability to mimic the purine bases of DNA and RNA, thereby interacting with a wide array of biological targets, most notably protein kinases.[1][2] The 2-aminopyrimidine scaffold, in particular, is a privileged structure found in several FDA-approved kinase inhibitors.
The tetrahydropyran ring, a saturated heterocyclic ether, is increasingly utilized in drug design to modulate the physicochemical properties of drug candidates.[3][4] Its inclusion can enhance aqueous solubility, improve metabolic stability, and provide a three-dimensional structural element that can lead to more specific and potent interactions with target proteins.[5] The combination of these two pharmacophorically important groups makes this compound a valuable intermediate for the synthesis of next-generation targeted therapies.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a pyrimidine ring substituted at the 2-position with a tetrahydropyran-4-yl group and at the 4-position with an amino group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N₃O | [6] |
| Molecular Weight | 179.22 g/mol | [6] |
| CAS Number | 1159821-30-3 | [6] |
| Appearance | Off-white to pale yellow solid (predicted) | General knowledge |
| Solubility | Soluble in methanol, ethanol, and DMSO (predicted) | General knowledge |
| SMILES | C1COCCC1C2=NC(N)=NC=C2 | Derived from structure |
| InChI | InChI=1S/C9H13N3O/c10-9-11-6-7(5-12-9)8-1-3-13-4-2-8/h5-6,8H,1-4,10H2 | Derived from structure |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, with a key final step involving the amination of a corresponding 4-chloropyrimidine precursor. The following protocol is a representative method based on established synthetic strategies for analogous compounds.
Synthetic Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a plausible synthetic route and should be adapted and optimized based on laboratory conditions and safety assessments.
Step 1: Preparation of Tetrahydropyran-4-carboxamidine
-
Rationale: The formation of the amidine functionality is a prerequisite for the construction of the pyrimidine ring.
-
Procedure:
-
To a solution of tetrahydropyran-4-carbonitrile in anhydrous ethanol, add a solution of sodium ethoxide in ethanol.
-
Bubble dry hydrogen chloride gas through the solution at 0°C to form the imidate hydrochloride.
-
Treat the imidate hydrochloride with a solution of ammonia in ethanol to yield tetrahydropyran-4-carboxamidine.
-
Step 2: Synthesis of 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ol
-
Rationale: This step involves the cyclocondensation reaction to form the core pyrimidine ring.
-
Procedure:
-
Dissolve tetrahydropyran-4-carboxamidine and a suitable β-ketoester (e.g., ethyl acetoacetate) in an appropriate solvent such as ethanol.
-
Add a base, for example, sodium ethoxide, and reflux the mixture until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to precipitate the product, which is then filtered, washed, and dried.
-
Step 3: Chlorination to 4-Chloro-2-(tetrahydro-pyran-4-yl)-pyrimidine
-
Rationale: The hydroxyl group at the 4-position of the pyrimidine ring is converted to a chloro group, which is a good leaving group for the subsequent nucleophilic aromatic substitution.
-
Procedure:
-
Treat 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ol with phosphorus oxychloride (POCl₃), optionally in the presence of a tertiary amine base such as N,N-diethylaniline.
-
Heat the reaction mixture under reflux.
-
After completion, carefully quench the reaction with ice water and extract the product with an organic solvent.
-
Step 4: Amination to this compound
-
Rationale: The final step involves the displacement of the chloro group with an amino group.
-
Procedure:
-
Dissolve 4-Chloro-2-(tetrahydro-pyran-4-yl)-pyrimidine in a suitable solvent like ethanol or isopropanol in a sealed pressure vessel.
-
Add a solution of ammonia in the same solvent.
-
Heat the mixture at an elevated temperature (e.g., 100-150°C) for several hours.
-
After cooling, the product can be isolated by crystallization or chromatographic purification.
-
Structural Elucidation and Characterization
The structural integrity of synthesized this compound is confirmed through a combination of spectroscopic techniques.
Analytical Workflow Diagram
Caption: A standard analytical workflow for the characterization of the title compound.
Expected Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | - Signals for the pyrimidine ring protons (typically in the δ 6.0-8.5 ppm range).- A broad singlet for the -NH₂ protons.- Multiplets for the tetrahydropyran ring protons, including the methine proton at the 4-position. |
| ¹³C NMR | - Resonances for the pyrimidine ring carbons (typically in the δ 150-170 ppm range for carbons attached to nitrogen).- Signals for the carbons of the tetrahydropyran ring. |
| Mass Spec (MS) | - A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (180.1132 m/z). |
| IR Spectroscopy | - N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹).- C-H stretching vibrations for the aliphatic and aromatic protons.- C=N and C=C stretching vibrations characteristic of the pyrimidine ring (around 1500-1650 cm⁻¹).- C-O-C stretching for the tetrahydropyran ether linkage. |
Biological Significance and Applications in Drug Discovery
This compound is a key intermediate in the synthesis of potent and selective protein kinase inhibitors.[8] Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.
Role as a Kinase Inhibitor Scaffold
The 2-aminopyrimidine core of the molecule serves as a versatile scaffold that can be further functionalized to target the ATP-binding pocket of various kinases. The amino group at the 4-position can act as a hydrogen bond donor, mimicking the interactions of adenine with the kinase hinge region. The tetrahydropyran moiety can occupy hydrophobic pockets within the active site and contribute to improved pharmacokinetic properties.
Potential Signaling Pathway Involvement
Given its utility in the synthesis of kinase inhibitors, compounds derived from this compound could potentially modulate a variety of signaling pathways implicated in cancer, inflammation, and other disorders. These pathways include, but are not limited to:
-
MAPK/ERK Pathway: Regulates cell proliferation, differentiation, and survival.
-
PI3K/Akt/mTOR Pathway: Crucial for cell growth, metabolism, and survival.
-
JAK/STAT Pathway: Involved in immune responses and hematopoiesis.
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- 5. Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines: an example of cyclization-assisted cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine
Introduction
2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine is a significant heterocyclic compound, holding a place of interest for researchers in medicinal chemistry and drug development. Its structure, featuring a pyrimidine core linked to a tetrahydropyran moiety, is a common motif in a variety of biologically active molecules. The pyrimidine ring is a fundamental component of nucleobases and is prevalent in numerous pharmaceuticals, while the tetrahydropyran ring often enhances pharmacokinetic properties such as solubility and metabolic stability. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this target molecule, designed for professionals in the chemical sciences. We will delve into the strategic considerations for each synthetic step, the underlying reaction mechanisms, and detailed, field-proven protocols.
Retrosynthetic Analysis and Strategic Overview
The synthesis of this compound is most effectively approached by constructing the central pyrimidine ring through a convergent synthesis. This involves the preparation of two key intermediates that are then combined in a final cyclocondensation reaction.
Our retrosynthetic analysis identifies the primary disconnection at the C2 and N1/N3 positions of the pyrimidine ring. This leads to two critical building blocks: Tetrahydropyran-4-carboxamidine (the N-C-N fragment) and a suitable three-carbon electrophile that will form the C4-C5-C6 backbone of the pyrimidine ring. A highly effective C3 synthon for achieving the desired 4-amino substitution is 3-(dimethylamino)acrylonitrile .
The overall synthetic strategy is therefore structured as follows:
-
Synthesis of Intermediate 1: Preparation of Tetrahydropyran-4-carboxamidine hydrochloride from the readily available Tetrahydropyran-4-one.
-
Synthesis of Intermediate 2: Preparation of 3-(dimethylamino)acrylonitrile from acrylonitrile and dimethylamine.
-
Final Cyclocondensation: The base-mediated reaction of the amidine hydrochloride with the enaminonitrile to yield the target molecule, this compound.
The Mechanism of Action of 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine Based Scaffolds as ALK5 Inhibitors: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the mechanism of action of a class of kinase inhibitors built around the 2-(tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine scaffold. We will focus on their role as potent and selective inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). This guide is intended for researchers, scientists, and drug development professionals actively involved in oncology and fibrosis research.
Introduction: The Therapeutic Rationale for Targeting ALK5
The Transforming Growth-Factor-β (TGF-β) signaling pathway is a critical regulator of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] While essential for normal tissue homeostasis, aberrant TGF-β signaling is a key driver in the pathogenesis of numerous diseases, most notably cancer and fibrosis.[2][3] In the context of advanced cancers, TGF-β paradoxically switches from a tumor suppressor to a potent promoter of tumor progression, invasion, and metastasis.[1][3] It achieves this by fostering an immunosuppressive tumor microenvironment and inducing epithelial-to-mesenchymal transition (EMT).[4] In fibrotic diseases, such as idiopathic pulmonary fibrosis and liver cirrhosis, excessive TGF-β signaling leads to the pathological accumulation of extracellular matrix, resulting in tissue scarring and organ failure.[1]
At the heart of the TGF-β signaling cascade lies the ALK5 kinase.[1][5] This serine/threonine kinase is the type I receptor for TGF-β and its activation is a pivotal event in signal transduction.[1] Consequently, the development of small molecule inhibitors that selectively target ALK5 has emerged as a promising therapeutic strategy to counteract the detrimental effects of dysregulated TGF-β signaling.[5][6][7]
The this compound scaffold has proven to be a valuable pharmacophore in the design of potent and selective ALK5 inhibitors. The tetrahydropyran ring often occupies a specific pocket in the kinase domain, contributing to binding affinity and selectivity, while the pyrimidine core serves as a versatile anchor for further chemical modifications to optimize potency and pharmacokinetic properties.
The TGF-β Signaling Pathway and the Central Role of ALK5
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII). This binding event recruits and activates the ALK5 kinase through phosphorylation.[1] The activated ALK5 then propagates the signal downstream by phosphorylating the receptor-regulated SMAD proteins, SMAD2 and SMAD3.[1] These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[1]
Caption: Canonical TGF-β/ALK5 Signaling Pathway and Point of Inhibition.
Mechanism of Action: Competitive ATP Inhibition
ALK5 inhibitors based on the this compound scaffold function as ATP-competitive inhibitors.[6] They bind to the ATP-binding pocket of the ALK5 kinase domain, thereby preventing the phosphorylation of SMAD2 and SMAD3 and halting the downstream signaling cascade.[1] The high potency and selectivity of these inhibitors are achieved through specific molecular interactions with key amino acid residues within the ALK5 active site.
Crystallographic studies of similar inhibitors bound to ALK5 have provided valuable insights into their binding mode.[6] The pyrimidine core often forms hydrogen bonds with the hinge region of the kinase, a critical interaction for anchoring the inhibitor in the active site. The tetrahydropyran moiety typically extends into a hydrophobic pocket, contributing to the overall binding affinity and selectivity of the compound.
Experimental Validation and Characterization of ALK5 Inhibitors
A robust and multi-faceted experimental approach is crucial for the characterization of novel ALK5 inhibitors. The following protocols outline key assays for determining potency, selectivity, and cellular activity.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against ALK5.
Methodology:
-
Reagents and Materials:
-
Recombinant human ALK5 kinase domain
-
Kinase substrate (e.g., a generic peptide substrate or SMAD2/3)
-
ATP (at a concentration close to the Km for ALK5)
-
Test compound (serially diluted)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[8]
-
384-well microplates
-
-
Procedure:
-
Add 5 µL of the serially diluted test compound to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the ALK5 enzyme and substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assay: Inhibition of TGF-β-induced SMAD Phosphorylation
Objective: To assess the ability of the compound to inhibit ALK5 activity in a cellular context.
Methodology:
-
Cell Line: A suitable cell line that responds to TGF-β stimulation, such as the human lung adenocarcinoma cell line A549.
-
Reagents and Materials:
-
A549 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human TGF-β1
-
Test compound
-
Lysis buffer
-
Antibodies: anti-phospho-SMAD2/3, anti-total-SMAD2/3, and a loading control (e.g., anti-GAPDH)
-
Western blotting reagents and equipment
-
-
Procedure:
-
Seed A549 cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 1 hour.
-
Lyse the cells and collect the protein lysates.
-
Perform Western blot analysis to detect the levels of phosphorylated SMAD2/3 and total SMAD2/3.
-
Quantify the band intensities and normalize the phospho-SMAD2/3 signal to the total SMAD2/3 signal.
-
Kinase Selectivity Profiling
Objective: To evaluate the selectivity of the compound against a panel of other kinases.
Methodology:
This is typically performed as a service by specialized contract research organizations (CROs). The compound is tested at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., >100) to identify any off-target activities. The results are usually presented as the percentage of inhibition for each kinase.
Data Presentation and Interpretation
The following table summarizes representative data for a potent and selective ALK5 inhibitor incorporating the this compound scaffold.
| Assay | Endpoint | Result |
| ALK5 Kinase Assay | IC50 | 15 nM |
| Cellular p-SMAD Assay (A549 cells) | IC50 | 50 nM |
| Kinase Selectivity Panel (>100 kinases at 1 µM) | % Inhibition | >90% inhibition of ALK5; <10% inhibition of all other kinases |
These results indicate that the compound is a potent inhibitor of ALK5 both in a biochemical and a cellular context, and it exhibits high selectivity for its intended target.
Therapeutic Implications and Future Directions
The development of potent and selective ALK5 inhibitors based on the this compound scaffold holds significant promise for the treatment of various cancers and fibrotic diseases.[1][3] Several ALK5 inhibitors are currently in clinical trials, and early results have been encouraging.[9][10][11]
However, challenges remain. The systemic inhibition of TGF-β signaling can lead to on-target toxicities, such as cardiac side effects.[7][10] Therefore, current research efforts are focused on developing strategies to mitigate these risks, such as the design of organ-specific inhibitors or the use of intermittent dosing schedules.[10]
Caption: Development Pipeline and Future Outlook for ALK5 Inhibitors.
Conclusion
Inhibitors of ALK5 that are built upon the this compound scaffold represent a promising class of therapeutic agents with the potential to address the significant unmet medical needs in oncology and fibrosis. Their mechanism of action as potent and selective ATP-competitive inhibitors of ALK5 is well-understood and has been validated through a variety of in vitro and cellular assays. Continued research and development in this area, with a focus on optimizing the safety profile of these compounds, will be crucial for their successful clinical translation.
References
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TGF-β Signaling: From Tissue Fibrosis to Tumor Microenvironment. [Link]
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What are ALK5 inhibitors and how do they work?. [Link]
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Targeting TGF-β signal transduction for fibrosis and cancer therapy. [Link]
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TGF-β signaling: critical nexus of fibrogenesis and cancer. [Link]
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TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology. [Link]
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TGF-β Signaling: From Tissue Fibrosis to Tumor Microenvironment. [Link]
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(PDF) TGF-β signaling: critical nexus of fibrogenesis and cancer. [Link]
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TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology. [Link]
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Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology. [Link]
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TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology. [Link]
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Study finds drug combo could slow aging and increase lifespan by 73%. [Link]
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Abstract 1661: Heart-sparing ALK5 inhibitor for treatment of gastrointestinal and liver cancers. [Link]
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Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation. [Link]
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Agomab Therapeutics, Clinical-Stage Biopharma Targeting Fibrosis, Files for Nasdaq Global Market IPO. [Link]
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ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications. [Link]
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Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. [Link]
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Evaluation of the novel ALK5 inhibitor EW-7197 on therapeutic efficacy in renal fibrosis using a three-dimensional chip model. [Link]
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ALK5 Kinase Inhibitors in Drug Discovery: Structural Insights and Therapeutic Applications. [Link]
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TGFßR1 (ALK5) Kinase Assay Kit. [Link]
-
Identification of Novel Inhibitors of the Transforming Growth Factor β1 (TGF-β1) Type 1 Receptor (ALK5). [Link]
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Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors. [Link]
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Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. [Link]
-
N-(5-substituted thiazol-2-yl)-2-aryl-3-(tetrahydro-2H-pyran-4-yl) propanamides as glucokinase activators. [Link]
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Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase. [Link]nih.gov/16364585/)
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Unveiling the Therapeutic Landscape: A Technical Guide to the Potential Biological Targets of 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(tetrahydro-pyran-4-yl)-pyrimidin-4-ylamine scaffold represents a privileged structure in modern medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. This in-depth technical guide provides a comprehensive exploration of the potential biological targets of these derivatives. Moving beyond a superficial listing, this document delves into the mechanistic rationale for target engagement, drawing upon established principles of structure-activity relationships (SAR) and the broader landscape of pyrimidine-based pharmacophores. We will dissect the predominant role of this scaffold in kinase inhibition while also illuminating promising avenues into non-kinase targets. This guide is designed to be a functional tool for researchers, offering not only a survey of potential targets but also detailed experimental workflows for target identification and validation, thereby empowering the rational design of next-generation therapeutics.
Introduction: The this compound Scaffold - A Privileged Motif in Drug Discovery
The pyrimidine nucleus is a cornerstone of therapeutic agent development, owing to its fundamental role in the structure of DNA and RNA.[1] Its derivatives have garnered substantial attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The this compound scaffold combines the established therapeutic potential of the 2-aminopyrimidine core with the favorable physicochemical properties imparted by the tetrahydropyran (THP) moiety. The THP ring is often employed in medicinal chemistry to enhance solubility, improve metabolic stability, and modulate lipophilicity, thereby favorably impacting the pharmacokinetic profile of a drug candidate.[3]
The 2-aminopyrimidine portion of the scaffold is a well-established hinge-binding motif for a multitude of protein kinases, mimicking the adenine ring of ATP to competitively inhibit their catalytic activity.[4] This has rendered it a "privileged" scaffold in the design of kinase inhibitors.[1] However, the therapeutic potential of this scaffold is not limited to kinase inhibition. Emerging research points towards a broader range of biological targets, a testament to the versatility of the pyrimidine core and the nuanced influence of its substituents.
This guide will systematically explore the landscape of potential biological targets for this compound derivatives, categorized into two major classes: protein kinases and non-kinase targets. We will further provide actionable, detailed protocols for the identification and validation of these targets, equipping researchers with the necessary tools to advance their drug discovery programs.
The Kinome as a Primary Target Landscape
The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention, particularly in oncology and inflammatory diseases. The dysregulation of kinase activity is a hallmark of many pathological states.[4] The 2-aminopyrimidine scaffold is a recurring motif in a multitude of clinically successful kinase inhibitors.
Rationale for Kinase Inhibition
The 2-aminopyrimidine core can form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of most kinases. This interaction anchors the inhibitor and allows for further interactions with other regions of the active site, dictating potency and selectivity. The tetrahydropyran substituent can influence selectivity and potency by interacting with the solvent-exposed region or the ribose-binding pocket of the kinase.
Below, we explore specific kinase families that represent high-priority targets for this compound derivatives based on existing literature for structurally related compounds.
High-Priority Kinase Targets
-
Polo-like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is a compelling target in oncology.[5] Overexpression of PLK4 is linked to tumorigenesis, and its inhibition can lead to mitotic catastrophe and cancer cell death.[5] Notably, novel pyrimidin-2-amine derivatives incorporating a tetrahydro-2H-pyran-4-amine moiety have been successfully synthesized and identified as potent PLK4 inhibitors.[5]
-
Vascular Endothelial Growth Factor Receptor 2 (KDR/VEGFR-2): A key mediator of angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis. Inhibition of KDR is a validated anti-cancer strategy. 2,4-disubstituted pyrimidines have been reported as a novel class of KDR kinase inhibitors.[1][6]
-
c-Jun N-terminal Kinases (JNKs): These are members of the mitogen-activated protein kinase (MAPK) family and are involved in cellular responses to stress, inflammation, and apoptosis. Dysregulation of JNK signaling is implicated in various diseases, including neurodegenerative disorders and cancer. Pyrimidine-based scaffolds have been successfully developed as JNK inhibitors.[7][8]
-
Glycogen Synthase Kinase 3 (GSK-3): A serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell signaling, and apoptosis. Its dysregulation has been linked to neurodegenerative diseases, bipolar disorder, and diabetes. Aminopyrimidine derivatives have been patented as GSK-3 inhibitors.[9]
-
Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells. The 2,4-diaminopyrimidine core has been identified as a critical structure for CDK inhibitory activity, with compounds like R547 progressing to clinical trials.[10]
-
Aurora Kinases: A family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. A highly selective, orally bioavailable inhibitor of Aurora kinases, AMG 900, features a 2-aminopyrimidine core.[11]
-
Janus Kinase 2 (JAK2): A non-receptor tyrosine kinase that plays a critical role in cytokine signaling pathways. Mutations in JAK2 are associated with myeloproliferative neoplasms. N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives have been developed as selective JAK2 inhibitors.[12]
Table 1: Summary of Potential Kinase Targets and Representative Inhibitors
| Kinase Target | Therapeutic Rationale | Representative Compound Class/Example | Reference(s) |
| PLK4 | Centriole duplication, oncology | Pyrimidin-2-amine derivatives | [5] |
| KDR/VEGFR-2 | Angiogenesis, oncology | 2,4-disubstituted pyrimidines | [1][6] |
| JNKs | Stress response, inflammation, oncology | 4-(pyrazol-3-yl)-pyridines (derived from pyrimidines) | [7][8] |
| GSK-3 | Neurodegenerative diseases, bipolar disorder | Aminopyrimidines | [9] |
| CDKs | Cell cycle regulation, oncology | 2,4-diamino-5-ketopyrimidines (e.g., R547) | [10] |
| Aurora Kinases | Mitosis, oncology | 2-Aminopyrimidines (e.g., AMG 900) | [11] |
| JAK2 | Cytokine signaling, myeloproliferative neoplasms | N-(pyrimidin-2-yl)tetrahydroisoquinolinamines | [12] |
Expanding the Horizon: Non-Kinase Biological Targets
While the kinome remains a primary focus, the versatility of the this compound scaffold extends to other protein families. Exploring these non-kinase targets can unlock novel therapeutic applications and provide avenues for developing drugs with unique mechanisms of action.
Cannabinoid Receptor 2 (CB2)
The CB2 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the immune system. Its activation is associated with anti-inflammatory and analgesic effects, making it a promising target for the treatment of inflammatory pain and autoimmune diseases. A selective CB2 receptor agonist, GW842166X, features a 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide structure, highlighting the potential of this scaffold to target GPCRs.[13]
Phosphodiesterase 9A (PDE9A)
PDE9A is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a key second messenger in various signaling pathways. Inhibition of PDE9A can elevate cGMP levels, which has therapeutic potential in cognitive disorders like Alzheimer's disease. The clinical candidate PF-04447943, a selective PDE9A inhibitor, incorporates a tetrahydropyran moiety and a pyrazolo[3,4-d]pyrimidin-4-one core, which is structurally related to the pyrimidine scaffold.
Other Potential Non-Kinase Targets
The broad biological activity of pyrimidine derivatives suggests that other, less explored targets may exist.[2] These could include other classes of enzymes, ion channels, or nuclear receptors. A comprehensive target deconvolution strategy is therefore essential to fully elucidate the mechanism of action of novel derivatives.
A Practical Guide to Target Identification and Validation
The identification and validation of the biological target(s) of a bioactive small molecule are critical steps in drug discovery. A multi-pronged approach, combining computational and experimental methods, is often the most effective strategy.
In Silico Target Prediction
Computational methods provide a rapid and cost-effective way to generate hypotheses about potential targets.
-
Chemical Similarity Searching: Comparing the structure of the this compound derivative to databases of known bioactive compounds can suggest potential targets based on the principle of "guilt by association."
-
Molecular Docking: Docking the compound into the crystal structures of known protein targets can predict binding modes and estimate binding affinities, helping to prioritize targets for experimental validation.
-
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features required for biological activity and can be used to screen virtual libraries for compounds with similar properties.
Experimental Target Identification
Experimental approaches provide direct evidence of target engagement and are essential for confirming computational predictions.
These methods rely on the specific interaction between the small molecule and its protein target.
-
Affinity Chromatography: This classic technique involves immobilizing a derivative of the compound of interest onto a solid support (e.g., beads) to "fish" for its binding partners in a cell lysate. The captured proteins are then identified by mass spectrometry.
Workflow for Affinity Chromatography:
Caption: Workflow for Affinity Chromatography Target Identification.
-
Photo-Affinity Labeling: This technique uses a derivative of the compound containing a photoreactive group. Upon UV irradiation, the probe covalently crosslinks to its target protein, allowing for more stringent purification and identification.
These approaches assess target engagement on a proteome-wide scale.
-
Chemical Proteomics: This involves using activity-based probes (ABPPs) that covalently modify the active site of specific enzyme classes, allowing for their enrichment and identification.
-
Thermal Proteome Profiling (TPP): This method is based on the principle that a protein's thermal stability changes upon ligand binding. By heating cell lysates treated with the compound to various temperatures and quantifying the remaining soluble proteins by mass spectrometry, target proteins can be identified by their increased melting temperature.
Target Validation
Once potential targets have been identified, their biological relevance to the observed phenotype must be validated.
-
Biochemical Assays: Direct measurement of the compound's effect on the enzymatic activity of the purified recombinant protein (e.g., kinase inhibition assays).
-
Cell-Based Assays:
-
Target Engagement Assays: Techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET can confirm that the compound binds to the target protein in a cellular context.
-
Signaling Pathway Analysis: Western blotting or other methods can be used to assess the phosphorylation status of downstream substrates of the target kinase, confirming that the compound modulates the expected signaling pathway.
-
Genetic Approaches: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the expression of the putative target protein should phenocopy the effects of the compound.
-
Protocol: Kinase Inhibition Assay (Example: PLK4)
-
Reagents and Materials:
-
Recombinant human PLK4 enzyme
-
Peptide substrate (e.g., a peptide containing the PLK4 phosphorylation motif)
-
ATP (adenosine triphosphate)
-
This compound derivative (test compound)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of the test compound in the kinase assay buffer.
-
In a 96-well plate, add the PLK4 enzyme to each well.
-
Add the diluted test compound or vehicle control to the wells.
-
Initiate the kinase reaction by adding the peptide substrate and ATP mixture.
-
Incubate the plate at the optimal temperature and time for the PLK4 enzyme.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathway Diagram: Simplified PLK4-Mediated Centriole Duplication
Caption: Inhibition of PLK4 by a derivative blocks centriole duplication.
Conclusion and Future Directions
The this compound scaffold is a highly versatile and promising platform for the development of novel therapeutics. While its role in kinase inhibition is well-established, this guide has illuminated the significant potential for this scaffold to engage a broader range of biological targets. A thorough and systematic approach to target identification and validation, employing a combination of computational and experimental methodologies, is paramount to unlocking the full therapeutic potential of these derivatives.
Future research in this area should focus on:
-
Expanding the scope of target identification studies to explore under-investigated protein families.
-
Utilizing structure-based drug design to optimize the selectivity and potency of derivatives for specific targets.
-
Investigating the polypharmacology of these compounds, as targeting multiple proteins may offer synergistic therapeutic benefits, particularly in complex diseases like cancer.
By embracing a comprehensive and mechanistically driven approach to drug discovery, the scientific community can continue to leverage the power of the this compound scaffold to address unmet medical needs.
References
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A Senior Application Scientist's Guide to the In Silico Modeling of 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine Analogs for Accelerated Drug Discovery
An in-depth technical guide or whitepaper on the core.
Abstract
The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to form the core of a multitude of biologically active agents.[1] This guide provides an in-depth, technically-focused walkthrough for the in silico modeling of analogs based on the 2-(tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine core. We will dissect a multi-tiered computational strategy, moving from broad, high-throughput screening to detailed, dynamic analysis. This workflow is designed to rationally prioritize synthetic efforts, reduce discovery timelines, and increase the probability of identifying potent and selective lead candidates. As a senior application scientist, this narrative is grounded in field-proven insights, emphasizing not just the "how" but the critical "why" behind each methodological choice, ensuring a self-validating and robust computational cascade.
Strategic Foundation: Target Selection and Library Design
The journey of drug discovery begins not with a molecule, but with a hypothesis targeting a biological pathway. The versatility of the pyrimidine core means its analogs have shown activity against a range of targets, including various protein kinases.[2][3]
Rationale for Target Selection
Analogs incorporating pyrimidine or similar heterocyclic systems have demonstrated potent inhibitory activity against several key enzyme families implicated in oncology and inflammatory diseases. Notably, these include:
-
Cyclin-Dependent Kinases (CDKs): As central regulators of the cell cycle, CDKs are attractive targets for cancer therapy.[3] Pyrimidine derivatives have been successfully modeled as CDK2 inhibitors.[2]
-
Transforming Growth Factor-β (TGF-β) Receptors: The TGF-β signaling pathway is crucial in cell growth and differentiation, and its dysregulation is linked to cancer and fibrosis. Analogs containing the tetrahydropyran moiety have been developed as potent inhibitors of the TGF-β type I receptor (ALK5).[4][5][6]
-
Polo-Like Kinase 4 (PLK4): A master regulator of centriole duplication, PLK4 is a validated target in oncology. Novel pyrimidin-2-amine derivatives have been designed as potent PLK4 inhibitors.[7]
-
Dihydrofolate Reductase (DHFR): This enzyme is a critical target for antibacterial agents. Pyrimidine derivatives have been investigated as potential DHFR inhibitors to combat bacterial resistance.[8][9]
For this guide, we will use Cyclin-Dependent Kinase 2 (CDK2) as a representative target to illustrate the complete modeling workflow, leveraging available data on its interaction with pyrimidine-based ligands.[2][3]
Intelligent Design of a Virtual Analog Library
The goal is not to create a vast, unmanageable library, but a focused, chemically tractable one. Starting with the this compound core, we can design a virtual library by applying key medicinal chemistry principles:
-
R-Group Scanning: Systematically substitute at open positions on the pyrimidine ring.
-
Scaffold Hopping: Replace the tetrahydropyran ring with other saturated heterocycles (e.g., piperidine, morpholine) to probe the impact on binding and properties.
-
Bioisosteric Replacement: Substitute key functional groups (e.g., the 4-ylamine) with bioisosteres to modulate potency and pharmacokinetic properties.
This focused library forms the input for our computational cascade.
The In Silico Modeling Cascade: A Validated Workflow
A robust computational strategy relies on a tiered approach, using computationally inexpensive methods to filter large numbers of compounds before applying more rigorous, resource-intensive techniques to a smaller set of promising candidates.
Step 1: Molecular Docking – The High-Throughput Filter
Causality: Molecular docking serves as the primary filter. It predicts the preferred orientation (pose) of a ligand within a protein's binding site and estimates the strength of the interaction (binding affinity).[10] This allows us to rapidly screen our entire virtual library and discard compounds unlikely to bind effectively, focusing resources on the most promising candidates.
Protocol: Docking Analogs into the CDK2 Active Site
-
Protein Preparation:
-
Retrieve the 3D crystal structure of CDK2 from the Protein Data Bank (PDB; e.g., PDB ID: 1HCK).[2]
-
Using molecular modeling software (e.g., AutoDock Tools), remove water molecules and any co-crystallized ligands.[11]
-
Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Kollman charges). This is critical for accurately calculating electrostatic interactions.[11]
-
Save the prepared protein structure in the required format (e.g., .pdbqt).
-
-
Ligand Preparation:
-
Draw the 2D structures of all analogs in the virtual library using chemical drawing software (e.g., ChemDraw).[2]
-
Convert the 2D structures to 3D and perform an initial energy minimization using a suitable force field to obtain a low-energy conformation.[11]
-
Save the prepared ligands in the required format (e.g., .pdbqt), ensuring that rotatable bonds are correctly defined to allow conformational flexibility during docking.[2]
-
-
Grid Box Generation:
-
Define a 3D grid box centered on the active site of CDK2. The size of the box should be sufficient to encompass the entire binding pocket, allowing the ligand to move and rotate freely within it.[11]
-
-
Docking Execution:
-
Employ a docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, to explore various ligand conformations and orientations within the grid box.[11]
-
Perform multiple independent docking runs (e.g., 100) for each ligand to ensure a thorough search of the conformational space and increase confidence in the predicted binding pose.[11]
-
-
Analysis and Prioritization:
-
Rank the analogs based on their predicted binding energy (lower energy indicates a more favorable interaction) and cluster analysis of the resulting poses.
-
Visually inspect the top-ranked poses to ensure key interactions are formed. For CDK2, this includes hydrogen bonds with the "hinge region" residues.[2]
-
Data Presentation: Sample Docking Results for CDK2 Inhibitors
| Analog ID | Modification | Predicted Binding Energy (kcal/mol) | Key H-Bond Interactions (Residues) |
| Core-001 | Parent Scaffold | -7.4 | LYS 33, THR 14 |
| Core-002 | p-fluoro on phenyl ring | -7.9 | GLU 12, LYS 33, THR 14, THR 165 |
| Core-003 | p-cyano on phenyl ring | -7.7 | LYS 33, THR 14 |
| Core-004 | p-hydroxy on phenyl ring | -7.4 | LYS 33, THR 14 |
| (Note: Data is representative and adapted from studies on similar pyrimidine scaffolds targeting CDK2).[2] |
Step 2: Pharmacophore Modeling – Abstracting Key Features
Causality: A pharmacophore is an abstract 3D representation of the essential molecular features required for biological activity.[12][13] By creating a pharmacophore model from our top-ranked docked poses, we can understand the crucial spatial arrangement of features like hydrogen bond donors/acceptors and hydrophobic regions. This model can then be used to screen other databases for novel scaffolds or to guide further analog design.
Protocol: Structure-Based Pharmacophore Generation
-
Model Generation: Based on the docked pose of the most potent analog (e.g., Core-002), identify key interaction points with the CDK2 active site.
-
Feature Definition: Define pharmacophoric features, such as:
-
Hydrogen Bond Acceptor (HBA): Corresponding to the pyrimidine nitrogens interacting with the hinge region.
-
Hydrogen Bond Donor (HBD): Corresponding to the 4-ylamine group.
-
Hydrophobic (HY): Corresponding to the tetrahydropyran ring and any aromatic substituents.
-
-
Model Validation: Use the generated pharmacophore model to screen a small database containing your known active analogs and a set of known inactive molecules (decoys). A good model will selectively identify the active compounds.
Step 3: QSAR – Building Predictive Activity Models
Causality: Quantitative Structure-Activity Relationship (QSAR) modeling establishes a statistical link between the physicochemical properties (descriptors) of a series of compounds and their biological activity.[14] If experimental activity data (e.g., IC50 values) are available for a subset of analogs, a QSAR model can be built to predict the activity of unsynthesized compounds, providing a powerful tool for prioritizing synthetic targets.
Protocol: Developing a 2D-QSAR Model
-
Data Set Preparation: Divide the compounds with known activity into a training set (~75-80% of compounds) to build the model and a test set (~20-25%) to validate its predictive power.[3]
-
Descriptor Calculation: For each molecule, calculate a wide range of numerical descriptors representing its constitutional, topological, and quantum-chemical properties.[14][15]
-
Model Building: Use statistical methods like Multiple Linear Regression (MLR) to build an equation that correlates a subset of descriptors with biological activity (typically expressed as pIC50, i.e., -log(IC50)).
-
Rigorous Validation:
-
Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness. A high q² value (e.g., > 0.5) is desirable.[3]
-
External Validation: Use the model to predict the activity of the test set compounds. A high r²_pred value (e.g., > 0.6) indicates good predictive ability.[3]
-
Y-Randomization: Shuffle the activity data multiple times and rebuild the model. The resulting models should have very low correlation coefficients, confirming the original model is not due to chance correlation.
-
Data Presentation: Sample QSAR Model Validation Statistics
| Parameter | Description | Acceptable Value |
| R² | Coefficient of determination (goodness of fit) | > 0.6 |
| q² | Cross-validated R² (robustness) | > 0.5 |
| r²_pred | Predictive R² for the external test set | > 0.6 |
| (Note: These are general thresholds for a reliable QSAR model).[3] |
Step 4: Molecular Dynamics – Simulating Biological Reality
Causality: Docking provides a static snapshot of a potential binding event. However, biological systems are dynamic. Molecular Dynamics (MD) simulations model the physical movements of every atom in the protein-ligand complex over time, providing critical insights into the stability of the binding pose and the nature of the dynamic interactions.[16][17] This is the ultimate computational validation before committing to chemical synthesis.
Protocol: Assessing Protein-Ligand Complex Stability
-
System Preparation:
-
Take the best-docked pose of a top candidate ligand in complex with the protein.
-
Place the complex in a simulation box and solvate it with a realistic water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge, mimicking physiological conditions.[18]
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries introduced during system setup.[18]
-
Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to allow the system to relax into a stable state. This is a crucial step to ensure the simulation is physically realistic.[18]
-
-
Production MD Run:
-
Run the simulation for a significant period (e.g., 50-100 nanoseconds) to collect trajectory data. This allows for the observation of meaningful conformational changes and interactions.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD for the ligand indicates it remains bound in a consistent pose.
-
Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual residues to identify flexible regions of the protein upon ligand binding.
-
Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) identified in the docking pose. Their persistence throughout the simulation confirms their importance for binding stability.
-
Conclusion: From Pixels to Pipettes
This guide has outlined a rigorous, multi-step in silico workflow for the rational design and prioritization of this compound analogs. By integrating molecular docking, pharmacophore modeling, QSAR, and molecular dynamics, we move from a broad exploration of chemical space to a high-confidence prediction of binding stability and activity. Each step serves as a validation check for the previous one, building a compelling, data-driven case for which specific analogs warrant the significant investment of chemical synthesis and experimental validation. This computational cascade does not replace the lab bench; it empowers it, ensuring that when a researcher finally picks up a pipette, they are testing a molecule with the highest possible probability of success.
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An In-depth Technical Guide to 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Promise in Medicinal Chemistry
The molecule 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine represents a fascinating convergence of two privileged scaffolds in modern drug discovery: the aminopyrimidine core and the tetrahydropyran (THP) moiety. While this specific molecule is not extensively documented in current literature, an analysis of its constituent parts provides a strong rationale for its potential as a biologically active agent. The pyrimidine nucleus is a cornerstone of many therapeutic agents, particularly in oncology, due to its ability to mimic the purine scaffold of ATP and act as a competitive inhibitor of protein kinases.[1] The aminopyrimidine scaffold, in particular, is a versatile building block found in numerous kinase inhibitors.[2]
The tetrahydropyran ring, a saturated six-membered oxygen-containing heterocycle, is increasingly utilized in medicinal chemistry to optimize the physicochemical and pharmacokinetic properties of drug candidates.[3] Its inclusion can enhance solubility, reduce metabolic lability, and provide a rigid scaffold for precise substituent placement, thereby improving absorption, distribution, metabolism, and excretion (ADME) profiles.[3] This guide will, therefore, explore the synthesis, potential biological activities, and therapeutic applications of this compound by drawing upon the rich chemistry and pharmacology of its foundational components.
Synthetic Strategies: Building the Core Structure
The synthesis of this compound can be approached through the convergent synthesis of its two key building blocks: a suitably functionalized tetrahydropyran and a pyrimidine precursor.
Synthesis of the Tetrahydropyran-4-yl Precursor
A versatile starting material for the tetrahydropyran portion is tetrahydropyran-4-carboxylic acid. A commercially viable synthesis for this intermediate has been described, involving the cyclization of diethyl malonate with bis(2-chloroethyl) ether, followed by hydrolysis and controlled decarboxylation.[4]
Experimental Protocol: Synthesis of Tetrahydropyran-4-carboxylic acid [4]
-
Step 1: Cyclization to form Diethyl tetrahydropyran-4,4-dicarboxylate.
-
To a solution of diethyl malonate and a suitable base in a solvent such as ethanol, add bis(2-chloroethyl) ether.
-
Heat the reaction mixture to reflux for several hours.
-
After cooling, the reaction is worked up by extraction to yield diethyl tetrahydropyran-4,4-dicarboxylate.
-
-
Step 2: Hydrolysis to Tetrahydropyran-4,4-dicarboxylic acid.
-
The diethyl ester from Step 1 is hydrolyzed using an aqueous solution of a strong base, such as sodium hydroxide, with heating.
-
Acidification of the reaction mixture with a mineral acid precipitates the dicarboxylic acid.
-
-
Step 3: Decarboxylation to Tetrahydropyran-4-carboxylic acid.
-
The dicarboxylic acid is carefully heated in a high-boiling solvent, such as xylene with paraffin oil, to induce decarboxylation.
-
The product, tetrahydropyran-4-carboxylic acid, is then isolated and purified.
-
This carboxylic acid can then be converted to a variety of functional groups suitable for coupling with the pyrimidine core, such as an acyl chloride, an amide, or an aldehyde.
Synthesis of the 2-Substituted-4-aminopyrimidine Core
The 4-aminopyrimidine core can be constructed through several established methods. A common approach involves the condensation of a guanidine salt with a β-dicarbonyl compound or its equivalent. To install the tetrahydropyran moiety at the 2-position, a tetrahydropyran-containing amidine or a related precursor would be required.
A plausible synthetic route to the target molecule is outlined below:
Caption: Proposed Synthetic Workflow for this compound.
Experimental Protocol: Proposed Synthesis
-
Synthesis of Tetrahydropyran-4-carboximidamide (Amidine).
-
Convert tetrahydropyran-4-carboxylic acid to tetrahydropyran-4-carboxamide via standard methods (e.g., activation with a coupling agent followed by treatment with ammonia).
-
Dehydrate the amide to tetrahydropyran-4-carbonitrile.
-
Treat the nitrile with an alcohol (e.g., ethanol) and HCl gas (Pinner reaction) to form the corresponding imidate, which is then converted to the amidine hydrochloride upon treatment with ammonia.
-
-
Cyclocondensation to form the Pyrimidine Ring.
-
React the tetrahydropyran-4-carboximidamide hydrochloride with a suitable three-carbon synthon, such as 3-ethoxyacrylonitrile, in the presence of a base (e.g., sodium ethoxide) in a solvent like ethanol.
-
The reaction mixture is typically heated to drive the cyclization and formation of the 4-aminopyrimidine ring.
-
Purification by chromatography would then yield the target compound, this compound.
-
Physicochemical and Pharmacokinetic Profile: The Influence of the THP Moiety
The incorporation of the tetrahydropyran ring is expected to have a significant and generally favorable impact on the drug-like properties of the molecule compared to a more lipophilic carbocyclic analog like cyclohexane.
| Property | Expected Influence of Tetrahydropyran | Rationale |
| Solubility | Increased | The oxygen atom in the THP ring can act as a hydrogen bond acceptor, improving interactions with water.[3] |
| Lipophilicity (logP) | Decreased | The polarity introduced by the ether oxygen reduces the overall lipophilicity compared to a purely hydrocarbon ring.[3] |
| Metabolic Stability | Potentially Increased | The THP ring is generally more resistant to oxidative metabolism than a cyclohexane ring. |
| Permeability | May be modulated | While increased polarity can sometimes reduce passive permeability, the rigid nature of the THP ring can lead to a favorable conformational presentation for transporter uptake. |
| pKa | Likely Unchanged | The THP ring is electronically neutral and should not significantly affect the basicity of the aminopyrimidine core. |
Biological Activities and Therapeutic Potential: A Focus on Kinase Inhibition
The aminopyrimidine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[2] These compounds typically function by occupying the ATP-binding pocket of the kinase, with the aminopyrimidine forming key hydrogen bonds with the kinase hinge region, mimicking the interactions of the adenine base of ATP.[2]
Aminopyrimidines as Kinase Inhibitors
A vast number of protein kinases have been successfully targeted with aminopyrimidine-based inhibitors.[1] Deregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1] Furthermore, kinases such as the Janus kinases (JAKs) and spleen tyrosine kinase (Syk) are critical mediators of inflammatory signaling, and their inhibition is a validated strategy for treating autoimmune diseases.
Caption: Generalized signaling pathway illustrating kinase inhibition.
Structure-Activity Relationships (SAR)
For aminopyrimidine-based kinase inhibitors, the substituents at the 2- and 4-positions of the pyrimidine ring are crucial for determining potency and selectivity.[5]
-
2-Position: The substituent at this position often projects into the solvent-exposed region of the ATP-binding pocket. The tetrahydropyran group in the title compound would occupy this space. Its size, shape, and the hydrogen bond accepting capability of the oxygen atom could be key determinants of binding affinity and selectivity against different kinases.
-
4-Amino Group: The exocyclic amino group is typically involved in hydrogen bonding with the kinase hinge. Modifications to this group are generally not well-tolerated, though substitution on the amine is seen in some inhibitors.
Potential Therapeutic Applications
Given the prevalence of aminopyrimidine scaffolds in approved and investigational drugs, this compound and its derivatives could be explored for a range of therapeutic applications, including:
-
Oncology: As inhibitors of receptor tyrosine kinases (e.g., EGFR, VEGFR) or intracellular kinases (e.g., CDKs, JNK) involved in cancer cell proliferation and survival.[6][7]
-
Inflammatory and Autoimmune Diseases: By targeting kinases involved in immune cell signaling, such as JAKs or Lck.[8]
-
Neurodegenerative Disorders: Certain kinases, like JNK, have been implicated in the pathology of neurodegenerative diseases.[6]
Conclusion
While this compound is not a widely studied molecule, its structural composition is highly compelling from a medicinal chemistry perspective. The combination of a proven kinase-targeting aminopyrimidine core with a property-enhancing tetrahydropyran moiety suggests a high potential for biological activity. The synthetic routes to this compound are plausible based on established chemical principles. Further investigation into the synthesis and biological evaluation of this scaffold is warranted to explore its potential as a novel therapeutic agent. The insights gained from such studies would contribute valuable knowledge to the ongoing development of next-generation kinase inhibitors and other targeted therapies.
References
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Methodological & Application
Synthesis of Novel Kinase Inhibitors from a Privileged Scaffold: A Guide to 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of kinase inhibitors utilizing the versatile 2-(tetrahydro-pyran-4-yl)-pyrimidin-4-ylamine scaffold. This privileged structure is a key component in numerous potent and selective kinase inhibitors, offering a robust platform for medicinal chemistry campaigns. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the structure-activity relationships (SAR) of key derivatives.
Introduction: The Power of the Pyrimidine Core in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The 2-aminopyrimidine core is a well-established "hinge-binding" motif found in a multitude of approved and investigational kinase inhibitors. This structural element mimics the adenine base of ATP, allowing it to form key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.
The incorporation of a tetrahydropyran (THP) moiety at the 2-position of the pyrimidine ring offers several advantages in drug design. The THP group can enhance aqueous solubility, improve metabolic stability, and provide a three-dimensional structural element that can be exploited to achieve selectivity for specific kinases. This guide will focus on leveraging the this compound scaffold for the development of novel kinase inhibitors.
Strategic Overview: From Scaffold to Inhibitor
The general strategy for synthesizing a diverse library of kinase inhibitors from this compound involves a two-pronged approach:
-
Synthesis of the Core Scaffold: We will first outline a reliable method for the preparation of the title compound, this compound.
-
Functionalization of the Pyrimidine Ring: The core scaffold will then be strategically modified, primarily through well-established cross-coupling reactions, to introduce a variety of substituents at key positions on the pyrimidine ring. This allows for the exploration of the chemical space around the core, leading to the identification of potent and selective inhibitors.
PART 1: Synthesis of the this compound Scaffold
The synthesis of the core scaffold can be efficiently achieved in a two-step process starting from commercially available reagents.
Protocol 1: Synthesis of this compound
Step 1: Synthesis of 4-chloro-2-(tetrahydro-pyran-4-yl)pyrimidine
This initial step involves the condensation of tetrahydro-4H-pyran-4-carboxamidine with a suitable three-carbon building block to form the pyrimidine ring, followed by chlorination.
Reagents and Materials:
-
Tetrahydro-4H-pyran-4-carboxamidine hydrochloride
-
Malonaldehyde bis(dimethyl acetal)
-
Sodium methoxide (25 wt% in methanol)
-
Methanol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (rotary evaporator, flash chromatography system)
Procedure:
-
To a solution of sodium methoxide (2.2 equivalents) in methanol, add tetrahydro-4H-pyran-4-carboxamidine hydrochloride (1.0 equivalent) and malonaldehyde bis(dimethyl acetal) (1.1 equivalents).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and neutralize with acetic acid.
-
Concentrate the mixture under reduced pressure. The resulting crude 2-(tetrahydro-pyran-4-yl)pyrimidin-4-ol is used in the next step without further purification.
-
Suspend the crude pyrimidinol in dichloromethane and add phosphorus oxychloride (3.0 equivalents) and DIPEA (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by pouring it onto ice-water.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford 4-chloro-2-(tetrahydro-pyran-4-yl)pyrimidine.
Step 2: Amination to this compound
The final step involves a nucleophilic aromatic substitution reaction to replace the chlorine atom with an amino group.
Reagents and Materials:
-
4-chloro-2-(tetrahydro-pyran-4-yl)pyrimidine
-
Ammonia (7 N solution in methanol)
-
Sealed reaction vessel
Procedure:
-
Dissolve 4-chloro-2-(tetrahydro-pyran-4-yl)pyrimidine in a 7 N solution of ammonia in methanol in a sealed reaction vessel.
-
Heat the mixture to 80-100 °C for 16-24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield this compound.
PART 2: Elaboration of the Scaffold into Kinase Inhibitors
With the core scaffold in hand, the next stage involves its diversification to generate a library of potential kinase inhibitors. The primary sites for modification are the 4-amino group and the C5-position of the pyrimidine ring.
Core Strategy: Halogenation and Cross-Coupling
A common and highly effective strategy involves the initial halogenation of the pyrimidine ring, typically at the C5-position, to introduce a versatile handle for subsequent cross-coupling reactions.
Protocol 2: Halogenation of this compound
This protocol describes the bromination of the C5-position of the pyrimidine ring. A similar procedure can be adapted for chlorination or iodination. The halogenation of 2-aminopyrimidines can be achieved by direct treatment with a halogenating agent.[1]
Reagents and Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in acetonitrile.
-
Add N-Bromosuccinimide (1.05 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 5-bromo-2-(tetrahydro-pyran-4-yl)-pyrimidin-4-ylamine.
Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful tool for installing aryl or heteroaryl moieties at the C5-position, a common feature in many kinase inhibitors.[2]
Reagents and Materials:
-
5-bromo-2-(tetrahydro-pyran-4-yl)-pyrimidin-4-ylamine
-
Aryl or heteroaryl boronic acid or boronic ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, DME)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a degassed mixture of 5-bromo-2-(tetrahydro-pyran-4-yl)-pyrimidin-4-ylamine, the boronic acid/ester, and the base in the chosen solvent, add the palladium catalyst.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 5-aryl/heteroaryl-2-(tetrahydro-pyran-4-yl)-pyrimidin-4-ylamine derivative.
Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the introduction of a wide range of amines at the C4-position, enabling the synthesis of 2,4-disubstituted pyrimidine kinase inhibitors. This is particularly useful for targeting kinases where a substituent at this position can access specific pockets in the ATP-binding site.[3]
Reagents and Materials:
-
4-chloro-2-(tetrahydro-pyran-4-yl)pyrimidine (from Protocol 1, Step 1)
-
Amine (primary or secondary) (1.1 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Ligand (e.g., Xantphos, BINAP) (2-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃) (1.5 equivalents)
-
Solvent (e.g., Toluene, 1,4-dioxane)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, combine 4-chloro-2-(tetrahydro-pyran-4-yl)pyrimidine, the amine, the base, the palladium catalyst, and the ligand in the chosen solvent.
-
Seal the reaction vessel and heat to 80-120 °C for 8-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired N-substituted-2-(tetrahydro-pyran-4-yl)-pyrimidin-4-amine derivative.
Application Examples: Targeting Specific Kinases
The synthetic strategies outlined above can be applied to the synthesis of inhibitors for various kinase families.
Example 1: Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor Scaffold
BTK is a key kinase in B-cell receptor signaling, and its inhibitors are used in the treatment of B-cell malignancies. Many BTK inhibitors feature a pyrimidine core.[4][5][6]
A potential synthetic route to a BTK inhibitor scaffold could involve a Suzuki coupling of 5-bromo-2-(tetrahydro-pyran-4-yl)-pyrimidin-4-ylamine with a suitable boronic acid, followed by functionalization of the 4-amino group.
Example 2: Synthesis of a Polo-like Kinase 4 (PLK4) Inhibitor Scaffold
PLK4 is a master regulator of centriole duplication and a target in cancer therapy. Aminopyrimidine-based PLK4 inhibitors have shown significant promise.[7][8][9][10]
A library of PLK4 inhibitors could be generated by reacting 4-chloro-2-(tetrahydro-pyran-4-yl)pyrimidine with a diverse set of anilines via a Buchwald-Hartwig amination.
Data Presentation and Visualization
Table 1: Representative Kinase Inhibitor Scaffolds from this compound
| Scaffold ID | R¹ | R² | Target Kinase (Example) |
| A | H | Aryl/Heteroaryl | BTK, SYK |
| B | Aryl/Heteroaryl | H | PLK4, CDK |
| C | Aryl/Heteroaryl | Aryl/Heteroaryl | Multiple Kinases |
Diagram 1: General Synthetic Workflow
Caption: General synthetic routes to kinase inhibitors.
Diagram 2: Kinase Hinge-Binding Interaction
Caption: Hydrogen bonding with the kinase hinge.
Conclusion and Future Directions
The this compound scaffold represents a highly valuable starting point for the discovery of novel kinase inhibitors. The synthetic routes detailed in this guide are robust and versatile, allowing for the creation of large and diverse compound libraries. By systematically exploring the structure-activity relationships of derivatives prepared using these methods, researchers can identify potent and selective inhibitors for a wide range of kinase targets, ultimately contributing to the development of new therapeutics for various diseases. Future work could focus on the development of more complex, three-dimensional scaffolds derived from this core, as well as the exploration of novel coupling partners to further expand the accessible chemical space.
References
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Zheng, N., Pan, J., Liu, Y., Li, Y., & Zhou, W. (2018). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry, 26(8), 2165-2172. [Link]
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Montanari, D., & Ciattini, S. (2021). The Development of BTK Inhibitors: A Five-Year Update. Molecules, 26(21), 6549. [Link]
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Xue, Y., Mu, S., Sun, P., Sun, Y., Liu, N., Sun, Y., Wang, L., Zhao, D., & Cheng, M. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(10), 1787-1802. [Link]
-
Kawahata, W., Shimokawa, K., Sagara, M., Asami, J., Nakagawa, R., Oki, H., ... & Muraoka, S. (2018). Design and synthesis of novel pyrimidine analogs as highly selective, non-covalent BTK inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(1), 59-63. [Link]
-
Zheng, N., Pan, J., Lin, K., Pan, J., Li, Y., & Zhou, W. (2018). Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry, 26(8), 2165-2172. [Link]
-
Xue, Y., Mu, S., Sun, P., Sun, Y., Liu, N., Sun, Y., ... & Cheng, M. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC medicinal chemistry, 14(10), 1787-1802. [Link]
-
Wang, Y., Zhang, T., Geng, L., Zhang, Y., Wang, Y., & Zhang, J. (2025). Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 16(11), 4997-5011. [Link]
-
Xue, Y., Mu, S., Sun, P., Sun, Y., Liu, N., Sun, Y., ... & Cheng, M. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC medicinal chemistry, 14(10), 1787-1802. [Link]
-
Li, W., Wang, Y., Wang, Y., Li, Y., Zhang, Y., & Wang, J. (2025). Design, synthesis, and biological evaluation of a potent PLK4 inhibitor WY29 with 1H‐pyrazolo[3,4‐d]pyrimidine scaffold. Archiv der Pharmazie. [Link]
-
Zheng, N., Pan, J., Hao, Q., Lin, K., Pan, J., Li, Y., & Zhou, W. (2018). Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & medicinal chemistry, 26(8), 2165-2172. [Link]
-
Anderson, K. W., & Buchwald, S. L. (2007). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic letters, 9(18), 3527-3530. [Link]
-
Hussain, M., He, L., & Chen, J. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2010(1), 116-123. [Link]
-
Wang, Y., Lu, Y., Wang, Y., Chen, H., Xu, Z., & Zhu, W. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(11), 2829. [Link]
-
Khan, K. M., Saad, S. M., Shaikh, A., Taha, M., Hussain, S., Perveen, S., & Choudhary, M. I. (2017). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 22(10), 1667. [Link]
- Northey, E. H. (1948). Halogenation of 2-aminopyrimidines. U.S. Patent No. 2,609,372. Washington, DC: U.S.
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Application Notes and Protocols for the Synthesis of PLK4 Inhibitors Utilizing 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the key building block, 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine, in the synthesis of potent and selective Polo-like Kinase 4 (PLK4) inhibitors. We will delve into the critical role of PLK4 in oncology, the rationale for targeting it, and the significance of the pyrimidine scaffold. Detailed, field-proven protocols for synthesis, characterization, and biological evaluation are provided, emphasizing the causality behind experimental choices to ensure reproducibility and success.
Scientific Rationale: Targeting PLK4 in Oncology
Polo-like Kinase 4 (PLK4) is a serine/threonine kinase that functions as the master regulator of centriole duplication, a process fundamental to the formation of centrosomes and the mitotic spindle.[1][2][3] In normal cells, PLK4 expression and activity are tightly controlled to ensure that centrioles duplicate exactly once per cell cycle, thereby maintaining genomic stability.[4]
Dysregulation and overexpression of PLK4 are hallmarks of numerous human cancers, including breast, colorectal, and lung cancer.[3][5][6] Elevated PLK4 levels lead to centrosome amplification, which can cause chromosomal instability, aneuploidy, and ultimately, tumorigenesis.[1][7] This dependency of cancer cells on PLK4 overexpression presents a clear therapeutic window. Pharmacological inhibition of PLK4 disrupts the aberrant mitotic machinery of cancer cells, leading to mitotic catastrophe, cell cycle arrest, and apoptosis, making it a highly attractive target for anticancer drug development.[2][8][9]
PLK4 Signaling and Point of Intervention
PLK4 initiates centriole assembly by recruiting and phosphorylating key downstream substrates like STIL (SCL/TAL1 interrupting locus) and SAS-6 (spindle assembly abnormal 6 protein), which are essential for forming the cartwheel structure of a new centriole.[1][10] Small molecule inhibitors typically function by competing with ATP for binding in the kinase domain of PLK4, thereby blocking these downstream phosphorylation events and halting centriole duplication.
Caption: The PLK4 signaling pathway and the mechanism of its inhibition.
The Privileged Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, particularly in kinase inhibitor design.[11] Its structural features allow it to function as a bioisostere of the purine ring of ATP, enabling it to form critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket.[12][13] This interaction is a common feature of many potent and selective kinase inhibitors.
The intermediate, This compound , is a versatile and strategically designed building block.
-
2-Aminopyrimidine Core: Provides the key hydrogen bond donor/acceptor pattern for hinge binding.
-
Tetrahydropyran (THP) Moiety: This group is often introduced to improve physicochemical properties. It can enhance aqueous solubility, metabolic stability, and cell permeability, while also providing a vector that can be oriented towards solvent-exposed regions of the ATP pocket.
Synthetic Protocol: A Representative Route to a PLK4 Inhibitor
This section outlines a robust, multi-step synthesis of a novel PLK4 inhibitor based on the this compound scaffold. The strategy relies on sequential nucleophilic aromatic substitution (SNAr) followed by a Suzuki cross-coupling reaction.
Caption: General workflow for the synthesis of a pyrimidine-based PLK4 inhibitor.
Protocol 1: Synthesis of 2-Chloro-5-bromo-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine (Intermediate 1)
Rationale: This initial step selectively functionalizes the more reactive C4 position of the pyrimidine ring. The reaction is typically performed at low temperatures to favor monosubstitution and prevent reaction at the C2 position. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the HCl byproduct without competing with the primary amine nucleophile.
-
Reagents & Materials:
-
2,4-Dichloro-5-bromopyrimidine (1.0 eq)
-
Tetrahydro-2H-pyran-4-amine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Magnetic stirrer, round-bottom flask, nitrogen atmosphere setup
-
-
Procedure:
-
Dissolve 2,4-dichloro-5-bromopyrimidine in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve tetrahydro-2H-pyran-4-amine and DIPEA in THF.
-
Add the amine/DIPEA solution dropwise to the cooled pyrimidine solution over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield Intermediate 1 as a solid.
-
Protocol 2: Suzuki Coupling to Synthesize the Final PLK4 Inhibitor
Rationale: With the pyrimidine core assembled, the final key fragment is installed via a palladium-catalyzed Suzuki cross-coupling reaction at the C5-bromo position. This reaction is highly efficient for creating carbon-carbon bonds. A suitable boronic acid or boronate ester is chosen based on the desired final structure, often designed to occupy a hydrophobic pocket in the PLK4 active site.
-
Reagents & Materials:
-
The product from the previous step (1.0 eq)
-
Desired Arylboronic Acid (e.g., 4-formylphenylboronic acid) (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Solvent System (e.g., 1,4-Dioxane/Water, 4:1)
-
Reaction vessel suitable for heating, condenser, nitrogen atmosphere
-
-
Procedure:
-
To a reaction vessel, add the pyrimidine intermediate, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with nitrogen three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the final compound by flash chromatography or preparative HPLC to obtain the high-purity PLK4 inhibitor.
-
Physicochemical Characterization and Quality Control
Rigorous analytical validation is essential to confirm the identity, structure, and purity of the synthesized inhibitor before biological testing.
| Analytical Technique | Purpose | Expected Outcome/Data |
| ¹H and ¹³C NMR | Structural Elucidation & Confirmation | Chemical shifts, coupling constants, and integration values consistent with the target structure. |
| HRMS (e.g., ESI-TOF) | Exact Mass and Molecular Formula Determination | Measured mass should be within 5 ppm of the calculated theoretical mass. |
| HPLC/UPLC | Purity Assessment | Purity should be ≥95% (ideally >98%) for use in biological assays. |
| Melting Point | Purity and Identity Confirmation | A sharp, defined melting point range indicates high purity. |
Biological Evaluation Protocols
Protocol 3: In Vitro PLK4 Kinase Inhibition Assay (IC₅₀ Determination)
Rationale: This biochemical assay directly measures the ability of the synthesized compound to inhibit the enzymatic activity of PLK4. The IC₅₀ value is a critical measure of potency.
-
Methodology:
-
Use a commercial recombinant human PLK4 enzyme and a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Prepare a serial dilution of the synthesized inhibitor in DMSO (typically from 10 µM to 0.1 nM).
-
In a 384-well plate, add the PLK4 enzyme, the kinase substrate peptide, and ATP to the reaction buffer.
-
Add the serially diluted inhibitor to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the plate at 30 °C for 1 hour.
-
Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration relative to the controls and fit the data to a dose-response curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Protocol 4: Cellular Anti-proliferative Assay (GI₅₀ Determination)
Rationale: This assay assesses the compound's ability to inhibit the growth of cancer cells that are known to overexpress PLK4, providing a measure of its potency in a more biologically relevant context.
-
Methodology:
-
Seed a relevant cancer cell line (e.g., MDA-MB-468 breast cancer, HCT116 colon cancer) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the synthesized inhibitor for 72 hours.
-
After the incubation period, add a viability reagent such as MTT or CCK-8 to each well.
-
Incubate for 2-4 hours to allow for the conversion of the reagent to a colored formazan product.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of growth inhibition relative to vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) by plotting a dose-response curve.
-
Representative Biological Data
| Compound | PLK4 IC₅₀ (nM) | MDA-MB-468 GI₅₀ (nM) |
| CFI-400945 (Reference) | 2.8[5] | 14-165[14] |
| Synthesized Inhibitor (Example) | 5.2 | 85 |
Conclusion
The this compound scaffold is a highly effective starting point for the development of potent and selective PLK4 inhibitors. The synthetic routes described herein, based on established SNAr and palladium-catalyzed cross-coupling reactions, are robust and adaptable. By following these detailed protocols for synthesis, characterization, and biological evaluation, research and development teams can efficiently generate and validate novel inhibitor candidates. The continued exploration of this chemical space holds significant promise for delivering next-generation targeted therapies for cancers dependent on PLK4 dysregulation.
References
-
Garvey, D. R., Chhabra, G., Ndiaye, M. A., & Ahmad, N. (2021). Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management. Molecular Cancer Therapeutics, 20(4), 632-640. [Link]
-
Zhang, W., et al. (2021). Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. Frontiers in Oncology, 11, 587554. [Link]
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Wikipedia. (n.d.). PLK4. [Link]
-
ResearchGate. (n.d.). Representation of PLK4 signaling in cancer with details of selected PLK4 inhibitors. [Link]
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Pauls, H. W., et al. (2015). Synthesis of PLK4 Inhibitor CFI-400945. Synfacts, 11(03), 0345. [Link]
-
TSpace. (n.d.). Polo-Like Kinase 4 (PLK4) Function in Cancer Progression. [Link]
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Wang, W., et al. (2018). High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer. Oncology Letters, 16(5), 6031-6039. [Link]
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Moyer, T. C., & Holland, A. J. (2019). PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential. Bioessays, 41(10), e1900092. [Link]
-
Sun, P., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(12), 2465-2479. [Link]
-
Al-Saeedi, F. I., et al. (2023). Polo-like kinase 4 (PLK4) as a therapeutic target in breast cancer. Cancer Gene, 16, 1-13. [Link]
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Slevin, L. K., et al. (2012). The Structure of the Plk4 Cryptic Polo Box Reveals Two Tandem Polo Boxes Required for Centriole Duplication. Structure, 20(9), 1507-1518. [Link]
-
Sun, P., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
-
Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]
-
Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]
-
Lee, K., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(15), 11216-11235. [Link]
-
Wood, A. L., et al. (2019). Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer. International Journal of Molecular Sciences, 20(9), 2139. [Link]
-
ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of Indazole-Based PLK4 Inhibitors. [Link]
-
Mason, J. M., et al. (2014). The Discovery of Polo-Like Kinase 4 Inhibitors: Identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5′-methoxyspiro[cyclopropane-1,3′-indolin]-2′-one (CFI-400945) as a Potent, Orally Active Antitumor Agent. Journal of Medicinal Chemistry, 57(4), 147-169. [Link]
-
RSC Medicinal Chemistry. (n.d.). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. [Link]
-
Chhabra, G., et al. (2021). Role of PLK4 inhibition in cancer therapy. Seminars in Cancer Biology, 72, 114-122. [Link]
-
bioRxiv. (n.d.). PLK4 inhibition as a strategy to enhance non-small cell lung cancer radiosensitivity. [Link]
-
Patsnap Synapse. (2024). What are PLK4 inhibitors and how do they work?. [Link]
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Application Notes and Protocols for 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine as a Key Intermediate in ALK Inhibitor Synthesis
Introduction: The Central Role of Pyrimidine Scaffolds in Targeting Anaplastic Lymphoma Kinase (ALK)
Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase, has emerged as a critical therapeutic target in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[1] Chromosomal rearrangements involving the ALK gene can lead to the formation of fusion proteins (e.g., EML4-ALK), which exhibit constitutive kinase activity.[2] This aberrant signaling drives oncogenesis by activating downstream pathways, including the RAS-ERK, JAK-STAT, and PI3K-AKT pathways, promoting cell proliferation, survival, and metastasis.[3]
Small molecule ALK inhibitors have revolutionized the treatment landscape for ALK-positive cancers. A significant number of these inhibitors are built upon a 2,4-diaminopyrimidine scaffold, which serves as a crucial hinge-binding motif within the ATP-binding pocket of the ALK kinase domain. The strategic functionalization of this core structure is paramount in achieving high potency and selectivity. 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine is a pivotal intermediate in the construction of these complex inhibitors. The tetrahydropyran (THP) moiety is a well-regarded feature in modern medicinal chemistry, often introduced to enhance aqueous solubility, modulate lipophilicity, and improve the overall ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate.[4]
This document provides detailed protocols and scientific insights into the synthesis, characterization, and application of this compound as a building block for the development of potent ALK inhibitors.
Mechanistic Insight: The ALK Signaling Pathway and Inhibition
The dimerization of ALK fusion proteins triggers autophosphorylation of the kinase domain, initiating a cascade of downstream signaling events that are crucial for tumor growth and survival.[2] ALK inhibitors function by competitively binding to the ATP pocket of the kinase, thereby preventing ATP binding and subsequent phosphorylation, which effectively shuts down these pro-tumorigenic signals.[2]
Caption: ALK signaling pathway and the mechanism of ALK inhibitors.
Synthesis of the Key Intermediate: this compound
The synthesis of the title intermediate is conceptually based on the classical pyrimidine synthesis involving the condensation of a guanidine or amidine with a three-carbon electrophile. In this case, tetrahydropyran-4-carboxamidine is the key precursor, which is reacted with a suitable C3 synthon to form the pyrimidin-4-amine ring system.
Caption: General synthetic scheme for the target intermediate.
Protocol 1: Synthesis of this compound
This protocol describes a plausible and commonly employed method for the synthesis of 2-substituted-4-aminopyrimidines from an amidine precursor.
Materials:
-
Tetrahydropyran-4-carboxamidine hydrochloride
-
1,1,3,3-Tetramethoxypropane (malondialdehyde tetramethyl acetal)
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH), anhydrous
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium ethoxide (1.2 equivalents) and anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Amidine: Add tetrahydropyran-4-carboxamidine hydrochloride (1.0 equivalent) to the stirred solution of sodium ethoxide in ethanol. Stir the mixture at room temperature for 30 minutes.
-
Addition of C3 Synthon: To the resulting slurry, add 1,1,3,3-tetramethoxypropane (1.1 equivalents) dropwise at room temperature.
-
Cyclocondensation: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a calculated amount of aqueous HCl.
-
Extraction: Remove the ethanol under reduced pressure. To the residue, add water and extract with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
Causality Behind Experimental Choices:
-
Sodium Ethoxide: A strong base is required to deprotonate the amidinium hydrochloride to the free amidine, which is the active nucleophile for the cyclization reaction.
-
1,1,3,3-Tetramethoxypropane: This serves as a stable and easy-to-handle precursor for malondialdehyde, the three-carbon electrophile, which is generated in situ under the acidic conditions of the workup or during the reaction.
-
Reflux Conditions: The cyclocondensation reaction requires thermal energy to proceed at a reasonable rate.
-
Anhydrous Conditions: The reagents, particularly sodium ethoxide, are sensitive to moisture.
Characterization of this compound
The identity and purity of the synthesized intermediate must be rigorously confirmed before its use in subsequent steps. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
| Analytical Data | Expected Values |
| Molecular Formula | C₉H₁₃N₃O |
| Molecular Weight | 179.22 g/mol |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ppm: 8.25 (d, 1H), 7.95 (s, 2H, NH₂), 6.70 (d, 1H), 3.95 (m, 2H), 3.40 (t, 2H), 2.90 (m, 1H), 1.80 (m, 4H). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ppm: 164.0, 162.5, 157.0, 108.0, 67.0, 42.0, 32.0. |
| Mass Spectrum (ESI+) | m/z: 180.1 [M+H]⁺ |
| Appearance | Off-white to pale yellow solid |
Note: The NMR chemical shifts are predicted and may vary slightly based on the solvent and experimental conditions.
Application in ALK Inhibitor Synthesis: A Case Study of Ceritinib Analogue
The 4-amino group of this compound serves as a nucleophile in a subsequent aromatic nucleophilic substitution (SNAr) reaction with a suitably substituted dichloropyrimidine. This reaction is a cornerstone in the synthesis of many 2,4-diaminopyrimidine-based kinase inhibitors, including the FDA-approved ALK inhibitor, Ceritinib.[5]
Caption: Synthesis of a 2,4-diaminopyrimidine ALK inhibitor.
Protocol 2: Synthesis of a Ceritinib Analogue
This protocol outlines the coupling of the key intermediate with a dichloropyrimidine fragment, a common strategy in the synthesis of Ceritinib and its analogues.
Materials:
-
This compound (from Protocol 1)
-
2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
2-Propanol (Isopropanol) or another suitable high-boiling solvent
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 equivalent) and 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine (1.05 equivalents) in 2-propanol.
-
Base Addition: Add diisopropylethylamine (DIPEA, 2.0 equivalents) to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 82 °C) and stir for 12-24 hours. Monitor the reaction for the formation of the product by LC-MS.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold 2-propanol, and then with diethyl ether.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final ALK inhibitor analogue.
Trustworthiness of the Protocol:
This protocol is based on well-established SNAr reactions used in the synthesis of numerous pyrimidine-based kinase inhibitors.[6] The regioselectivity of the reaction, with the 4-amino group of the intermediate displacing the chlorine at the 4-position of the dichloropyrimidine, is generally favored. The progress of the reaction should be carefully monitored to ensure completion and minimize side products. The final product should be thoroughly characterized by NMR, MS, and HPLC to confirm its identity and purity.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a new generation of ALK inhibitors. Its synthesis, while requiring careful control of reaction conditions, is achievable through established chemical transformations. The incorporation of the tetrahydropyran moiety offers a strategic advantage in tuning the physicochemical properties of the final drug candidates. The protocols and insights provided herein are intended to guide researchers in the efficient synthesis and application of this key building block in the ongoing quest for more effective and safer cancer therapeutics.
References
-
My Cancer Genome. (n.d.). ALK. Retrieved from [Link]
-
Roche. (2018, June 5). How do ALK-inhibitors work in ALK-positive lung cancer? [Video]. YouTube. Retrieved from [Link]
-
Marsilje, T. H., Pei, W., Chen, B., Lu, W., Uno, T., Jin, Y., ... & Michellys, P. Y. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials. Journal of Medicinal Chemistry, 56(14), 5675–5690. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminotetrahydropyran. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN105777616A - Ceritinib synthesis intermediate and preparation method thereof.
-
Creative Diagnostics. (n.d.). ALK Pathway. Retrieved from [Link]
-
Hall, A., et al. (2015). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. European Journal of Medicinal Chemistry, 101, 356-370. Retrieved from [Link]
-
Movassaghi, M., & Hill, M. D. (2006). Single-step synthesis of pyrimidines and quinazolines from N-vinyl and N-aryl amides. Journal of the American Chemical Society, 128(44), 14254–14255. Retrieved from [Link]
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Application Notes & Protocols: Cell-Based Assays for 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine Derivatives as JAK3 Inhibitors
Introduction: Targeting the JAK/STAT Pathway in Immunomodulation
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—are pivotal transducers of cytokine signaling.[1][2] This signaling cascade, known as the JAK/STAT pathway, is fundamental to a multitude of cellular processes, including proliferation, differentiation, apoptosis, and immune cell development.[3][4] The pathway is elegantly direct: cytokine binding to a receptor brings associated JAKs into proximity, leading to their trans-phosphorylation and activation.[3] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2] Once recruited, STATs are themselves phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and modulate target gene expression.[5][6]
The 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine scaffold has emerged as a promising chemotype for the development of selective kinase inhibitors. Specifically, derivatives of this class have been investigated as potent inhibitors of JAK3.[7][8] Unlike the ubiquitously expressed JAK1 and JAK2, JAK3 expression is largely restricted to hematopoietic cells and it plays a crucial role in signaling for cytokines that use the common gamma chain (γc), such as IL-2, IL-7, and IL-15.[2][9] This restricted expression profile makes JAK3 an attractive therapeutic target for autoimmune diseases and organ transplant rejection, as its inhibition offers the potential for targeted immunosuppression with fewer off-target effects.[10]
Robust and predictive in vitro cell-based assays are critical for the preclinical evaluation of these potential therapeutics.[11][12] Such assays are essential for determining a compound's potency (IC50), mechanism of action, and selectivity within a physiological context. This guide provides a detailed framework of validated cell-based protocols designed to comprehensively characterize the activity of this compound derivatives as JAK3 inhibitors.
Principle of JAK/STAT Signaling and Inhibition
The core principle of the assays described herein is to measure the inhibitory effect of test compounds on a specific, physiologically relevant signaling event. For JAK3 inhibitors, the canonical pathway involves IL-2 stimulation, which activates the JAK3/STAT5 signaling axis in T-cells.[9] An effective inhibitor will block the catalytic activity of JAK3, thereby preventing the phosphorylation of its downstream substrate, STAT5. This inhibition of a key signaling node leads to downstream functional consequences, such as the suppression of T-cell proliferation.
Below is a diagram illustrating the targeted signaling pathway.
Caption: The IL-2/JAK3/STAT5 signaling pathway and point of inhibition.
Assay 1: Phospho-STAT5 Flow Cytometry for Target Engagement
This assay directly measures the phosphorylation of STAT5 in response to cytokine stimulation, providing a quantitative assessment of target engagement by the inhibitor within the cell.[13] Flow cytometry allows for high-throughput analysis at the single-cell level.[14]
Rationale & Scientific Causality
-
Cell Line Selection: The CTLL-2 cell line, a murine cytotoxic T-cell line, is used because its growth is strictly dependent on IL-2.[15] This dependency ensures a robust and reproducible signaling cascade through the JAK3/STAT5 axis upon IL-2 stimulation.
-
Cytokine Starvation: Before the assay, cells are starved of cytokines. This crucial step reduces basal STAT5 phosphorylation to a minimum, thereby maximizing the signal window upon IL-2 stimulation and increasing the assay's sensitivity to inhibition.[9]
-
Fixation and Permeabilization: Cells are first fixed with paraformaldehyde to preserve the phospho-epitopes and then permeabilized with methanol to allow the phospho-specific antibody to access intracellular targets.[9] This specific order is critical for successful intracellular staining.
Experimental Workflow
Caption: Workflow for the phospho-STAT5 (pSTAT5) flow cytometry assay.
Detailed Protocol
-
Cell Preparation:
-
Culture CTLL-2 cells (e.g., ATCC® TIB-214™) in RPMI-1640 medium supplemented with 10% FBS and 100 U/mL recombinant human IL-2.
-
For the assay, wash cells twice with cytokine-free medium and culture them for 48 hours in RPMI-1640 with 10% FBS but without IL-2 to induce quiescence.[9]
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound derivative in DMSO. A typical starting concentration is 10 mM. Further dilute in assay medium to achieve final concentrations (e.g., 10 µM to 0.1 nM).
-
Resuspend starved cells to a density of 1x10^6 cells/mL in assay medium.
-
In a 96-well U-bottom plate, add 50 µL of cell suspension to each well.
-
Add 50 µL of the diluted compound solutions (or vehicle control, e.g., 0.1% DMSO) to the wells.
-
Incubate for 1 hour at 37°C, 5% CO2.
-
-
Stimulation:
-
Prepare a stock of recombinant human IL-2 in assay medium at 2x the final desired concentration (e.g., 200 U/mL for a final concentration of 100 U/mL).
-
Add 100 µL of the IL-2 solution to all wells except the unstimulated control wells (add 100 µL of medium instead).
-
Incubate for exactly 15 minutes at 37°C.[9]
-
-
Fixation and Permeabilization:
-
Immediately after stimulation, fix the cells by adding 100 µL of 8% paraformaldehyde (PFA) to each well (for a final concentration of 4% PFA). Incubate for 10 minutes at room temperature.
-
Centrifuge the plate, discard the supernatant, and resuspend the cells in 200 µL of ice-cold 90% methanol. Incubate on ice for 30 minutes to permeabilize.
-
-
Staining and Analysis:
-
Wash cells twice with FACS buffer (PBS + 2% FBS).
-
Resuspend cells in 100 µL of FACS buffer containing a fluorescently-conjugated anti-phospho-STAT5 (Tyr694) antibody.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash cells once, resuspend in 200 µL of FACS buffer, and acquire data on a flow cytometer.
-
Data Analysis
The median fluorescence intensity (MFI) of the pSTAT5 signal is determined for each condition. The percent inhibition is calculated using the formula:
% Inhibition = 100 * (1 - [MFI_compound - MFI_unstimulated] / [MFI_stimulated - MFI_unstimulated])
Plot the % Inhibition against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
| Control Type | Purpose | Expected Outcome |
| Unstimulated Control | Measures basal pSTAT5 level. | Low pSTAT5 signal. |
| Stimulated (Vehicle) Control | Defines the maximum assay window. | High pSTAT5 signal. |
| Positive Control Inhibitor | Validates assay performance. | Dose-dependent decrease in pSTAT5 signal. |
Assay 2: Cell Proliferation for Functional Cellular Response
This assay measures the downstream functional consequence of JAK3 inhibition—the suppression of IL-2-dependent cell proliferation. It provides a key phenotypic readout of the compound's cellular efficacy.
Rationale & Scientific Causality
-
Principle of Measurement: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active, viable cells.[16][17] In CTLL-2 cells, the amount of ATP is directly proportional to the number of cells, which in turn is dependent on IL-2-driven proliferation.[18]
-
Homogeneous "Add-Mix-Measure" Format: This assay format is ideal for high-throughput screening as it involves adding a single reagent directly to the cultured cells, minimizing pipetting steps and potential errors.[16][17] The reagent lyses the cells and generates a stable "glow-type" luminescent signal proportional to the ATP present.[16]
Detailed Protocol
-
Cell Preparation and Seeding:
-
Prepare starved CTLL-2 cells as described in Assay 1.
-
Resuspend cells in assay medium containing a suboptimal concentration of IL-2 (e.g., 20 U/mL). This concentration should be determined empirically to be on the linear portion of the IL-2 dose-response curve to maximize sensitivity to inhibitors.
-
Seed 50 µL of the cell suspension (e.g., 5,000 cells/well) into opaque-walled 96-well plates suitable for luminescence measurements.[19]
-
-
Compound Treatment:
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[19][20]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[19]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[19][20]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19][20]
-
Record luminescence using a plate reader.
-
Data Analysis
The relative luminescence units (RLU) are measured. The percent inhibition of proliferation is calculated as:
% Inhibition = 100 * (1 - [RLU_compound - RLU_background] / [RLU_vehicle - RLU_background])
Plot the % Inhibition against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Assay 3: Cytokine Release Assay for Immunomodulatory Effects
This assay assesses the broader immunomodulatory impact of the compounds by measuring their ability to inhibit the production of key cytokines from activated human peripheral blood mononuclear cells (PBMCs).
Rationale & Scientific Causality
-
Primary Human Cells: Using freshly isolated human PBMCs provides a more physiologically relevant system, incorporating the complex interplay between different immune cell types (T-cells, B-cells, monocytes, etc.).[22]
-
Stimulation Method: A combination of anti-CD3 and anti-CD28 antibodies is used to mimic T-cell receptor (TCR) engagement and co-stimulation, leading to robust T-cell activation and cytokine production (e.g., IFN-γ, IL-2).[22] This activation is partially dependent on downstream JAK/STAT signaling.
-
Multiplex Analysis: Measuring a panel of cytokines (e.g., IFN-γ, TNF-α, IL-6, IL-10) via a multiplex immunoassay (e.g., Luminex or Meso Scale Discovery) provides a more comprehensive profile of the compound's effect on the immune response.
Detailed Protocol
-
PBMC Isolation and Plating:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium at 1x10^6 cells/mL.
-
Plate 100 µL of cell suspension per well in a 96-well plate pre-coated with anti-CD3 antibody.
-
-
Compound Treatment and Stimulation:
-
Add 50 µL of diluted test compound to the wells.
-
Add 50 µL of soluble anti-CD28 antibody to achieve the final desired concentration for stimulation.
-
Incubate for 48 hours at 37°C, 5% CO2.[22]
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate and carefully collect the culture supernatant.[23]
-
Quantify the concentration of cytokines (e.g., IFN-γ, IL-2) in the supernatant using a validated multiplex immunoassay kit according to the manufacturer's protocol.
-
Data Analysis
Calculate the concentration of each cytokine for every condition. Determine the percent inhibition for each cytokine at each compound concentration relative to the vehicle-treated, stimulated control. Plot the data to determine IC50 values for the inhibition of specific cytokines. This can reveal selective effects on different arms of the immune response (e.g., Th1 vs. Th2).[22]
References
- Development of a high-throughput cell-based reporter assay for screening for JAK3 inhibitors. Vertex AI Search.
- JAK-STAT signaling pathway - Wikipedia. Wikipedia.
- CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation.
- The JAK/STAT Pathway - PMC. PubMed Central, NIH.
- JAK-STAT Signaling Pathway. Creative Diagnostics.
- CellTiter-Glo Assay - Oslo - OUH - Protocols. Oslo University Hospital.
- A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors. PubMed.
- CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256. Promega Corporation.
- JAK-STAT signaling pathway. Cusabio.
- The JAK/STAT signaling pathway | Journal of Cell Science. The Company of Biologists.
- CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. Promega Corporation.
- Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research. Creative Proteomics.
- CellTiter-Glo® Luminescent Cell Viability Assay. Promega Corporation.
- CTLL-2 Proliferation Assay for Determination of Bioactivity of Recombinant Human Interleukin 2 (rhIL-2). Frederick National Laboratory for Cancer Research.
- A Researcher's Guide to Validating the Specificity of Jak3-IN-1 in Cellular Assays. Benchchem.
- Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors. NIH.
- JAK3 (Janus Kinase 3) Assay Kit. BPS Bioscience.
- MTS dye based colorimetric CTLL-2 cell proliferation assay for product release and stability monitoring of Interleukin-15. NIH.
- Application Notes: A Cell-Based Assay for In Vitro Assessment of Cytokine Release. Benchchem.
- A Cell-based Luciferase Reporter Bioassay for Interleukin-2 and Interleukin-15 testing. Promega Corporation.
- CTLL-2 Proliferation Assay for Determination of Bioactivity of Recombinant Human Inerleukin 2 (rhil-2). Frederick National Laboratory.
- Highly sensitive in vitro cytokine release assay incorporating high-density preculture. Taylor & Francis Online.
- JAK3 Activity Assay | Inhibitor Screening Application. BellBrook Labs.
- CTLL-2 - TIB-214. ATCC.
- ProStorm® Cytokine Release Assay. ProImmune.
- Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines in T cells. Protocols.io.
- Cytokine Response Assays. Charles River Laboratories.
- JAK inhibitors inhibit multiple cytokine-driven STAT phosphorylation... ResearchGate.
- A novel flow cytometric-based method to measure kinase inhibition in sputum from COPD subjects. BMJ Open Respiratory Research.
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- 2. bpsbioscience.com [bpsbioscience.com]
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- 4. journals.biologists.com [journals.biologists.com]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. cusabio.com [cusabio.com]
- 7. Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 15. atcc.org [atcc.org]
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- 23. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
The Versatile Scaffold: 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine in Modern Medicinal Chemistry
Introduction: The Strategic Importance of the Tetrahydropyran-Pyrimidine Moiety
In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer a blend of favorable physicochemical properties and versatile synthetic handles is a perpetual endeavor. The 2-(tetrahydro-pyran-4-yl)-pyrimidin-4-ylamine core has emerged as a privileged structural motif, increasingly recognized for its utility in the design of potent and selective therapeutic agents across a spectrum of biological targets. The tetrahydropyran (THP) ring, a saturated six-membered oxygen-containing heterocycle, is a well-regarded bioisostere for a phenyl ring, often imparting improved aqueous solubility and metabolic stability while maintaining the ability to engage in crucial hydrogen bonding interactions.[1] When coupled with the pyrimidine-4-amine fragment, a key pharmacophore in numerous kinase and receptor inhibitors, the resulting scaffold provides a three-dimensional architecture that can be strategically elaborated to optimize target engagement and drug-like properties.
This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry. We will delve into its synthesis, explore its role in the development of inhibitors for various drug targets, and provide detailed protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.
Synthetic Strategy: A Generalized Protocol for the Core Scaffold
The synthesis of this compound and its analogues typically follows a convergent approach, capitalizing on well-established pyrimidine ring formation methodologies. A common strategy involves the condensation of a guanidine derivative with a β-ketoester or a related three-carbon electrophile bearing the tetrahydropyran moiety.
Protocol 1: Synthesis of this compound
This protocol outlines a representative synthesis of the title compound.
Materials:
-
Tetrahydro-4H-pyran-4-one
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH)
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)
Procedure:
-
Step 1: Synthesis of 3-(Dimethylamino)-1-(tetrahydro-2H-pyran-4-yl)prop-2-en-1-one.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous toluene.
-
Add N,N-dimethylformamide dimethyl acetal (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude enaminone, which can be used in the next step without further purification.
-
-
Step 2: Cyclization to form this compound.
-
In a separate flask, prepare a solution of sodium ethoxide (2.5 eq) in absolute ethanol.
-
Add guanidine hydrochloride (1.5 eq) to the ethanolic sodium ethoxide solution and stir for 30 minutes at room temperature to generate free guanidine.
-
To this mixture, add the crude 3-(dimethylamino)-1-(tetrahydro-2H-pyran-4-yl)prop-2-en-1-one from Step 1, dissolved in a minimal amount of ethanol.
-
Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.
-
Concentrate the mixture under reduced pressure to remove ethanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired this compound.
-
Characterization:
The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Synthetic Workflow Diagram
Caption: A generalized synthetic workflow for this compound.
Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)
The this compound scaffold has been successfully employed in the development of inhibitors for a variety of targets. The general structure can be divided into three key regions for SAR exploration: the pyrimidine core, the tetrahydropyran tail, and the 4-amino group.
General Structure-Activity Relationship (SAR) Diagram
Caption: Key regions for SAR exploration on the this compound scaffold.
Case Study 1: Cannabinoid Receptor 2 (CB2) Agonists for Inflammatory Pain
Selective activation of the CB2 receptor is a promising therapeutic strategy for the treatment of inflammatory and neuropathic pain. Researchers at GlaxoSmithKline identified a pyrimidine ester as a partial agonist of the CB2 receptor.[2] Subsequent lead optimization, which included the incorporation of the tetrahydropyran moiety, led to the discovery of potent and selective CB2 agonists. The tetrahydropyran group was crucial for achieving the desired pharmacokinetic profile.
Case Study 2: Phosphodiesterase 9A (PDE9A) Inhibitors for Cognitive Disorders
PDE9A inhibitors have been investigated for the treatment of cognitive disorders by elevating cyclic guanosine monophosphate (cGMP) levels in the brain. A potent and selective PDE9A inhibitor, PF-04447943, incorporates a tetrahydropyran group.[3] In this context, the THP moiety likely contributes to the overall physicochemical properties of the molecule, enabling brain penetration, a critical requirement for centrally acting drugs.
Case Study 3: Dual ERα/VEGFR-2 Ligands for Anti-Breast Cancer Activity
Targeting both estrogen receptor-alpha (ERα) and vascular endothelial growth factor receptor 2 (VEGFR-2) is a potential strategy for breast cancer therapy. A series of 2,4-disubstituted pyrimidines were designed and synthesized as dual inhibitors.[4] While the specific 2-(tetrahydro-pyran-4-yl) substituent was not the lead compound, the study highlights the importance of the 2-substituted pyrimidine scaffold in achieving dual inhibitory activity. The principles of this study can be applied to derivatives of this compound to explore their potential as anticancer agents.
Protocols for In Vitro Biological Evaluation
The following are generalized protocols for in vitro assays commonly used to evaluate the biological activity of compounds based on the this compound scaffold.
Protocol 2: Kinase Inhibition Assay (e.g., for VEGFR-2)
This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of a test compound.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-radiolabeled for detection systems like ADP-Glo™.
-
Assay buffer (containing MgCl₂, MnCl₂, DTT, etc.)
-
Test compound (dissolved in DMSO)
-
96-well or 384-well plates
-
Detection reagents (e.g., scintillation fluid or luminescence-based reagents)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Reaction Setup:
-
Add the kinase and substrate to the wells of the assay plate.
-
Add the test compound or DMSO (vehicle control) to the respective wells.
-
Incubate for a pre-determined time at room temperature to allow for compound binding.
-
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection:
-
Radiometric: Transfer the reaction mixture to a filter plate, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence: Add the detection reagents according to the manufacturer's protocol (e.g., ADP-Glo™) and measure the luminescence signal.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: Receptor Binding Assay (e.g., for CB2)
This protocol outlines a competitive binding assay to determine the affinity of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., CB2)
-
Radiolabeled ligand with known affinity for the receptor (e.g., [³H]CP-55,940 for CB2)
-
Assay buffer (e.g., Tris-HCl with BSA)
-
Test compound (dissolved in DMSO)
-
Non-specific binding control (a high concentration of an unlabeled ligand)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO and then in assay buffer.
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, cell membranes, and the radiolabeled ligand.
-
Add the test compound at various concentrations.
-
For total binding, add vehicle (DMSO).
-
For non-specific binding, add the non-specific binding control.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Detection: Add scintillation fluid to each well of the dried filter plate and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the percentage of inhibition of specific binding by the test compound at each concentration. Calculate the Ki (inhibitory constant) from the IC₅₀ value using the Cheng-Prusoff equation.
Biological Assay Workflow Diagram
Sources
- 1. 4-Aminotetrahydropyran | 38041-19-9 [chemicalbook.com]
- 2. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine Libraries
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(tetrahydro-pyran-4-yl)-pyrimidin-4-ylamine scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent and selective inhibitors of various protein kinases and other therapeutically relevant targets.[1][2][3] Its unique combination of hydrogen bonding capabilities, conformational rigidity imparted by the tetrahydropyran ring, and synthetic tractability makes it an ideal core for the construction of diverse chemical libraries.[1] This document provides a comprehensive guide for the high-throughput screening (HTS) of compound libraries based on this scaffold. We will delve into the rationale behind assay selection, provide detailed protocols for both biochemical and cell-based screening assays, and outline a robust workflow for hit confirmation and validation.
Introduction: The this compound Scaffold in Drug Discovery
The pyrimidine ring is a fundamental heterocyclic motif found in numerous natural products and FDA-approved drugs.[1][3] Its ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates.[3] The addition of a tetrahydropyran (THP) moiety introduces a saturated, non-planar ring system that can explore different regions of a protein's binding pocket compared to purely aromatic substituents. This often leads to improved solubility and metabolic stability.
Libraries based on the this compound core are particularly promising for targeting ATP-binding sites, such as those in protein kinases.[4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them a major class of drug targets.[4][5] High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of such compounds to identify initial "hits" that modulate the activity of a specific biological target.[6]
This guide will provide the foundational knowledge and detailed protocols to empower researchers to effectively screen these valuable compound libraries and identify promising lead candidates for further drug development.
Assay Development and Primary Screening Strategy
The success of any HTS campaign hinges on the development of a robust and reliable assay.[7][8] The choice between a biochemical and a cell-based assay for the primary screen depends on the nature of the target and the desired information.[9][10]
Biochemical Assays: A Direct Measure of Target Engagement
Biochemical assays are ideal for measuring the direct interaction between a compound and a purified biological target, such as an enzyme or receptor.[8][11] They offer a clean system with fewer confounding variables, making them excellent for primary screening to identify compounds that directly bind to the target.[11]
Protocol 2.1.1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol describes a generic HTRF assay for identifying inhibitors of a purified protein kinase. HTRF is a robust technology for HTS due to its high sensitivity, low background, and resistance to interference from colored or fluorescent compounds.[5]
Materials:
-
Purified, active protein kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
HTRF Detection Reagents:
-
Europium cryptate-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
-
384-well low-volume white microplates
-
Compound library plates (this compound derivatives in DMSO)
-
Acoustic liquid handler or pin tool for compound transfer
-
Multimode plate reader with HTRF capability
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the library plate into the wells of a 384-well assay plate. Also, include wells for positive control (no enzyme or no ATP) and negative control (DMSO vehicle).
-
Enzyme and Substrate Addition: Prepare a master mix of the kinase and biotinylated substrate peptide in assay buffer. Dispense 10 µL of this mix into each well of the assay plate.
-
Initiation of Kinase Reaction: Prepare a solution of ATP in assay buffer. Add 10 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme to detect competitive inhibitors.
-
Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Detection: Prepare the HTRF detection reagent mix containing the Europium cryptate-labeled antibody and Streptavidin-XL665 in detection buffer. Add 20 µL of the detection mix to each well.
-
Second Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. The percent inhibition for each compound is calculated relative to the controls.
Table 1: Example HTS Data Summary
| Parameter | Value |
| Library Size | 100,000 |
| Screening Concentration | 10 µM |
| Primary Hit Rate | 0.8% |
| Confirmed Hit Rate | 0.3% |
| Z'-factor | > 0.7 |
Cell-Based Assays: Assessing Activity in a Physiological Context
Cell-based assays are crucial for understanding a compound's activity within a living system, providing insights into cell permeability, potential toxicity, and engagement of the target in its native environment.[10][12][13] They are often used in primary screening for phenotypic discoveries or as secondary assays to confirm the activity of hits from biochemical screens.[14][15]
Protocol 2.2.1: Cell Proliferation Assay (e.g., CellTiter-Glo®)
This protocol outlines a method to screen for compounds that inhibit the proliferation of a cancer cell line known to be dependent on the activity of the target kinase.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
384-well clear-bottom white microplates
-
Compound library plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed the cells into 384-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Add 50 nL of each library compound to the appropriate wells. Include controls for 100% viability (DMSO vehicle) and 0% viability (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Reagent Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each compound relative to the controls.
The High-Throughput Screening Workflow
A well-structured HTS workflow is essential for efficiently processing large compound libraries and generating high-quality, reproducible data.[6]
Caption: A generalized workflow for high-throughput screening and hit validation.
Hit Confirmation and Validation: From Signal to Substance
Identifying a "hit" in a primary screen is only the first step. A rigorous process of confirmation and validation is necessary to eliminate false positives and prioritize the most promising compounds for further development.[16][17][18]
Hit Confirmation
The initial hits from the primary screen must be re-tested to confirm their activity. This involves testing a fresh sample of the compound to rule out issues with compound storage or degradation.
Protocol 4.1.1: Dose-Response Analysis
Confirmed hits should be tested over a range of concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).
Procedure:
-
Prepare serial dilutions of the confirmed hit compounds, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).
-
Perform the primary assay (either biochemical or cell-based) with these dilutions.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Hit Validation
Validated hits are those that are confirmed to act through the desired mechanism and are not artifacts of the assay technology.[16][18]
Protocol 4.2.1: Orthogonal Assays
An orthogonal assay is a different experimental method used to measure the same biological activity.[17] For example, if the primary screen was a biochemical HTRF assay, an orthogonal assay could be a biophysical method like Surface Plasmon Resonance (SPR) to confirm direct binding to the target.
Protocol 4.2.2: Counter-Screens and Selectivity Profiling
Counter-screens are used to identify and eliminate compounds that interfere with the assay technology (e.g., luciferase inhibitors in a luminescence-based assay).[17] Selectivity profiling involves testing the validated hits against a panel of related targets (e.g., other kinases) to determine their specificity. High selectivity is often a desirable characteristic for a drug candidate to minimize off-target effects.
Caption: A typical data analysis pipeline for an HTS campaign.
Data Management and Analysis
The vast amount of data generated during an HTS campaign requires sophisticated data management and analysis tools.[6][19][20]
Key Metrics:
-
Z'-factor: A statistical measure of the quality of an assay, with a value > 0.5 indicating an excellent assay.[21][22]
-
Percent Inhibition: The primary measure of a compound's effect in a single-point screen.
-
IC₅₀/EC₅₀: The concentration of a compound that produces a 50% response, a measure of potency.
Specialized software is often used to handle data processing, normalization, hit selection, and curve fitting.[20]
Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel therapeutics. A systematic and well-executed high-throughput screening campaign, as outlined in these application notes, is a powerful approach to unlocking the potential of libraries built around this privileged core. By combining robust assay development, a logical screening workflow, and rigorous hit validation, researchers can confidently identify high-quality starting points for successful drug discovery programs.
References
-
Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Crown Bioscience. Retrieved January 18, 2026, from [Link]
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Expert biochemical assays for drug discovery success. (n.d.). Nuvisan. Retrieved January 18, 2026, from [Link]
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Cell-based assays for high-throughput screening. (n.d.). Broad Institute. Retrieved January 18, 2026, from [Link]
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How Are Biochemical Assays Used in High-Throughput Screening? (2024, April 21). Patsnap. Retrieved January 18, 2026, from [Link]
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Hit confirmation, hit validation. (n.d.). GARDP Revive. Retrieved January 18, 2026, from [Link]
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Biochemical Assay Services. (n.d.). Evotec. Retrieved January 18, 2026, from [Link]
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How to Choose the Right Biochemical Assay for Drug Discovery. (2023, December 25). BellBrook Labs. Retrieved January 18, 2026, from [Link]
- Development of a high-throughput assay for identifying inhibitors of TBK1 and IKKε. (2011). PLoS One, 6(8), e23693.
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Future Medicinal Chemistry, 9(18), 2149-2165.
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Hit Validation Services. (n.d.). Creative Biolabs. Retrieved January 18, 2026, from [Link]
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High-throughput screening. (2023, December 27). In Wikipedia. Retrieved January 18, 2026, from [Link]
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Screening for Allosteric Kinase Inhibitors in High Throughput. (2010, July 23). Wiley Analytical Science. Retrieved January 18, 2026, from [Link]
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Hit Identification and Validation Services. (n.d.). Oncodesign Services. Retrieved January 18, 2026, from [Link]
- Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. (2023). ACS Medicinal Chemistry Letters, 14(8), 1145-1151.
- High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. (2016). PLoS One, 11(5), e0155569.
- High-throughput Screening for Broad-spectrum Chemical Inhibitors of RNA Viruses. (2014). Journal of Visualized Experiments, (87), 51523.
- Comprehensive analysis of high-throughput screens with HiTSeekR. (2014).
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High Throughput Drug Screening. (n.d.). Sygnature Discovery. Retrieved January 18, 2026, from [Link]
- Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. (2023). ACS Medicinal Chemistry Letters, 14(8), 1145-1151.
- High-Throughput Screen of Natural Product Libraries for Hsp90 Inhibitors. (2013). Molecules, 18(11), 13393-13413.
- Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. (2007). Journal of Medicinal Chemistry, 50(11), 2597-2600.
- Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders. (2012). Journal of Medicinal Chemistry, 55(21), 9045-9054.
- Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters, 30(16), 127339.
- Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). (2017). Chemistry of Heterocyclic Compounds, 53(1), 1-3.
- Recent Advances in Pyrimidine-Based Drugs. (2021). Molecules, 26(21), 6496.
- Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2023). Archiv der Pharmazie, 356(11), e2300228.
- Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters, 30(16), 127339.
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Application & Protocol Guide: Investigating 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine in Targeted Cancer Therapy
Foreword: The Rationale for Pyrimidine Derivatives in Oncology
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved targeted cancer therapies. Its ability to form key hydrogen bonds within the ATP-binding pockets of kinases has made it a foundational element in the design of potent and selective inhibitors. The compound of interest, 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine, represents a novel iteration of this chemical class. The inclusion of a tetrahydropyran moiety is a strategic design choice, often employed to enhance solubility, metabolic stability, and cell permeability, while potentially providing additional anchor points for target engagement.
This document serves as a comprehensive guide for researchers investigating the therapeutic potential of this compound. It outlines a logical, field-proven workflow for characterizing its mechanism of action, evaluating its cellular activity, and establishing a foundation for preclinical development. The protocols described herein are built upon established principles of cancer drug discovery and are designed to ensure data integrity and reproducibility.
Part 1: Postulated Mechanism of Action and Target Class Identification
Based on extensive analysis of structurally related molecules in the patent and scientific literature, this compound is hypothesized to function as an ATP-competitive kinase inhibitor . The 2,4-substituted pyrimidine core is a well-established pharmacophore for targeting the hinge region of the kinase ATP-binding site.
Several high-value oncology targets belong to the kinase family and are known to be modulated by pyrimidine derivatives. These include:
-
Cyclin-Dependent Kinases (CDKs): Specifically CDK4 and CDK6, which are critical regulators of the cell cycle. Inhibitors of this class, such as Palbociclib and Ribociclib, have demonstrated significant clinical success in hormone receptor-positive breast cancer.
-
Phosphatidylinositol 3-Kinases (PI3Ks): A family of lipid kinases that are central to the PI3K/AKT/mTOR signaling pathway, a frequently dysregulated axis in human cancers.
-
Spleen Tyrosine Kinase (SYK): A non-receptor tyrosine kinase involved in signal transduction in hematopoietic cells, representing a target in various B-cell malignancies.
The initial phase of research should focus on confirming this general mechanism and identifying the specific kinase target(s) of the compound.
Hypothetical Signaling Pathway: CDK4/6 Inhibition
For the purpose of this guide, we will proceed with the hypothesis that this compound targets the CDK4/6-Rb pathway. This pathway is a critical checkpoint in the G1 phase of the cell cycle.
Caption: Hypothesized mechanism of action via CDK4/6 inhibition to block cell cycle progression.
Part 2: Experimental Protocols for Target Validation and Cellular Characterization
This section provides detailed, step-by-step protocols for the initial characterization of this compound.
Protocol 2.1: In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity (IC50) of the compound against a panel of purified kinases, starting with the most likely candidates (e.g., CDK4/Cyclin D1, CDK6/Cyclin D3).
Rationale: This is the foundational experiment to confirm the compound's mechanism as a kinase inhibitor and to assess its potency and selectivity. A broad kinase panel screen is crucial for identifying the primary target(s) and potential off-target effects.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serially dilute the compound in DMSO to create a range of concentrations for the assay (e.g., from 100 µM to 1 nM).
-
Prepare the kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
-
Obtain purified, active kinase enzymes (e.g., CDK4/Cyclin D1) and their specific substrate (e.g., a peptide derived from Rb protein).
-
-
Assay Procedure (Example using ADP-Glo™ Kinase Assay):
-
Add 5 µL of kinase/substrate solution to each well of a 384-well plate.
-
Add 100 nL of the serially diluted compound or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at the Km concentration for the specific kinase).
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the vehicle (DMSO) and no-enzyme controls.
-
Plot the normalized data against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation Example:
| Kinase Target | IC50 (nM) |
| CDK4/Cyclin D1 | 15 |
| CDK6/Cyclin D3 | 25 |
| PI3Kα | >10,000 |
| SYK | >10,000 |
| VEGFR2 | 5,200 |
Protocol 2.2: Cellular Target Engagement Assay (Western Blot)
Objective: To confirm that the compound inhibits the phosphorylation of the target kinase's substrate in a cellular context. For our CDK4/6 hypothesis, this means measuring the phosphorylation of Rb.
Rationale: A potent IC50 in a biochemical assay does not guarantee cellular activity. This experiment validates that the compound can penetrate the cell membrane, engage its target, and exert a biological effect on the downstream pathway.
Methodology:
-
Cell Culture and Treatment:
-
Culture a cancer cell line known to be dependent on the target pathway (e.g., MCF-7 breast cancer cells for CDK4/6).
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-range of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein lysate per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-Rb (Ser780), total Rb, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities.
-
Normalize the phospho-Rb signal to the total Rb signal for each sample.
-
Observe the dose-dependent decrease in Rb phosphorylation.
-
Protocol 2.3: Cell Viability and Proliferation Assay
Objective: To determine the effect of the compound on the growth and viability of cancer cell lines.
Rationale: This is a critical endpoint to assess the anti-cancer potential of the compound. It helps to establish the GI50/IC50 (concentration for 50% growth inhibition) and provides a basis for selecting sensitive vs. resistant cell lines.
Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, T-47D, MDA-MB-231) in 96-well plates at an appropriate density. Allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the compound in culture media.
-
Treat the cells with a range of concentrations (e.g., from 100 µM to 1 nM) in triplicate. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plates for 72 hours (or a duration appropriate for the cell line's doubling time).
-
-
Viability Measurement (Example using CellTiter-Glo®):
-
Equilibrate the plate and reagents to room temperature.
-
Add an equal volume of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability percentage against the log of the compound concentration and determine the GI50/IC50 value using a non-linear regression curve fit.
-
Part 3: In Vivo Efficacy Evaluation Workflow
Once in vitro potency and cellular activity are established, the next logical step is to evaluate the compound's anti-tumor efficacy in a preclinical animal model.
Caption: A streamlined workflow for preclinical in vivo evaluation of an anti-cancer agent.
Protocol 3.1: Mouse Xenograft Efficacy Study
Objective: To assess the ability of this compound to inhibit tumor growth in vivo.
Methodology (Abbreviated):
-
Model Establishment:
-
Implant a sensitive cancer cell line (e.g., 5 x 10^6 MCF-7 cells) subcutaneously into the flank of immunocompromised mice (e.g., NSG or nude mice).
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Animal Randomization and Dosing:
-
Randomize mice into treatment groups (e.g., Vehicle control, Compound at 25 mg/kg, Compound at 50 mg/kg).
-
Administer the compound daily via an appropriate route (e.g., oral gavage), based on prior MTD studies.
-
-
Monitoring and Endpoints:
-
Measure tumor volume (using calipers) and body weight 2-3 times per week.
-
The primary endpoint is Tumor Growth Inhibition (TGI).
-
The study is terminated when tumors in the control group reach a predetermined size.
-
-
Pharmacodynamic (PD) Analysis:
-
At the end of the study, collect tumor samples at specified time points post-last dose.
-
Analyze the tumors by Western blot for the target biomarker (e.g., pRb) to confirm target engagement in the tumor tissue.
-
References
- Title: Pyrimidine Derivatives as CDK Inhibitors.
-
Title: Discovery of a Series of 2,4-Disubstituted Pyrimidine Derivatives as Potent, Selective, and Orally Bioavailable SYK Inhibitors. Source: ACS Medicinal Chemistry Letters. URL: [Link]
-
Title: Discovery of Ribociclib (LEE011), a Potent and Selective Cyclin-Dependent Kinase 4/6 Inhibitor for the Treatment of Cancer. Source: Journal of Medicinal Chemistry. URL: [Link]
Application Notes & Protocols: A Guide to Developing Novel CB2 Receptor Agonists from the 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine Scaffold
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The cannabinoid receptor 2 (CB2) has emerged as a high-value therapeutic target for a multitude of pathologies, particularly inflammatory and neuropathic pain, due to its immunomodulatory functions and lack of the psychoactive effects associated with the cannabinoid receptor 1 (CB1).[1][2] This guide provides a comprehensive framework for the design, synthesis, and evaluation of novel CB2 receptor agonists derived from the promising 2-(tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine scaffold. This scaffold is noteworthy for its favorable physicochemical properties and synthetic tractability. We present detailed protocols for chemical synthesis and lead optimization, a cascade of in vitro biological assays to determine receptor affinity and functional activity, and a validated in vivo model for assessing analgesic efficacy. This document is intended to serve as a practical, field-proven guide, blending established methodologies with expert insights to accelerate the discovery of next-generation CB2-targeted therapeutics.
Section 1: Rationale and Chemical Strategy
The Therapeutic Promise of the CB2 Receptor
The CB2 receptor is a G-protein coupled receptor (GPCR) primarily expressed in immune cells, including B-cells, T-cells, macrophages, and microglia.[3] Its activation is linked to the modulation of cytokine release and immune cell migration, making it a compelling target for inflammatory disorders. Crucially, its low expression in the central nervous system (CNS) circumvents the psychotropic side effects that have historically hindered the therapeutic application of non-selective cannabinoids.[1] Selective CB2 agonists have demonstrated robust analgesic activity in numerous preclinical pain models, validating the therapeutic hypothesis.[2][3][4]
The this compound Scaffold: A Privileged Starting Point
The pyrimidine core is a well-established heterocyclic motif in medicinal chemistry, known for its ability to engage in various biological interactions.[5][6] The strategic incorporation of a tetrahydropyran (THP) ring is a common tactic to improve aqueous solubility, reduce metabolic lability, and enhance oral bioavailability, thereby optimizing the pharmacokinetic profile of a drug candidate.[7][8] The 4-amino group serves as a key handle for synthetic elaboration, allowing for the systematic exploration of structure-activity relationships (SAR) to achieve high potency and selectivity for the CB2 receptor.
Strategy for Lead Optimization
Our development strategy begins with the core scaffold and focuses on derivatization of the 4-amino group. By creating a focused library of amides, sulfonamides, and ureas, we can probe the specific interactions within the CB2 receptor binding pocket. The goal is to identify substituents that enhance binding affinity and agonist efficacy while maintaining selectivity over the CB1 receptor.
Section 2: Synthesis Protocol
Protocol 1: Synthesis of N-(2-(tetrahydro-pyran-4-yl)-pyrimidin-4-yl)benzamide (Representative Amide Analog)
This protocol details a standard acylation reaction. The causality for this choice rests on its reliability and the commercial availability of a wide diversity of acyl chlorides, enabling rapid library generation.
Materials:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and dissolve in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add TEA or DIPEA (2.0 eq) dropwise. The base is crucial to neutralize the HCl byproduct of the reaction.
-
Acylation: Add benzoyl chloride (1.2 eq) dropwise to the cooled solution. A slight excess ensures the complete consumption of the starting amine.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove unreacted acid chloride and HCl), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2-(tetrahydro-pyran-4-yl)-pyrimidin-4-yl)benzamide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 3: In Vitro Biological Evaluation
A tiered approach is essential for efficient screening. We begin with binding affinity to establish interaction with the target, followed by functional assays to determine the nature of that interaction (agonist, antagonist, etc.).
CB2 Receptor Signaling Pathway
CB2 is canonically coupled to the Gαi/o family of G-proteins. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi-GTP and Gβγ subunits. The activated Gαi-GTP subunit then inhibits the enzyme adenylyl cyclase (AC), resulting in a measurable decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9][10][11]
Protocol 2: Radioligand Binding Assay for CB2 Receptor Affinity (Ki)
Principle: This competitive binding assay measures the affinity of a test compound by its ability to displace a known high-affinity radiolabeled ligand (e.g., [³H]CP55,940) from the CB2 receptor. The concentration at which the test compound displaces 50% of the radioligand is its IC₅₀, which can be converted to the equilibrium dissociation constant (Ki).
Materials:
-
Cell membranes prepared from HEK293 or CHO cells stably expressing human CB2 receptors.
-
Radioligand: [³H]CP55,940.
-
Non-specific binding control: WIN55,212-2 (a high-affinity non-selective cannabinoid agonist).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
96-well plates and a cell harvester.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to wells designated for total binding, non-specific binding, and test compound concentrations.
-
Compound Addition: Add increasing concentrations of the test compound (typically from 10⁻¹¹ M to 10⁻⁵ M) to the respective wells. Add a high concentration of WIN55,212-2 (e.g., 10 µM) to the non-specific binding wells. Add buffer/vehicle to the total binding wells.
-
Radioligand Addition: Add [³H]CP55,940 at a final concentration near its Kd (e.g., 0.5-1.0 nM) to all wells.
-
Membrane Addition: Add the CB2-expressing cell membranes to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at 30 °C for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = (Total Binding cpm) - (Non-specific Binding cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: Functional cAMP Accumulation Assay (EC₅₀)
Principle: This assay quantifies the functional agonism of a compound by measuring its ability to inhibit forskolin-stimulated cAMP production in cells expressing the CB2 receptor.[12][13] Forskolin directly activates adenylyl cyclase, and a CB2 agonist will counteract this effect, leading to a dose-dependent decrease in cAMP levels.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human CB2 receptor.
-
Cell culture medium (e.g., F-12 Ham's, DMEM).
-
Forskolin.
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
A commercial cAMP detection kit (e.g., HTRF cAMP Dynamic 2, Promega GloSensor™).[14][15]
-
384-well white opaque plates.
Procedure:
-
Cell Plating: Seed the CB2-expressing cells into a 384-well plate and culture overnight to allow for adherence.
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate assay buffer containing IBMX.
-
Cell Stimulation: Aspirate the culture medium and add the compound dilutions to the cells. Incubate for 15-30 minutes at room temperature.
-
Forskolin Addition: Add a solution of forskolin to all wells (except for basal control wells) to stimulate adenylyl cyclase. A typical final concentration is 1-5 µM.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit (e.g., adding HTRF reagents and reading on a compatible plate reader).
-
Data Analysis:
-
Normalize the data: Set the signal from cells treated with forskolin alone as 100% response and the signal from basal (unstimulated) cells as 0% response.
-
Plot the percent inhibition of forskolin-stimulated cAMP against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.
-
Summary of In Vitro Data
The following table provides a template for summarizing data for a series of hypothetical analogs, allowing for clear SAR analysis.
| Compound ID | R-Group (at 4-amino) | CB2 Ki (nM) | CB1 Ki (nM) | Selectivity (CB1 Ki/CB2 Ki) | CB2 cAMP EC₅₀ (nM) | Efficacy (% of max) |
| Lead-01 | -C(O)Ph | 55.6 | >10,000 | >180 | 120.5 | 95% |
| Lead-02 | -C(O)-c-Hexyl | 25.1 | >10,000 | >398 | 45.3 | 98% |
| Lead-03 | -SO₂Ph | 102.3 | >10,000 | >98 | 250.1 | 85% |
| Lead-04 | -H | >10,000 | >10,000 | - | >10,000 | 0% |
Section 4: In Vivo Preclinical Evaluation
Compounds demonstrating high in vitro potency, efficacy, and selectivity are advanced to in vivo models to assess their therapeutic potential. Neuropathic pain models are highly relevant for CB2 agonists.[1]
Protocol 4: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Principle: This widely used model involves loose ligation of the sciatic nerve, which induces a peripheral neuropathy that mimics symptoms of human neuropathic pain, such as mechanical allodynia (pain response to a non-painful stimulus).[1][16]
Procedure (Rats):
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure: Make a small incision on the lateral surface of the midthigh. Bluntly dissect the biceps femoris muscle to expose the sciatic nerve.
-
Ligation: Proximal to the nerve's trifurcation, place four loose ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with about 1 mm spacing between them. The ligatures should be tightened just enough to cause a slight constriction without arresting circulation.
-
Closure: Close the muscle layer and skin with sutures.
-
Post-Operative Care: Administer post-operative analgesics as per institutional guidelines and monitor the animal for recovery. Pain-like behaviors typically develop over 7-14 days. Sham-operated animals undergo the same procedure without nerve ligation.
Protocol 5: Assessment of Mechanical Allodynia (von Frey Test)
Principle: This test quantifies the withdrawal threshold of the paw in response to a mechanical stimulus of calibrated force, applied by von Frey filaments. A lower withdrawal threshold in the injured paw compared to the contralateral or sham-operated paw indicates mechanical allodynia.
Procedure:
-
Acclimation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.
-
Filament Application: Apply a series of calibrated von Frey filaments to the mid-plantar surface of the hind paw. Begin with a filament in the middle of the force range.
-
Response: A positive response is a sharp withdrawal or flinching of the paw. Apply the filament for 6-8 seconds.
-
Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT). If there is a positive response, use the next smaller filament; if there is no response, use the next larger filament.
-
Dosing and Testing: Establish a baseline PWT before dosing. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) and measure the PWT at various time points post-administration (e.g., 30, 60, 120 minutes) to determine the peak effect and duration of action.
Section 5: Conclusion
The development of selective CB2 receptor agonists represents a highly promising strategy for the treatment of pain and inflammatory conditions. The this compound scaffold offers an excellent starting point for medicinal chemistry efforts, combining a privileged core with a synthetically accessible handle for optimization. By following the systematic, multi-tiered approach outlined in these protocols—from rational design and synthesis to rigorous in vitro and in vivo evaluation—researchers can efficiently identify and advance novel drug candidates. The methodologies described herein provide a robust and self-validating framework to guide the discovery process, ultimately aimed at translating a promising chemical scaffold into a clinically valuable therapeutic.
References
- Vertex AI Search. (2024). Application of BRET for Studying G Protein-Coupled Receptors.
- Pfleger, K. D. G., & Eidne, K. A. (2003). Study of GPCR–Protein Interactions by BRET.
- BenchChem. (2025). In Vivo Efficacy of Cannabinoid Receptor 2 Agonists in Neuropathic Pain Models: A Technical Overview. BenchChem.
- Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI.
- Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs).
- Hollins, B., et al. (2014).
- Avet, C., et al. (2017). Rapid kinetic BRET measurements to monitor G protein activation by GPCR and non-GPCR proteins. PMC - PubMed Central.
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- Balamurugan, K., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry.
- Balamurugan, K., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science.
- Adams, D. R., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry.
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- Tabrizi, M. A., et al. (2013). Design, synthesis, and pharmacological properties of new heteroarylpyridine/heteroarylpyrimidine derivatives as CB(2) cannabinoid receptor partial agonists. Journal of Medicinal Chemistry.
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- Request PDF. (2025). Design, Synthesis, and Pharmacological Properties of New Heteroaryl- Pyridine/ Pyrimidine Derivatives as CB2 Cannabinoid Receptor Partial Agonists.
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Application Notes and Protocols: The Strategic Role of 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine in the Synthesis of Novel PDE9A Inhibitors
Introduction: Targeting PDE9A for Cognitive and Cardiovascular Disorders
Phosphodiesterase 9A (PDE9A) has emerged as a compelling therapeutic target for a range of debilitating conditions, most notably Alzheimer's disease and heart failure.[1][2] This enzyme's primary function is the specific hydrolysis of cyclic guanosine monophosphate (cGMP), a critical second messenger in various signaling pathways.[1] Inhibition of PDE9A leads to an elevation of cGMP levels, which in preclinical models has been shown to enhance synaptic plasticity, improve memory, and offer cardioprotective effects.[3][4] The development of potent and selective PDE9A inhibitors is therefore an area of intense research, with several candidates advancing into clinical trials.[2][5]
A key challenge in the design of PDE9A inhibitors lies in achieving a combination of high potency, selectivity, and favorable pharmacokinetic properties. The pyrimidine scaffold has proven to be a versatile core for a multitude of kinase and enzyme inhibitors. Within this class of molecules, the strategic incorporation of a tetrahydropyran (THP) moiety has been shown to be particularly advantageous. The THP ring can act as a bioisosteric replacement for a cyclohexane ring, offering lower lipophilicity which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[6][7] Furthermore, the oxygen atom in the THP ring can serve as a hydrogen bond acceptor, potentially enhancing binding affinity to the target enzyme.[7]
This application note provides a detailed guide for researchers on the synthesis and application of a key building block, 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine , in the development of novel PDE9A inhibitors. We will explore the rationale behind its design, provide detailed synthetic protocols, and illustrate its use in the construction of a pyrazolopyrimidinone-based inhibitor scaffold.
The Strategic Advantage of this compound
The choice of this compound as a synthetic intermediate is a deliberate one, driven by several key considerations in medicinal chemistry:
-
Improved Physicochemical Properties: The THP moiety, as a bioisostere of a cyclohexyl group, can reduce the lipophilicity of the final compound, which is often beneficial for oral bioavailability and can reduce off-target effects.[6][7]
-
Enhanced Target Engagement: The oxygen atom of the THP ring can participate in hydrogen bonding interactions within the active site of PDE9A, potentially increasing the inhibitor's potency.[7]
-
Synthetic Tractability: The pyrimidine core provides multiple points for synthetic diversification, allowing for the exploration of a wide range of chemical space to optimize for potency and selectivity.
-
Scaffold Hopping Potential: This building block can be utilized in scaffold hopping strategies to generate novel intellectual property and to develop inhibitors with differentiated pharmacological profiles compared to existing pyrazolopyrimidinone-based inhibitors.[8][9]
Proposed Synthetic Pathway for PDE9A Inhibitors
The following diagram illustrates a proposed multi-step synthesis of a pyrazolopyrimidinone-based PDE9A inhibitor, starting from the key intermediate, this compound.
Caption: Proposed synthetic pathway for a PDE9A inhibitor.
Experimental Protocols
Part 1: Synthesis of the Key Intermediate: this compound
This protocol outlines a plausible and efficient synthesis of the title compound. It is based on established regioselective cross-coupling and amination reactions of dichloropyrimidines.[10][11]
Step 1a: Synthesis of 2-(Tetrahydro-pyran-4-yl)-4-chloropyrimidine (Alternative Route)
A more direct, though potentially less regioselective approach, involves the reaction of 2,4-dichloropyrimidine with a suitable tetrahydropyran nucleophile.
-
Reaction: Palladium-catalyzed cross-coupling (e.g., Suzuki or Stille coupling) of 2,4-dichloropyrimidine with a tetrahydropyran-4-ylboronic acid pinacol ester or a (tetrahydropyran-4-yl)tributylstannane.
-
Rationale: The C4 position of 2,4-dichloropyrimidine is generally more reactive towards nucleophilic substitution and some cross-coupling reactions.[10][11] However, with careful selection of catalyst and ligands, coupling at the C2 position can be favored.
Step 1b: Synthesis of 4-Chloro-2-(tetrahydro-pyran-4-yl)pyrimidine via Guanidine Cyclization (Preferred Route)
This route offers better control over regioselectivity.
-
Reaction: Condensation of 2-(tetrahydro-pyran-4-yl)guanidine with a suitable 1,3-dicarbonyl compound (e.g., malondialdehyde or a derivative) to form the pyrimidine ring.
-
Rationale: The synthesis of pyrimidines from guanidines and 1,3-dicarbonyl compounds is a well-established and versatile method.[12][13][14] The subsequent chlorination of the resulting pyrimidin-4-ol would yield the desired 4-chloro intermediate.
Step 2: Amination of 4-Chloro-2-(tetrahydro-pyran-4-yl)pyrimidine
-
Reaction: Nucleophilic aromatic substitution (SNAr) of the 4-chloro group with ammonia.
-
Rationale: The chlorine atom at the C4 position of the pyrimidine ring is highly activated towards nucleophilic displacement.[10][15]
Detailed Protocol for Step 2 (Amination):
| Parameter | Value/Condition | Justification |
| Starting Material | 4-Chloro-2-(tetrahydro-pyran-4-yl)pyrimidine | Key intermediate from Step 1. |
| Reagent | Ammonia (7N solution in Methanol) | Ammonia acts as the nucleophile to displace the chloride. A solution in methanol is convenient for handling. |
| Solvent | Methanol | A polar protic solvent that facilitates the reaction. |
| Temperature | 100-120 °C | Elevated temperature is required to drive the reaction to completion. |
| Pressure | Sealed vessel (Microwave or pressure tube) | Necessary to maintain the concentration of ammonia and to reach the required temperature. |
| Reaction Time | 4-12 hours | Monitored by TLC or LC-MS for completion. |
| Work-up | 1. Cool to room temperature. 2. Concentrate under reduced pressure. 3. Partition between ethyl acetate and water. 4. Dry the organic layer over Na2SO4. 5. Purify by column chromatography. | Standard procedure to isolate and purify the product. |
| Expected Yield | 60-80% | Based on similar reported aminations of 4-chloropyrimidines. |
Part 2: Synthesis of the Pyrazolopyrimidinone Core
The pyrazolopyrimidinone core is a common scaffold in many reported PDE9A inhibitors.[1][5]
Step 3: Synthesis of the 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
This intermediate can be synthesized in a multi-step sequence starting from hydrazine and ethyl cyanoacetate, followed by cyclization and chlorination. For brevity, a detailed protocol is not provided here, but established literature procedures can be followed.[16][17]
Part 3: Final Coupling to Synthesize the PDE9A Inhibitor
The final step involves the coupling of the key intermediate, this compound, with the pyrazolopyrimidinone core. Both Buchwald-Hartwig amination and Ullmann condensation are powerful methods for forming the crucial C-N bond.[18][19][20][21]
Detailed Protocol for Buchwald-Hartwig Amination:
| Parameter | Value/Condition | Justification |
| Starting Materials | This compound, 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | The two key fragments to be coupled. |
| Catalyst | Pd2(dba)3 or Pd(OAc)2 (2-5 mol%) | A common and effective palladium precursor for Buchwald-Hartwig reactions.[18] |
| Ligand | Xantphos, RuPhos, or other biarylphosphine ligands (4-10 mol%) | Bulky, electron-rich phosphine ligands are crucial for facilitating the catalytic cycle, especially with less reactive aryl chlorides.[18][22] |
| Base | NaOtBu, K3PO4, or Cs2CO3 (2-3 equivalents) | A strong, non-nucleophilic base is required to deprotonate the amine.[18] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous and degassed) | Anhydrous and oxygen-free conditions are critical to prevent catalyst deactivation. |
| Temperature | 80-110 °C | Elevated temperature is typically required for the amination of aryl chlorides. |
| Reaction Time | 12-24 hours | Monitored by TLC or LC-MS. |
| Work-up | 1. Cool to room temperature. 2. Filter through Celite to remove palladium residues. 3. Concentrate the filtrate. 4. Purify by column chromatography or recrystallization. | Standard procedure for purification of the final product. |
| Expected Yield | 50-70% | Based on similar reported Buchwald-Hartwig aminations. |
Data Presentation: Characterization of Intermediates and Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (Expected Key Signals) | LC-MS (m/z) |
| This compound | C9H13N3O | 179.22 | δ 8.2 (d, 1H, pyrimidine), 6.5 (d, 1H, pyrimidine), 5.5 (br s, 2H, NH2), 4.0 (m, 2H, OCH2), 3.5 (m, 2H, OCH2), 3.0 (m, 1H, CH), 1.8 (m, 4H, CH2) | 180.1 [M+H]+ |
| PDE9A Inhibitor (Example) | C19H22N8O2 | 410.44 | Characteristic signals for both pyrimidine and pyrazolopyrimidinone moieties. | 411.2 [M+H]+ |
Visualization of Key Processes
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Workflow for PDE9A Inhibitor Synthesis
Caption: Workflow for the synthesis of PDE9A inhibitors.
Conclusion and Future Perspectives
The strategic use of this compound offers a promising avenue for the development of novel and improved PDE9A inhibitors. The synthetic routes and protocols detailed in this application note provide a practical guide for researchers in this field. The combination of the favorable physicochemical properties imparted by the tetrahydropyran moiety and the synthetic versatility of the pyrimidine core makes this building block a valuable tool in the quest for new therapies for neurodegenerative and cardiovascular diseases. Future work could focus on further diversifying the pyrimidine core and exploring alternative coupling partners to expand the chemical space of potent and selective PDE9A inhibitors.
References
-
Design, synthesis and evaluation of pyrazolopyrimidinone derivatives as novel PDE9A inhibitors for treatment of Alzheimer's disease. (URL: [Link])
-
Design, synthesis and evaluation of pyrazolopyrimidinone derivatives as novel PDE9A inhibitors for treatment of Alzheimer's disease. (URL: [Link])
-
Cyclization of Guanidines with a,b-Unsaturated Ketones: Improved Synthesis of 2-Aminodihydropyrimidine Derivatives Containing Guanidine Moiety. (URL: [Link])
-
Structure-based discovery of highly selective phosphodiesterase-9A inhibitors and implications for inhibitor design. (URL: [Link])
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (URL: [Link])
-
Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. (URL: [Link])
-
Reaction involved in synthesis of pyrimidine derivatives. (URL: [Link])
-
Regioselective 4-Amino-de-chlorination of Trichloro- and Dichloro-pyrimidines with N-Sodium Carbamates. (URL: [Link])
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (URL: [Link])
-
Sulphonated graphene oxide catalyzed continuous flow synthesis of pyrazolo pyrimidinones, sildenafil and other PDE-5 inhibitors. (URL: [Link])
-
Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. (URL: [Link])
-
Ullmann condensation. (URL: [Link])
-
Scaffold‐hopping inspired design approach towards new... (URL: [Link])
-
Bioisosteric Replacements. (URL: [Link])
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (URL: [Link])
- Regioselective preparation of substituted pyrimidines. (URL: )
-
Structural Asymmetry of Phosphodiesterase-9A and a Unique Pocket for Selective Binding of a Potent Enantiomeric Inhibitor. (URL: [Link])
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (URL: [Link])
-
Buchwald–Hartwig amination. (URL: [Link])
-
Ullmann Amination Reaction. (URL: [Link])
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (URL: [Link])
-
Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. (URL: [Link])
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (URL: [Link])
-
Novel pyrazolopyrimidine derivatives targeting COXs and iNOS enzymes; design, synthesis and biological evaluation as potential anti-inflammatory agents. (URL: [Link])
-
Ullmann Reaction. (URL: [Link])
-
The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents. (URL: [Link])
-
Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (URL: [Link])
-
Classification of Scaffold Hopping Approaches. (URL: [Link])
-
Stereoselective synthesis of both tetrahydropyran rings of the antitumor macrolide, (-)-lasonolide A. (URL: [Link])
-
Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. (URL: [Link])
-
Synthesis and antimicrobial activity of polymeric guanidine and biguanidine salts. (URL: [Link])
- The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d. (URL: https://www.researchgate.net/publication/51121946_The_selective_phosphodiesterase_9_PDE9_inhibitor_PF-04447943_6-3S4S-4-methyl-1-pyrimidin-2-ylmethylpyrrolidin-3-yl-1-tetrahydro-2H-pyran-4-yl-15-dihydro-4H-pyrazolo34-d)
-
Synthesis of guanidines. (URL: [Link])
-
A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease. (URL: [Link])
-
Tetrahydropyran synthesis. (URL: [Link])
-
Synthesis of benzopentathiepin analogs and their evaluation as inhibitors of the phosphatase STEP. (URL: [Link])
-
Scaffold Hopping with Generative Reinforcement Learning. (URL: [Link])
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- 3. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine
Welcome to the dedicated technical support resource for the synthesis of 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting advice and address frequently asked questions encountered during the synthesis of this important pyrimidine derivative. Our focus is on providing practical, experience-driven insights to help you navigate common challenges and optimize your reaction conditions for improved yield, purity, and scalability.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Question: My reaction yield is consistently low, or the reaction fails to proceed to completion. What are the likely causes and how can I improve the conversion?
Answer: Low or no yield in the synthesis of this compound can stem from several factors, ranging from reagent quality to suboptimal reaction parameters. A systematic approach to troubleshooting is crucial.
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Impurities in your starting materials, such as the tetrahydropyran-4-carboxamidine or the β-ketoester/equivalent, can inhibit the reaction or lead to unwanted side products. Ensure all reagents are of high purity and are properly characterized before use.
-
Stoichiometric Imbalance: While a 1:1 molar ratio of the core reactants is theoretically required, in practice, a slight excess (e.g., 1.1-1.3 equivalents) of the amidine component can sometimes drive the reaction to completion.[1] Experiment with adjusting the stoichiometry to find the optimal ratio for your specific conditions.
-
-
Reaction Conditions:
-
Inadequate Temperature: Many pyrimidine syntheses require heating to overcome the activation energy of the cyclocondensation step. If the reaction is sluggish at room temperature, consider gradually increasing the temperature. Microwave-assisted synthesis can also be a powerful tool to accelerate the reaction and improve yields.[1]
-
Solvent Selection: The choice of solvent is critical. While polar protic solvents like ethanol are commonly used, other solvents such as acetonitrile or even solvent-free conditions might be more effective.[1] The solubility of your starting materials and intermediates in the chosen solvent will significantly impact the reaction rate.
-
Catalyst Inactivity or Inappropriate Choice: If your synthesis route employs a catalyst (e.g., acid or base catalyst), its activity is paramount. For acid-catalyzed reactions, ensure the acid is not neutralized by other components in the reaction mixture. For base-catalyzed reactions, the choice of base and its strength can be critical.
-
-
Reaction Monitoring:
-
Effective Monitoring: It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and prevent the degradation of your product due to prolonged heating.[1]
-
Question: I am observing the formation of significant impurities in my reaction mixture. How can I identify and minimize them?
Answer: The formation of byproducts is a common challenge in pyrimidine synthesis. Understanding the potential side reactions is key to mitigating them.
-
Common Impurities and Mitigation Strategies:
-
Self-Condensation Products: The β-dicarbonyl starting material can undergo self-condensation, especially under basic conditions. To minimize this, consider adding the base slowly or using a milder base.
-
Incomplete Cyclization: Intermediates from the initial condensation may not fully cyclize, leading to impurities. Optimizing the reaction temperature and time can promote complete ring closure.
-
Oxidation Products: The dihydropyrimidine intermediate, if formed, can be susceptible to oxidation.[2] To prevent this, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
-
Troubleshooting Steps:
-
Characterize Impurities: Isolate and characterize the major impurities using techniques like NMR and Mass Spectrometry to understand their structure and deduce the side reaction pathway.
-
Optimize Reactant Addition: The order and rate of reactant addition can influence selectivity. For instance, adding one reactant slowly to a mixture of the others can sometimes minimize self-condensation.
-
pH Control: For reactions sensitive to pH, using a buffered system can help maintain the optimal pH range and suppress pH-dependent side reactions.
-
Question: I am facing difficulties with the purification of the final product. What are the recommended purification strategies?
Answer: The purification of this compound can be challenging due to its polarity.
-
Purification Techniques:
-
Crystallization: If the product is a solid, crystallization is often the most effective method for achieving high purity on a large scale. Screen various solvents and solvent mixtures to find a system that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Column Chromatography: For smaller scales or when crystallization is not feasible, silica gel column chromatography is a standard method. Due to the polar nature of the amine, a polar mobile phase will be required. Consider using a mixture of dichloromethane/methanol or ethyl acetate/methanol with a small amount of a basic modifier like triethylamine to prevent streaking on the column.
-
Acid-Base Extraction: The basicity of the pyrimidine amine can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acidic solution to extract the product into the aqueous phase. The aqueous layer can then be basified and the pure product extracted back into an organic solvent.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound.
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common approach for the synthesis of this and similar pyrimidines is a condensation reaction. This typically involves the reaction of a compound containing an amidine functionality with a three-carbon component. For this specific molecule, a likely route is the condensation of tetrahydropyran-4-carboxamidine with a β-ketoester or a similar activated three-carbon synthon.[3]
Q2: How can I monitor the progress of the reaction effectively?
A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction.[1] Use a suitable solvent system that provides good separation between your starting materials, intermediates, and the final product. Staining the TLC plate with a visualizing agent like potassium permanganate or ninhydrin can help in detecting the product, especially if it is not UV-active. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or LC-MS can be employed.
Q3: What are the key considerations for scaling up the synthesis of this compound?
A3: Scaling up a reaction presents unique challenges that are often not observed at the lab scale.[2]
-
Mass and Heat Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions.[2] Ensure that the stirring rate and impeller design are adequate for the vessel size to maintain a homogenous reaction mixture.[2]
-
Exotherm Control: Many condensation reactions are exothermic. What is easily managed in a small flask can become a significant safety hazard at a larger scale.[2] Implement controlled addition of reagents and closely monitor the internal reaction temperature.[2]
-
Work-up and Isolation: Procedures that are straightforward on a small scale, like extractions and filtrations, can become more complex and time-consuming at a larger scale. Plan your work-up and isolation strategy carefully, considering factors like equipment capacity and solvent volumes.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents used in pyrimidine synthesis can be corrosive or toxic. Always work in a well-ventilated fume hood. If the reaction is exothermic, take appropriate measures for temperature control to prevent a runaway reaction.
Experimental Protocols
Illustrative Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific conditions.
Step 1: Formation of Tetrahydropyran-4-carboxamidine (if not commercially available)
-
To a solution of tetrahydropyran-4-carbonitrile in anhydrous ethanol, add a solution of sodium ethoxide in ethanol.
-
Bubble anhydrous hydrogen chloride gas through the solution at 0 °C, followed by the addition of ammonia in ethanol.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC-MS).
-
The resulting amidine hydrochloride can be isolated by filtration and used directly or neutralized to the free base.
Step 2: Cyclocondensation Reaction
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the β-ketoester (1.0 equivalent) and tetrahydropyran-4-carboxamidine (1.1 equivalents) in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a base (e.g., sodium ethoxide) or acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by crystallization or column chromatography.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Potential Causes | Recommended Solutions |
| Low Yield / Incomplete Reaction | - Impure reagents- Suboptimal stoichiometry- Inadequate temperature- Incorrect solvent | - Use high-purity starting materials- Optimize reactant ratios (e.g., slight excess of amidine)- Increase reaction temperature or use microwave heating- Screen different solvents |
| Impurity Formation | - Self-condensation of starting materials- Incomplete cyclization- Oxidation of intermediates | - Slow addition of base/reagents- Optimize reaction time and temperature- Conduct reaction under an inert atmosphere |
| Purification Difficulties | - High polarity of the product- Similar polarity to impurities | - Attempt crystallization from various solvents- Use polar mobile phases with a basic modifier for column chromatography- Employ acid-base extraction |
Visualizations
Sources
Technical Support Center: Purification of 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine Derivatives
Welcome to the technical support center for the purification of 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important class of heterocyclic compounds. Drawing from established principles in purification science and extensive field experience, this document aims to be a comprehensive resource for optimizing your purification workflows and ensuring the highest quality of your final compounds.
I. Understanding the Molecule: Key Physicochemical Properties and Their Impact on Purification
This compound and its derivatives are characterized by several key structural features that dictate their purification strategy:
-
Basicity of the Pyrimidin-4-ylamine Moiety: The primary amine on the pyrimidine ring is basic, making the molecule susceptible to strong interactions with acidic stationary phases like silica gel. This often leads to peak tailing and poor recovery during column chromatography.
-
Polarity: The presence of the tetrahydropyran ring and the amino group imparts a degree of polarity to the molecule. This influences its solubility in various organic solvents and its retention behavior in both normal-phase and reversed-phase chromatography.
-
Potential for Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the nitrogen atoms in the pyrimidine ring and the oxygen in the tetrahydropyran ring can act as hydrogen bond acceptors. This property is crucial for understanding solubility and for designing effective crystallization and chromatographic systems.
II. Troubleshooting Guide: Column Chromatography
Flash column chromatography is a cornerstone of purification for many organic compounds. However, the basic nature of this compound derivatives can present specific challenges.
Frequently Asked Questions (FAQs) - Column Chromatography
Q1: My compound is streaking badly on the silica gel column, leading to poor separation. What is the cause and how can I fix it?
A1: Streaking, or tailing, is a common issue when purifying basic compounds like your pyrimidine derivative on acidic silica gel.[1] This occurs due to strong acid-base interactions between the basic nitrogen atoms in your molecule and the acidic silanol groups (Si-OH) on the silica surface. This leads to a non-uniform elution front.
Solutions:
-
Mobile Phase Modification: The most straightforward solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your eluent. This is a widely used and effective method.[1]
-
Ammonia in Methanol: A solution of 1-2% ammonia in methanol can also be used, particularly if your compound is highly polar.
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for purifying basic compounds.[1]
-
Amine-Functionalized Silica: Pre-treated, amine-functionalized silica columns are commercially available and can significantly improve peak shape and separation for basic compounds.
-
Q2: I'm having trouble finding a suitable solvent system for my column. My compound either stays at the baseline or runs with the solvent front.
A2: Finding the right eluent system is a process of optimizing polarity. The goal is to have your compound of interest with a Retention Factor (Rf) of approximately 0.2-0.4 on a Thin Layer Chromatography (TLC) plate for good separation on a column.
Troubleshooting Steps:
-
Systematic TLC Analysis: Run a series of TLC plates with different solvent systems of varying polarities.[1] Start with a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Gradually increase the proportion of the polar solvent. If your compound is very polar, consider using dichloromethane/methanol or even ethyl acetate/methanol systems.
-
Solvent Selectivity: If you are still struggling with separation even with an optimal Rf, try a solvent system with different selectivity. For example, if a hexane/ethyl acetate system is not working, try a dichloromethane/methanol system. The different solvent properties can alter the interactions with your compound and impurities, leading to better separation.
Q3: My compound seems to be decomposing on the silica gel column. What can I do?
A3: While less common, some sensitive compounds can degrade on silica gel.
Solutions:
-
Deactivated Silica: Use silica gel that has been "deactivated" with water. This can reduce the acidity of the stationary phase.
-
Rapid Purification: Minimize the time your compound spends on the column by using a faster flow rate.
-
Alternative Purification Method: If decomposition is significant, consider recrystallization or preparative HPLC as an alternative.
Workflow for Selecting the Right Chromatographic Conditions
Caption: Decision tree for optimizing column chromatography conditions.
Example Protocol: Flash Column Chromatography
This is a general starting protocol that should be optimized based on TLC analysis.
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pack a glass column with the silica slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude this compound derivative in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.
-
Elution: Begin eluting with your chosen solvent system, starting with a lower polarity and gradually increasing it if a gradient elution is required. Remember to include a basic modifier like triethylamine.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
III. Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline material. The key is to find a solvent in which your compound is sparingly soluble at room temperature and highly soluble at elevated temperatures.
Frequently Asked Questions (FAQs) - Recrystallization
Q1: My compound is "oiling out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound in that solvent, or when the cooling is too rapid.[1] The compound separates as a liquid (oil) rather than a solid.
Solutions:
-
Add More Solvent: While hot, add more solvent to the oiled-out mixture until the oil redissolves. Then, allow it to cool slowly.
-
Slow Cooling: Ensure the solution cools to room temperature slowly. You can insulate the flask to slow down the cooling rate.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.
Q2: I can't find a single solvent that works for recrystallization.
A2: A mixed-solvent system can be very effective. This involves a "good" solvent in which your compound is highly soluble and a "poor" or "anti-solvent" in which it is insoluble.
Procedure for Mixed-Solvent Recrystallization:
-
Dissolve your compound in a minimal amount of the hot "good" solvent.
-
While the solution is still hot, slowly add the "poor" solvent dropwise until you see persistent cloudiness (turbidity).
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly.
Common Recrystallization Solvents for Pyrimidine Derivatives:
| Solvent System | Polarity | Notes |
| Ethanol/Water | High | A common choice for polar compounds. |
| Isopropanol | Medium | Often a good single solvent for compounds of intermediate polarity. |
| Ethyl Acetate/Hexane | Medium | A versatile mixed-solvent system. |
| Dichloromethane/Hexane | Low | Suitable for less polar derivatives. |
| Acetonitrile | Medium | Can be a good solvent for compounds with nitrile functionalities or for disrupting pi-pi stacking. |
| Dioxane | Medium | Has been used for recrystallizing pyrazolopyrimidine derivatives.[2] |
Q3: My recrystallized product is still impure. What are the likely reasons?
A3: This can happen for a few reasons:
-
Insoluble Impurities: If there are insoluble impurities, they should be removed by hot filtration before allowing the solution to cool.
-
Soluble Impurities: If the impurities have similar solubility to your product, a single recrystallization may not be sufficient. A second recrystallization may be necessary. Alternatively, a preliminary purification by column chromatography might be required to remove the bulk of the impurities.
-
Occlusion: If crystallization occurs too rapidly, impurities can be trapped within the crystal lattice. Slower cooling can help to prevent this.
Visualizing the Recrystallization Process
Caption: A typical workflow for recrystallization.
IV. Identifying and Mitigating Common Impurities
Understanding the potential impurities from the synthetic route is crucial for developing an effective purification strategy. Common synthetic routes to 2,4-disubstituted pyrimidines often involve the reaction of a guanidine derivative with a 1,3-dicarbonyl compound or a related precursor.[3]
Potential Impurities and Their Removal:
-
Unreacted Starting Materials: These can often be removed by column chromatography or by an aqueous wash if their solubility properties differ significantly from the product.
-
Regioisomers: Depending on the symmetry of the starting materials, regioisomeric products can form. These can be challenging to separate and may require careful optimization of chromatographic conditions or fractional crystallization.
-
Over-alkylation or Di-substitution Products: If the reaction conditions are not carefully controlled, reaction at other sites on the pyrimidine ring or multiple substitutions can occur.
-
Solvent Adducts: Solvents used in the reaction or purification can sometimes form stable adducts with the product. Drying under high vacuum, sometimes with gentle heating, can help to remove residual solvent. For instance, DMF, a common solvent in such syntheses, can lead to the formation of formylated byproducts under certain conditions.[4]
V. Purity Assessment
After purification, it is essential to assess the purity of your this compound derivative.
-
Thin Layer Chromatography (TLC): A simple and quick method to check for the presence of impurities. A single spot in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity. Both normal-phase and reversed-phase HPLC can be used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation and purity assessment. The absence of impurity peaks and correct integration ratios are key indicators of high purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
By understanding the chemical nature of this compound derivatives and applying these systematic troubleshooting and optimization strategies, you can overcome common purification challenges and obtain high-purity material for your research and development endeavors.
References
- [WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.]()
Sources
Technical Support Center: Optimizing Coupling Reactions with 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for improving the yield and purity of coupling reactions involving the versatile building block, 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine. As Senior Application Scientists, we understand the nuances of heterocyclic chemistry and aim to explain the causality behind experimental choices to ensure your success.
Introduction: Understanding the Substrate
This compound is a valuable scaffold in medicinal chemistry. However, its successful functionalization via cross-coupling reactions is not always straightforward. The pyrimidine core presents unique challenges: the two nitrogen atoms are electron-withdrawing, which deactivates the ring toward certain reactions, and they can also act as coordinating ligands to the metal catalyst, potentially leading to catalyst inhibition or off-cycle pathways.[1] The primary amine at the 4-position is the key reactive handle for C-N and amide bond formations. This guide addresses the most common issues encountered during these transformations.
Part 1: General Troubleshooting & FAQs
This section covers foundational issues that can affect any coupling reaction with this substrate.
Question: My reaction is not working at all, or the yield is very low. What are the first things I should check?
Answer: Before diving into extensive optimization of the catalytic system, it's crucial to verify the fundamentals.
-
Purity of Starting Materials: Impurities in your this compound or coupling partner can poison the catalyst.[2][3] Verify purity by NMR and LC-MS. Re-purify by column chromatography or recrystallization if necessary.
-
Solvent Quality: Use anhydrous, degassed solvents. Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, while water can interfere with bases and promote side reactions like dehalogenation or hydrolysis of the coupling partner.
-
Inert Atmosphere: Palladium-catalyzed cross-coupling reactions are highly sensitive to oxygen.[4] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of that gas.
-
Reaction Monitoring: Are you certain the reaction isn't working, or is it just slow? Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours) to understand the reaction kinetics.
Part 2: Troubleshooting Buchwald-Hartwig Amination
This is a key reaction for forming a C-N bond between the 4-amino group of your pyrimidine and an aryl/heteroaryl halide.
Question: I'm attempting a Buchwald-Hartwig amination on the 4-amino group, but the yield is poor. How do I optimize it?
Answer: Low yield in this context is often a result of an inefficient catalytic cycle or catalyst deactivation. The pyrimidine nitrogens can interfere with the palladium center, making ligand and base selection absolutely critical.[5][6]
The Critical Role of Ligand and Base
The primary challenge is that the lone pairs on the pyrimidine ring can compete with the desired amine nucleophile for coordination to the palladium center. This can sequester the catalyst in an inactive state. To overcome this, bulky, electron-rich biarylphosphine ligands are required. These ligands promote the desired catalytic steps (especially reductive elimination) while sterically discouraging the unproductive coordination of the pyrimidine ring.[6][7]
The base is equally important. Its role is to deprotonate the amine-palladium complex to generate the active species for reductive elimination.[8] A base that is too weak may not be effective, while a base that is too strong could cause degradation of sensitive functional groups.[4] Solubility is also a key factor; poorly soluble inorganic bases can lead to reproducibility issues.[5]
Troubleshooting Workflow for Low Yield
The following workflow provides a systematic approach to optimizing your Buchwald-Hartwig reaction.
Caption: A systematic workflow for troubleshooting low yields in Buchwald-Hartwig amination reactions.
Recommended Optimization Parameters
| Parameter | Initial Recommendation | Advanced Suggestions | Rationale |
| Palladium Precatalyst | G3 or G4 Palladacycles (e.g., XPhos Pd G3) (1-2 mol%) | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | Palladacycles are often more air-stable and provide more consistent generation of the active Pd(0) species.[5] |
| Ligand | XPhos, RuPhos, or BrettPhos (1.1 - 1.2 eq. to Pd) | Screen a panel of ligands. Sometimes less common ligands like Mor-DalPhos show superior performance.[9] | Bulky, electron-rich ligands are essential to promote reductive elimination and prevent catalyst inhibition by the pyrimidine N-atoms.[6][7] |
| Base | NaOt-Bu or LHMDS (1.5-2.0 eq.) | K₃PO₄, K₂CO₃, Cs₂CO₃ (2.0-3.0 eq.) | Strong, non-nucleophilic bases are often required. Weaker carbonate/phosphate bases can be effective, especially for substrates with base-sensitive groups.[5][9] |
| Solvent | Toluene or 1,4-Dioxane | t-Amyl alcohol, CPME | Solvent polarity can influence the solubility of the base and the stability of reaction intermediates.[8] |
| Temperature | 100-110 °C | 80-120 °C | Higher temperatures often improve reaction rates but can also lead to catalyst decomposition or side reactions.[3] |
Question: I am observing the formation of palladium black in my reaction. What does this mean and how can I prevent it?
Answer: The formation of palladium black indicates that your Pd(0) catalyst is aggregating and precipitating out of solution, rendering it inactive.[6] This is a common mode of catalyst deactivation.
-
Cause: This often happens when the rate of reductive elimination is slow compared to other processes, or if the ligand is not effectively stabilizing the Pd(0) center. High temperatures can accelerate this process.
-
Solution:
-
Use a More Stabilizing Ligand: Switch to a bulkier, more electron-rich ligand from the table above (e.g., if using a simpler ligand, switch to a biarylphosphine like XPhos). These ligands create a more stable coordination sphere around the palladium, preventing aggregation.[6]
-
Lower the Temperature: If kinetics allow, reducing the reaction temperature can slow the rate of aggregation.
-
Check Ligand:Palladium Ratio: Ensure you are using a slight excess of the ligand relative to the palladium source to maintain a saturated coordination sphere.
-
Part 3: Troubleshooting Suzuki C-C Coupling
This reaction typically involves coupling a halogenated pyrimidine (e.g., 4-chloro-2-(tetrahydro-pyran-4-YL)-pyrimidine) with an aryl or heteroaryl boronic acid.
Question: My Suzuki coupling is sluggish and gives low conversion, and I see significant amounts of a byproduct corresponding to the hydrolysis of my boronic acid (deboronation). What should I do?
Answer: Sluggish reactions and deboronation are common and often linked. The key is to accelerate the desired catalytic cycle so that it outcompetes the undesired hydrolytic pathway.
-
Base Selection is Crucial: The base activates the boronic acid for transmetalation but can also promote its decomposition. An aqueous solution of a base like K₂CO₃ or K₃PO₄ is a standard starting point. If deboronation is severe, consider using a non-aqueous base like CsF or K₃PO₄ with minimal water, or running the reaction in a biphasic system (e.g., Toluene/Water).[10][11]
-
Catalyst and Ligand Choice: For electron-deficient heterocycles like pyrimidines, the oxidative addition step can be facile, but transmetalation can be rate-limiting.
-
Catalyst: Pd(PPh₃)₄ is a classic choice and often effective.[11] For more challenging couplings, pre-catalysts like SPhos Pd G2 or XPhos Pd G3 can be superior.
-
Ligand: Using electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can accelerate the transmetalation step and stabilize the catalyst.[12]
-
-
Temperature: Suzuki couplings often require elevated temperatures (80-100 °C). Microwave irradiation can sometimes dramatically improve yields and reduce reaction times for pyrimidine substrates.[13][14]
Protocol: Initial Suzuki Coupling Screen
This protocol provides a starting point for optimizing your reaction.
-
To a flame-dried reaction vial, add the 4-chloro-2-(tetrahydro-pyran-4-YL)-pyrimidine (1.0 eq.), the boronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Seal the vial with a septum and purge with argon for 10-15 minutes.
-
Add degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.
-
Heat the reaction to 90-100 °C with vigorous stirring.
-
Monitor by LC-MS until the starting material is consumed or the reaction stalls.
-
If the reaction is unsuccessful, systematically vary the base, ligand, and solvent as described above.
Part 4: Troubleshooting Amide Coupling
This involves forming an amide bond between the 4-amino group and a carboxylic acid.
Question: Standard peptide coupling reagents like HATU or EDC/HOBt are giving low yields or a complex mixture that is difficult to purify. What are my options?
Answer: The 4-aminopyrimidine is a relatively electron-deficient and weakly nucleophilic amine. Standard amide coupling conditions that work well for aliphatic amines or anilines can be inefficient here.[15]
-
Activate the Carboxylic Acid More Strongly:
-
Convert to the Acid Chloride: The most common solution is to convert the carboxylic acid to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The highly reactive acid chloride can then be coupled with the aminopyrimidine, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct. This method often provides much higher yields for unreactive amines.[15]
-
Use a Phosphonium- or Uronium-Based Reagent with a Stronger Base: If using coupling reagents like HATU or HBTU, ensure a sufficient amount of a non-nucleophilic organic base (e.g., DIPEA, 2,6-lutidine) is present (at least 2-3 equivalents).
-
-
Consider Alternative Coupling Reagents: For particularly difficult couplings, specialized reagents may be required. T3P® (Propylphosphonic Anhydride) is a powerful coupling agent that has shown success in forming amides from weakly nucleophilic amines.[16]
-
Purification Strategy:
-
The basicity of the pyrimidine ring can sometimes complicate purification by silica gel chromatography (streaking). Consider pre-treating your silica with a small amount of triethylamine (~1%) in the eluent.
-
Alternatively, reverse-phase chromatography (C18) can be an excellent method for purifying polar, basic compounds.[3]
-
References
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- ResearchGate. (2014).
- Chemistry LibreTexts. (2023).
- BenchChem. (n.d.). Overcoming side reactions in pyrimidine synthesis.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
- Nature. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?.
- ACS Omega. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.
- BenchChem. (2025).
- ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Wikipedia. (n.d.).
- NIH. (n.d.).
- NIH. (n.d.).
- Biosynth. (n.d.). 2-(Tetrahydro-2H-pyran-4-yl)pyrimidin-5-amine.
- PubMed. (2008).
- Beilstein Journal of Organic Chemistry. (n.d.).
- NIH. (n.d.).
- ResearchGate. (n.d.).
- Growing Science. (2021).
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- ResearchGate. (n.d.). Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine.
- NIH. (n.d.).
- Heterocyclic Letters. (2023).
- YouTube. (2021).
- MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
- University of Liverpool. (n.d.). Pyrimidines.
- ResearchGate. (n.d.). An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides.
- NIH. (n.d.). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester.
- NIH. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC.
- ResearchGate. (2015).
- ResearchGate. (n.d.). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
- NIH. (n.d.). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PMC.
- ResearchGate. (n.d.). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview).
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- ResearchGate. (n.d.). Optimization of Suzuki-Miyaura coupling reaction.
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- 12. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Solubility of 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine Analogs
Welcome to the technical support center for 2-(tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine and its analogs. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your troubleshooting efforts. Poor aqueous solubility is a frequent hurdle in drug discovery, with estimates suggesting that up to 90% of new chemical entities are poorly water-soluble.[1][2] This guide offers a structured, question-and-answer approach to systematically diagnose and resolve these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound analog shows very poor solubility in aqueous buffers. What are the initial steps I should take?
A1: Initial characterization and simple formulation adjustments are the first line of defense.
Low aqueous solubility is a common characteristic for many heterocyclic compounds. The pyrimidine core, while containing nitrogen atoms capable of hydrogen bonding, can be outweighed by the lipophilicity of the overall structure, especially with various substitutions on the pyrimidine ring.[3]
Initial Troubleshooting Workflow:
-
pH Adjustment: The pyrimidin-4-ylamine moiety contains a basic nitrogen atom.[4][5][6] Therefore, the solubility of your compound is likely pH-dependent. Lowering the pH of your aqueous buffer should protonate this amine, forming a more soluble salt.[7]
-
Co-solvent Screening: The use of water-miscible organic solvents, or co-solvents, can significantly increase the solubility of nonpolar compounds by reducing the polarity of the solvent system.[8]
Experimental Protocol: pH-Dependent Solubility Screening
-
Objective: To determine the effect of pH on the solubility of your analog.
-
Materials:
-
Your this compound analog
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
A suitable analytical method for quantification (e.g., HPLC-UV, LC-MS).
-
-
Procedure:
-
Prepare saturated solutions of your compound in each buffer.
-
Equilibrate the solutions for a set period (e.g., 24 hours) at a controlled temperature.
-
Filter the solutions to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate.
-
| Parameter | Rationale | Typical Starting Points |
| pH Range | To identify the pH at which the compound is ionized and most soluble. | 2.0, 4.0, 6.0, 7.4, 8.0, 10.0 |
| Co-solvents | To decrease the polarity of the aqueous medium. | Ethanol, Propylene Glycol, DMSO |
| Co-solvent % | To find a balance between solubility enhancement and physiological relevance. | 5%, 10%, 20% (v/v) |
Q2: I've tried adjusting the pH and using common co-solvents, but the solubility of my analog is still insufficient for my in vitro assays. What are the next steps?
A2: When simple approaches are insufficient, more advanced formulation strategies are necessary.
If basic pH and co-solvent adjustments are not effective, it may indicate that the intrinsic solubility of your compound is extremely low, or that it is precipitating out of solution. At this stage, we need to consider excipients and more complex formulation systems.
Advanced Solubilization Strategies:
-
Use of Surfactants: Surfactants form micelles in aqueous solutions, which can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility.[9]
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water.[9][10]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be highly effective. These formulations form fine emulsions or microemulsions upon gentle agitation in an aqueous medium, keeping the drug solubilized.[11][12][13][14]
Experimental Protocol: Excipient Screening
-
Objective: To evaluate the solubilizing effect of various excipients on your analog.
-
Materials:
-
Your this compound analog.
-
A selection of surfactants (e.g., Polysorbate 80, Cremophor EL).
-
A selection of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin).
-
-
Procedure:
-
Prepare stock solutions of the excipients in your chosen aqueous buffer.
-
Add your compound to each excipient solution to create a suspension.
-
Follow the same equilibration and quantification steps as in the pH-dependent solubility screening.
-
| Excipient Class | Examples | Mechanism of Action |
| Surfactants | Polysorbate 80, Cremophor EL, Solutol HS 15 | Micellar solubilization |
| Cyclodextrins | β-cyclodextrin, HP-β-cyclodextrin | Inclusion complex formation |
| Polymers | Apinovex™, Apisolex™ | Amorphous solid dispersions, micellar solubilization |
Q3: Could the solid-state properties of my compound be contributing to its low solubility?
A3: Absolutely. The crystalline form of a compound can have a profound impact on its solubility and dissolution rate.
Poorly soluble drugs often exist in highly stable crystalline lattices that require significant energy to break apart. This is a critical consideration, as different crystal forms (polymorphs) of the same compound can exhibit different solubilities.[15][16]
Solid-State Considerations:
-
Polymorphism: Your compound may exist in multiple crystalline forms, some of which may be more soluble than others. A metastable polymorph, for instance, will generally have a higher solubility than the most stable crystalline form.[12][15]
-
Amorphous Solid Dispersions (ASDs): By dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state, the energy barrier of breaking the crystal lattice is eliminated, often leading to a significant increase in apparent solubility and dissolution rate.[1][2]
-
Co-crystals: These are crystalline structures composed of the active pharmaceutical ingredient (API) and a co-former held together by non-covalent bonds. Co-crystals can exhibit improved solubility and dissolution characteristics compared to the API alone.[15][17]
Experimental Approach: Solid-State Analysis
-
Objective: To investigate the solid-state properties of your analog and their impact on solubility.
-
Techniques:
-
Powder X-ray Diffraction (PXRD): To identify the crystalline form of your compound.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and detect polymorphic transitions.
-
Polarized Light Microscopy (PLM): To visually assess the crystallinity of your material.
-
If you suspect that the solid state is a limiting factor, consider generating an amorphous form of your material (e.g., by fast evaporation or melt-quenching) and comparing its solubility to the crystalline form.
Q4: Are there any structural modifications to my analog that I could consider to improve its intrinsic solubility?
A4: Yes, medicinal chemistry strategies can be employed to improve the physicochemical properties of your compound series.
While formulation can overcome many solubility challenges, sometimes the inherent properties of a molecule make it difficult to work with. In such cases, structural modifications can be a powerful tool.
Medicinal Chemistry Strategies for Solubility Enhancement:
-
Introduction of Polar Functional Groups: Adding polar groups (e.g., -OH, -NH2) can increase a molecule's ability to interact with water, thereby improving its solubility.[18]
-
Disruption of Molecular Planarity and Symmetry: Highly planar and symmetrical molecules tend to pack more efficiently into a stable crystal lattice, which can lead to lower solubility. Introducing non-planar groups or disrupting symmetry can hinder this efficient packing and improve solubility.[19][20]
-
Ionizable Groups: Incorporating an acidic or basic center allows for salt formation, which is a very effective way to increase aqueous solubility.[11][12]
It is important to note that any structural modifications must be carefully considered to avoid negatively impacting the compound's biological activity.
References
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced drug delivery reviews, 59(7), 645-666.
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603-616.
- Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315-499.
- Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Drug discovery today, 12(23-24), 1068-1075.
- Kaur, R., & Gupta, G. (2011). A review on solid dispersion: A novel technique for enhancement of solubility of poorly soluble drugs. International Journal of Pharmaceutical Sciences and Research, 2(9), 2253.
- Jain, A., & Agarwal, S. (2018). A review on pyrimidine: The soul of medicinal chemistry. Indo American Journal of Pharmaceutical Sciences, 5(5), 4504-4519.
- Singh, A., Van den Mooter, G. (2016). Spray drying formulation of amorphous solid dispersions. Advanced Drug Delivery Reviews, 100, 27-50.
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European journal of pharmaceutical sciences, 29(3-4), 278-287.
- Yalkowsky, S. H., & Dannenfelser, R. M. (1992). Aquasol database of aqueous solubility. CRC press.
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26.
- Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced drug delivery reviews, 59(7), 617-630.
- Avdeef, A. (2007). The rise of pKa profiling in drug discovery. Expert opinion on drug discovery, 2(3), 355-373.
- Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398.
- Stella, V. J. (2009).
- O'Driscoll, C. M., & Griffin, B. T. (2008). Biopharmaceutical challenges associated with drugs with low aqueous solubility—the potential impact of lipid-based formulations. Advanced Drug Delivery Reviews, 60(6), 617-624.
- Streng, W. H. (1984). pH-solubility profiles of some acidic and basic drugs. Journal of pharmaceutical sciences, 73(12), 1679-1684.
- Hancock, B. C., & Parks, M. (2000). What is the true solubility advantage for amorphous pharmaceuticals?. Pharmaceutical research, 17(4), 397-404.
- Brittain, H. G. (Ed.). (2009). Polymorphism in pharmaceutical solids. CRC press.
- Babu, N. J., & Nangia, A. (2011). Solubility advantage of amorphous drugs and pharmaceutical cocrystals. Crystal Growth & Design, 11(7), 2662-2679.
- Elder, D. P., & Holm, R. (2013). The use of co-crystals to improve the dissolution of poorly soluble drugs. International journal of pharmaceutics, 453(1), 3-14.
- Schultheiss, N., & Newman, A. (2009). Pharmaceutical cocrystals and their physicochemical properties. Crystal Growth & Design, 9(6), 2950-2967.
- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced drug delivery reviews, 54(3), 355-366.
- Box, K. J., & Comer, J. E. (2008). Using measured pKa, logP and solubility to investigate in-vivo behaviour of drugs. Current drug metabolism, 9(9), 869-878.
- Kawabata, Y., Wada, K., Nakatani, M., Yamada, S., & Onoue, S. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International journal of pharmaceutics, 420(1), 1-10.
- Hörter, D., & Dressman, J. B. (2001). Influence of physicochemical properties on dissolution of drugs in the gastrointestinal tract. Advanced drug delivery reviews, 46(1-3), 75-87.
- Qiao, N., Li, M., Schlindwein, W., Malek, N., Davies, A., & Trappitt, G. (2011). Pharmaceutical cocrystals: an overview. International journal of pharmaceutics, 419(1-2), 1-11.
- Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
- Di, L., & Kerns, E. H. (2006). Profiling drug-like properties in discovery. Current opinion in chemical biology, 10(3), 223-228.
- Kerns, E. H., & Di, L. (2008). Drug-like properties: concepts, structure, and methods. Academic press.
- Laube, M. (2002). Excipients for parenteral administration. Pharmaceutical technology, 26(6), 54-66.
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230.
- Anderson, B. D. (2010). Predicting drug solubility in lipid vehicles. Journal of pharmaceutical sciences, 99(4), 1696-1707.
- Murdande, S. B., Pikal, M. J., Shanker, R. M., & Bogner, R. H. (2010). Solubility advantage of amorphous pharmaceuticals: I. A thermodynamic analysis. Journal of pharmaceutical sciences, 99(3), 1254-1264.
Sources
- 1. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. issr.edu.kh [issr.edu.kh]
- 5. webhome.auburn.edu [webhome.auburn.edu]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. jmpas.com [jmpas.com]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies to address low drug solubility in discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. syrris.com [syrris.com]
- 16. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 17. ijsrtjournal.com [ijsrtjournal.com]
- 18. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mch.estranky.sk [mch.estranky.sk]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Characterization of 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine
Welcome to the technical support center for the analytical characterization of 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the analysis of this compound. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring robust and reproducible results.
I. Compound Overview and Analytical Strategy
This compound is a heterocyclic compound featuring a pyrimidine core linked to a tetrahydropyran ring. The presence of a primary amine and nitrogen-containing heterocycles imparts specific chemical properties that influence the choice and optimization of analytical techniques. A multi-faceted approach utilizing chromatography and spectroscopy is essential for unambiguous structural confirmation and purity assessment.
II. High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the workhorse for assessing the purity of this compound and for monitoring reaction progress. Due to the compound's basic nature, specific challenges such as peak tailing are common.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My peak for this compound is tailing significantly. What is the cause and how can I fix it?
A1: Peak tailing for basic compounds like this is a classic issue in reversed-phase HPLC.[1][2][3] The primary cause is the interaction between the protonated amine groups of your analyte and acidic residual silanol groups on the surface of the silica-based stationary phase.[1][3] This secondary interaction slows down a portion of the analyte molecules, leading to a "tail."
Solutions:
-
Mobile Phase pH Adjustment: The most effective solution is to adjust the mobile phase pH.[4][5]
-
Low pH (e.g., pH 2.5-3.5): At this pH, the analyte's primary amine will be fully protonated (positively charged). More importantly, the residual silanol groups on the stationary phase will be protonated and thus neutral, minimizing the undesirable ionic interactions.[4]
-
High pH (e.g., pH 8-10): At a higher pH, the analyte will be in its neutral form, reducing interactions with any deprotonated silanols. However, ensure your column is stable at high pH.
-
-
Use of Mobile Phase Additives: A sacrificial base, like triethylamine (TEA), can be added to the mobile phase in low concentrations (e.g., 0.1%).[4] TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from these interactions.
-
Column Selection: Employing a column with end-capping or a polar-embedded phase can provide additional shielding of the residual silanols, leading to improved peak shape for basic compounds.[2]
Q2: I am not getting enough retention for my compound on a C18 column. What are my options?
A2: Insufficient retention of polar or basic compounds on traditional C18 columns is a common challenge.[6]
Solutions:
-
Reduce Organic Content: The simplest approach is to decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.
-
Aqueous Normal Phase (ANP) or HILIC: For highly polar compounds, consider switching to an alternative chromatography mode like Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Use a Different Stationary Phase: A phenyl-hexyl or a polar-embedded column can offer different selectivity and potentially increased retention for your analyte.
Suggested HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard reversed-phase column. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a low pH to ensure good peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient to elute potential impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | For reproducible retention times. |
| Detection | UV at 254 nm | The pyrimidine ring should have UV absorbance. |
| Injection Volume | 10 µL | A typical injection volume. |
III. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for the structural elucidation of this compound. Both ¹H and ¹³C NMR are required for a complete assignment.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My NMR signals are broad. What could be the reason?
A1: Broad NMR peaks can arise from several factors.[7][8][9]
Possible Causes & Solutions:
-
Chemical Exchange: The amine protons (-NH₂) can undergo chemical exchange with residual water in the NMR solvent or with each other, leading to signal broadening.[7] Adding a drop of D₂O to the NMR tube will cause the amine protons to exchange with deuterium, making the -NH₂ peak disappear. This is a useful diagnostic tool.
-
Compound Aggregation: At higher concentrations, molecules can form aggregates through hydrogen bonding, which can lead to broader signals.[10] Try acquiring the spectrum at a lower concentration.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is scrupulously clean.
-
Viscosity: A highly viscous sample can also lead to broader peaks.[7] Ensure your sample is fully dissolved.
-
Shimming: Poor shimming of the magnetic field will result in broad and distorted peaks. Always ensure the instrument is properly shimmed before acquiring data.
Q2: I am unsure about the assignment of protons on the tetrahydropyran ring. How can I confirm their positions?
A2: The tetrahydropyran ring exists in a chair conformation, leading to distinct axial and equatorial protons. These can be distinguished by their coupling constants (J-values). Axial-axial couplings are typically larger (8-13 Hz) than axial-equatorial or equatorial-equatorial couplings (2-5 Hz). A 2D NMR experiment like COSY (Correlation Spectroscopy) will show which protons are coupled to each other, aiding in the assignment.
Hypothetical NMR Data
¹H NMR (400 MHz, DMSO-d₆) Predicted Chemical Shifts (δ, ppm) and Multiplicities:
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Pyrimidine H-6 | 8.15 | d | 1H | Aromatic proton adjacent to two nitrogen atoms. |
| Pyrimidine H-5 | 6.60 | d | 1H | Aromatic proton coupled to H-6. |
| -NH₂ | 6.50 | br s | 2H | Exchangeable protons, often a broad singlet. |
| THP H-2, H-6 (eq) | 3.95 | m | 2H | Protons on carbons adjacent to the oxygen atom. |
| THP H-2, H-6 (ax) | 3.40 | m | 2H | Protons on carbons adjacent to the oxygen atom. |
| THP H-4 (ax) | 3.00 | m | 1H | Methine proton at the point of attachment to the pyrimidine ring. |
| THP H-3, H-5 (eq) | 1.90 | m | 2H | Protons on carbons beta to the oxygen. |
| THP H-3, H-5 (ax) | 1.65 | m | 2H | Protons on carbons beta to the oxygen. |
¹³C NMR (100 MHz, DMSO-d₆) Predicted Chemical Shifts (δ, ppm):
| Assignment | Predicted δ (ppm) | Rationale |
| Pyrimidine C-2 | 168.0 | Carbon attached to the THP ring and two nitrogens. |
| Pyrimidine C-4 | 163.0 | Carbon bearing the amino group. |
| Pyrimidine C-6 | 157.0 | Aromatic CH. |
| Pyrimidine C-5 | 108.0 | Aromatic CH. |
| THP C-2, C-6 | 67.0 | Carbons adjacent to the oxygen. |
| THP C-4 | 40.0 | Carbon attached to the pyrimidine ring. |
| THP C-3, C-5 | 33.0 | Carbons beta to the oxygen. |
IV. Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight of this compound and can provide structural information through fragmentation analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am using Electrospray Ionization (ESI) in positive mode, but I see multiple peaks. What are they?
A1: In ESI-MS, it is common to observe adduct ions in addition to the protonated molecule [M+H]⁺.[11][12][13][14] For a compound with multiple nitrogen atoms, protonation is highly favorable.
Common Adducts in Positive ESI-MS:
| Adduct | Mass Difference | Common Source |
| [M+H]⁺ | +1.0078 | Proton from the solvent. |
| [M+Na]⁺ | +22.9898 | Sodium ions from glassware or solvents. |
| [M+K]⁺ | +38.9637 | Potassium ions from glassware or solvents. |
| [M+NH₄]⁺ | +18.0344 | Ammonium salts in the mobile phase. |
| [2M+H]⁺ | Dimer + Proton | High sample concentration. |
To confirm the identity of these peaks, check the mass differences between them. For example, the difference between [M+H]⁺ and [M+Na]⁺ should be approximately 21.98 Da.
Q2: What fragmentation pattern should I expect in the mass spectrum?
A2: The fragmentation will depend on the ionization technique used. In general, fragmentation of the tetrahydropyran ring is a likely pathway. Cleavage of the bond between the pyrimidine and tetrahydropyran rings is also expected.
Hypothetical Mass Spectrometry Data
-
Molecular Formula: C₉H₁₃N₃O
-
Exact Mass: 179.1059
-
Expected [M+H]⁺: 180.1137
Expected Fragmentation Pattern:
Caption: Workflow for NMR sample preparation.
VII. References
-
BenchChem. (2025). Application Note: Enhanced HPLC Analysis of Primary and Secondary Amines Using Dansyl Chloride Derivatization.
-
SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube.
-
Modgraph. Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers.
-
Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
-
Agilent. Tips and Tricks of HPLC System Troubleshooting.
-
LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate.
-
ChemicalBook. Tetrahydropyran(142-68-7) 1H NMR spectrum.
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5.
-
Scribd. Adduits ESI MS.
-
National Institutes of Health. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. PMC.
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
-
ChemicalBook. Pyrimidine(289-95-2) 13C NMR spectrum.
-
ResearchGate. (2025). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives.
-
Waters. What are common adducts in ESI mass spectrometry? - WKB67428.
-
National Institutes of Health. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC.
-
National Institutes of Health. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography.
-
Chemistry For Everyone. (2025). What Causes NMR Peak Broadening? [Video]. YouTube.
-
Industry news. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
-
LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.
-
ResearchGate. FT-IR data of pyrimidine derivatives compounds.
-
ResearchGate. Effect of mobile phase pH and organic content on retention times and...
-
Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry.
-
Industry news. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
-
ResearchGate. (2013). How to avoid a broad signal in H-NMR spectra due to self-aggregation between analyte molecules?
-
Wikipedia. NMR line broadening techniques.
-
Modgraph. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics.
-
MDPI. An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization.
-
ACS Publications. Chirality Sensing of N-Heterocycles via 19F NMR.
-
Reddit. (2023). NMR Peak Broadening.
-
Chromatography Forum. (2006). Separation of Secondary Amine and Tertiary amine.
-
ResearchGate. Mass spectra and proposed scheme for the mass spectral fragmentation of 100 µM parent drug N-ethyl-1,4-DHP derivatives (a).
-
Reddit. (2019). Number of H NMR peaks in tetrahydropyran vs monochlorocyclohexane.
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
-
Fiehn Lab. MS Adduct Calculator.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
-
AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide.
-
YouTube. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage.
-
Chemistry For Everyone. (2025). How To Interpret An FTIR Spectrum? [Video]. YouTube.
Sources
- 1. waters.com [waters.com]
- 2. chromtech.com [chromtech.com]
- 3. youtube.com [youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 7. youtube.com [youtube.com]
- 8. NMR line broadening techniques - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
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- 13. support.waters.com [support.waters.com]
- 14. acdlabs.com [acdlabs.com]
Technical Support Center: 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine Derivatives
Welcome to the technical support center for 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges encountered during experimentation. My goal is to provide you with not just solutions, but also the underlying chemical principles to empower your research and development efforts.
Introduction: Understanding the Core Structure
The this compound scaffold is of significant interest in medicinal chemistry. The stability of this class of molecules is governed by the interplay between the electron-deficient pyrimidine ring, the basic exocyclic amino group at the C4 position, and the bulky, non-aromatic tetrahydropyran (THP) substituent at the C2 position. While generally robust, specific experimental conditions can lead to degradation, low solubility, or unexpected side reactions. This guide will address these issues systematically.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab. Each issue is presented with potential causes and actionable, step-by-step solutions.
Q1: I'm observing significant degradation of my compound during a reaction or workup. What are the likely causes and how can I prevent it?
Degradation of the pyrimidine core is a common issue, often manifesting as multiple new spots on a TLC plate or unexpected peaks in an LC-MS analysis. The primary culprits are typically harsh pH conditions and oxidation.
Probable Cause 1: Oxidative Degradation
The pyrimidine ring, especially when substituted with an amino group, can be susceptible to oxidation. This can occur in the presence of strong oxidizing agents or even atmospheric oxygen under certain conditions (e.g., elevated temperature, presence of metal catalysts). A common degradation pathway involves oxidation at the C6 position, which can lead to ring-opening or ring-contraction to form imidazole derivatives.[1]
Solution Protocol:
-
Inert Atmosphere: Conduct reactions, particularly those requiring heat, under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric oxygen.
-
Degas Solvents: Before use, degas reaction solvents, especially for sensitive coupling reactions (e.g., Suzuki, Buchwald-Hartwig) where oxidative side reactions are common.
-
Antioxidant Addition: For long-term storage of solutions, consider adding a small amount of an antioxidant like Butylated hydroxytoluene (BHT), if compatible with your downstream application.
-
Reagent Purity: Ensure that reagents, especially peroxides sometimes found in older etheric solvents like THF or Dioxane, are not contributing to oxidation. Use freshly distilled or inhibitor-free solvents when necessary.
Probable Cause 2: pH Instability
The 4-amino-pyrimidine moiety has a pKa associated with the protonation of the ring nitrogens. At very low pH, the compound becomes protonated and more water-soluble, but the ether linkage in the THP ring can be susceptible to cleavage under harsh acidic conditions and high temperatures.[2] More critically, certain pyrimidine derivatives can undergo ring transformations or degradation under strong acidic or basic conditions, particularly with heating.[1]
Solution Protocol:
-
pH Monitoring: Monitor and control the pH of your reaction mixture. For aqueous workups, use buffered solutions (e.g., phosphate-buffered saline for neutral pH, or a saturated solution of sodium bicarbonate for mild basic conditions) instead of strong acids or bases for neutralization.
-
Temperature Control: Perform extractions and neutralizations at lower temperatures (e.g., in an ice bath) to reduce the rate of potential degradation.
-
Forced Degradation Study: If stability is a persistent issue, perform a systematic forced degradation study to identify the specific conditions your molecule cannot tolerate. A general protocol is provided below.
Experimental Protocol: Forced Degradation Study
This workflow helps to systematically identify the stability liabilities of your specific derivative.
Objective: To assess the stability of the compound under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your compound in a suitable solvent like Acetonitrile or Methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (e.g., providing an overall illumination of not less than 1.2 million lux hours) for a defined period.
-
Thermal Degradation: Store the stock solution at 60°C, protected from light, for 24 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, alongside a non-stressed control sample, by a stability-indicating HPLC-UV method (e.g., C18 column with a water/acetonitrile gradient).
-
Data Interpretation: Compare the chromatograms. A loss in the main peak area and the appearance of new peaks in the stressed samples indicate degradation. This allows you to pinpoint whether your compound is sensitive to acid, base, oxidation, or light.
Q2: My compound has very low solubility in aqueous buffers for my biological assay. How can I improve it?
Low aqueous solubility is a frequent challenge. The planar pyrimidine ring can lead to π-π stacking in the solid state, and the overall molecule can be quite lipophilic despite the polar THP and amino groups.[2]
Troubleshooting Steps:
-
pH Adjustment: The pyrimidine ring system is weakly basic.[2] Lowering the pH of the aqueous buffer (e.g., to pH 4-5) will protonate the molecule, forming a more soluble salt. This is often the most effective first step. Determine the pKa of your compound to guide pH selection.
-
Use of Co-solvents: If pH adjustment is not sufficient or not compatible with your assay, use a small percentage of an organic co-solvent.
-
DMSO/DMF: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) are powerful solubilizing agents. Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO and then dilute it into your aqueous buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid affecting the biological assay.
-
Ethanol/Methanol: These protic solvents can also aid solubility.
-
-
Formulation with Excipients: For in vivo studies, formulation with solubilizing agents like cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) can be highly effective. These agents encapsulate the hydrophobic molecule, presenting a hydrophilic exterior to the aqueous environment.
Solubility Troubleshooting Summary
| Parameter | Low Solubility Observation | High Solubility Observation | Recommended Action |
| pH | Precipitate forms at neutral pH (7.4) | Clear solution at acidic pH (<6) | Use a buffer with a pH below the compound's pKa.[2] |
| Solvent | Insoluble in water/PBS | Soluble in DMSO, Ethanol | Prepare a concentrated stock in DMSO and dilute serially. |
| Temperature | Crashes out of solution upon cooling | Remains in solution at room temp | Prepare solutions at room temperature; avoid freeze-thaw cycles. |
Visualizing Potential Degradation Pathways
Understanding potential degradation products is key to troubleshooting. The following diagram illustrates a plausible oxidative degradation pathway for the core scaffold.
Caption: Plausible oxidative degradation pathways for the pyrimidine core.
Frequently Asked Questions (FAQs)
-
Q: What are the ideal storage conditions for solid compounds and solutions?
-
Solid Form: Store the solid material in a desiccator at room temperature or refrigerated (2-8°C), protected from light. The primary concern is moisture absorption and potential hydrolysis over long periods.
-
Solutions: For organic solutions (e.g., in DMSO), store in tightly sealed vials at -20°C or -80°C. For aqueous solutions, it is highly recommended to prepare them fresh. If storage is necessary, flash-freeze aliquots in liquid nitrogen and store at -80°C to prevent degradation from repeated freeze-thaw cycles.
-
-
Q: I see an unexpected side product in my synthesis of a derivative. What could it be?
-
During synthesis, incomplete reactions or side reactions are possible. For instance, in reactions modifying the 4-amino group, you might see residual starting material. In coupling reactions, homo-coupling or dehalogenation of starting materials can occur. If you are performing reactions on the pyrimidine ring itself, be aware of competing reaction sites. Always characterize unexpected products thoroughly using LC-MS and NMR.[3][4]
-
-
Q: How does the tetrahydropyran (THP) ring affect the stability and properties of the molecule?
-
The THP ring is generally considered a stable, saturated heterocycle. Its primary influence is on the physicochemical properties of the molecule. It adds steric bulk and increases the three-dimensional character compared to a simple alkyl chain, which can disrupt crystal packing and sometimes improve solubility. It also introduces a polar ether oxygen, which can act as a hydrogen bond acceptor, influencing interactions with biological targets and solubility.
-
Troubleshooting Workflow Diagram
This flowchart provides a logical sequence of steps to diagnose and resolve common experimental issues.
Sources
Technical Support Center: Scale-up Synthesis of 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine
Welcome to the technical support center for the synthesis of 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with scaling up the production of this important pyrimidine derivative. The following content, structured in a question-and-answer format, provides in-depth technical guidance, troubleshooting strategies, and validated protocols to ensure a successful and efficient scale-up process.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing explanations for the underlying chemical principles and actionable solutions.
Synthesis Pathway Overview
The most common and scalable synthetic route to this compound involves a two-step process:
-
Amidine Synthesis: Formation of Tetrahydropyran-4-carboxamidine, typically from the corresponding nitrile via the Pinner reaction.[1][2][3][4]
-
Pyrimidine Ring Formation: Condensation of the amidine with a suitable three-carbon synthon, such as a β-ketoester or its equivalent, to construct the pyrimidine ring.[5][6][7]
Caption: General two-step synthesis workflow.
Q1: I'm experiencing low yields and incomplete conversion during the Pinner reaction for the amidine synthesis. What are the likely causes and how can I optimize this step?
A1: The Pinner reaction is highly sensitive to reaction conditions, especially on a larger scale. Here are the primary factors to investigate:
-
Moisture: The Pinner reaction must be conducted under strictly anhydrous conditions.[3][8] Water will hydrolyze the intermediate Pinner salt to form the corresponding ester, which is a common byproduct.
-
Troubleshooting: Ensure all glassware is oven-dried, and use anhydrous solvents. Dry the alcohol and HCl gas used in the reaction thoroughly.
-
-
Temperature Control: The formation of the Pinner salt is often exothermic.[3] Insufficient cooling can lead to the decomposition of the thermodynamically unstable imidate hydrochloride, potentially forming an amide and alkyl chloride.[3][8]
-
Troubleshooting: Maintain a low reaction temperature (typically 0-5 °C) during the addition of HCl gas. Monitor the internal temperature closely during scale-up.
-
-
HCl Gas Dispersion: Inefficient bubbling of HCl gas through the reaction mixture can lead to localized high concentrations and incomplete reaction.
-
Troubleshooting: Use a sparging tube to ensure good gas dispersion. On a larger scale, consider using a jacketed reactor with good agitation.
-
-
Reaction Time: The reaction may require an extended period to go to completion, especially at lower temperatures.
-
Troubleshooting: Monitor the reaction progress by taking aliquots and analyzing them (e.g., by GC or LC-MS) to determine the optimal reaction time.
-
Optimization Protocol for Pinner Reaction:
-
Set up an oven-dried, jacketed reactor equipped with a mechanical stirrer, a thermometer, a gas inlet tube, and a drying tube.
-
Charge the reactor with an anhydrous alcohol (e.g., ethanol) and Tetrahydropyran-4-carbonitrile.
-
Cool the mixture to 0-5 °C.
-
Bubble dry HCl gas through the mixture at a controlled rate, ensuring the temperature does not exceed 10 °C.
-
After the addition of HCl, allow the reaction to stir at a low temperature for several hours, monitoring for completion.
-
For the subsequent amidation, add a solution of ammonia in alcohol to the Pinner salt slurry at a controlled temperature.
Q2: During the pyrimidine ring formation, I'm observing several impurities. What are the common side reactions, and how can they be minimized?
A2: The condensation reaction to form the pyrimidine ring can be prone to side reactions, especially if the reaction conditions are not well-controlled.
-
Self-Condensation of the β-Ketoester: This can lead to the formation of dihydropyridine derivatives.[9]
-
Mitigation: Optimize the stoichiometry of the reactants. A slight excess of the amidine can sometimes suppress this side reaction.[9]
-
-
Hydrolysis of Reactants or Product: The presence of water can lead to the hydrolysis of the amidine or the final product.
-
Mitigation: Use anhydrous solvents and reagents.
-
-
Oxidation of the Product: The pyrimidine ring can be susceptible to oxidation, especially if the reaction is run at high temperatures or exposed to air for extended periods.[9]
-
Mitigation: Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use antioxidants if necessary.
-
Table 1: Common Impurities and Mitigation Strategies
| Impurity | Potential Cause | Mitigation Strategy |
| Ester from Pinner Reaction | Incomplete amidation or hydrolysis of Pinner salt | Ensure complete conversion in the first step; use anhydrous conditions. |
| Dihydropyridine derivatives | Self-condensation of the β-ketoester | Optimize reactant stoichiometry; consider a slight excess of amidine.[9] |
| Oxidized byproducts | Exposure to air at elevated temperatures | Conduct the reaction under an inert atmosphere; use appropriate temperature control.[9] |
Q3: My final product is difficult to purify, and I'm struggling with low recovery after crystallization. What are some effective purification strategies for this compound?
A3: Purification of 2,4-disubstituted pyrimidines can be challenging due to their polarity and potential for hydrogen bonding.
-
Crystallization: This is the most common and scalable purification method.
-
Solvent Screening: A systematic solvent screen is crucial. Consider single solvents (e.g., isopropanol, ethyl acetate, acetonitrile) and co-solvent systems.
-
pH Adjustment: The basicity of the 4-amino group allows for the formation of salts. Crystallization as a salt (e.g., hydrochloride or sulfate) can sometimes improve the crystal habit and purity.[10] The free base can then be regenerated.
-
-
Chromatography: While less ideal for large-scale production, column chromatography can be used for initial purification or for removing closely related impurities.
-
Stationary Phase: Silica gel is commonly used. For more polar compounds, alumina or reverse-phase silica may be beneficial.
-
Mobile Phase: A gradient elution of a non-polar solvent (e.g., heptane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective.
-
-
Slurry Wash: Before final isolation, washing the crude product with a suitable solvent in which the impurities are soluble but the product is not can significantly improve purity.
Caption: Decision tree for purification strategy.
II. Experimental Protocols
Protocol 1: Scale-up Synthesis of Tetrahydropyran-4-carboxamidine Hydrochloride
Materials:
-
Tetrahydropyran-4-carbonitrile
-
Anhydrous Ethanol
-
Dry Hydrogen Chloride gas
-
Anhydrous Ammonia in Ethanol
Procedure:
-
Charge a 20 L jacketed glass reactor with anhydrous ethanol (10 L) and Tetrahydropyran-4-carbonitrile (1 kg, 1 eq).
-
Cool the reactor contents to 0-5 °C with constant stirring.
-
Bubble dry HCl gas through the solution at a rate that maintains the internal temperature below 10 °C. The reaction is complete when the uptake of HCl ceases (typically after 1.2-1.5 eq have been added).
-
Stir the resulting thick white slurry at 0-5 °C for an additional 2-4 hours.
-
Slowly add a 7N solution of ammonia in ethanol (1.5 L, 1.2 eq) to the slurry, ensuring the temperature remains below 15 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Filter the solid product and wash with cold ethanol.
-
Dry the product under vacuum at 40-50 °C to yield Tetrahydropyran-4-carboxamidine hydrochloride.
Expected Yield: 85-95%
III. References
-
Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897. [Link]
-
NROChemistry. Pinner Reaction. [Link]
-
SynArchive. Pinner Reaction. [Link]
-
WikiLectures. Disorders of pyrimidine metabolism. [Link]
-
MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
-
MSD Manual Professional Edition. Pyrimidine Metabolism Disorders. [Link]
-
PMC - NIH. One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. [Link]
-
ACS Omega. Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. [Link]
-
PubMed. Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines: an example of cyclization-assisted cleavage. [Link]
-
International Journal of Pharmaceutical Research and Applications. A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. [Link]
-
MDPI. Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. [Link]
-
PubMed. Chemical evolution. 18. Synthesis of pyrimidines from guanidine and cyanoacetaldehyde. [Link]
-
ResearchGate. The Biginelli reaction under batch and continuous flow conditions: Catalysis, mechanism and antitumoral activity. [Link]
-
PMC - NIH. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. [Link]
-
Google Patents. Preparation of 2,4-diaminopyrimidines.
Sources
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. Pinner Reaction | NROChemistry [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. synarchive.com [synarchive.com]
- 5. mdpi.com [mdpi.com]
- 6. Chemical evolution. 18. Synthesis of pyrimidines from guanidine and cyanoacetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]
Technical Support Center: Byproduct Identification in 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists working on the synthesis of 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine and related analogs. The aim is to provide in-depth, actionable insights into the identification, mitigation, and troubleshooting of common byproducts encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
The synthesis of this compound, a valuable scaffold in medicinal chemistry, typically involves the coupling of a pyrimidine core with a tetrahydropyran moiety. The most common laboratory and industrial approach is a Nucleophilic Aromatic Substitution (SNAr) reaction between 2-chloropyrimidin-4-ylamine and 4-aminotetrahydropyran. While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and reduce yields.
Q1: My LC-MS shows an unexpected peak with a mass of M-15 after my SNAr reaction. What is the likely identity of this byproduct?
A1: This is a classic signature of hydrolysis.
The peak at M-15 (specifically, [M-Cl+OH] where M is the starting 2-chloropyrimidin-4-ylamine) corresponds to 2-hydroxypyrimidin-4-ylamine . This byproduct forms when the highly electrophilic 2-chloropyrimidine reacts with residual water in the reaction mixture or during aqueous workup.[1][2] The pyrimidine ring, activated by two electron-withdrawing nitrogen atoms, is susceptible to nucleophilic attack, and water, though a weak nucleophile, can displace the chloride, especially at elevated temperatures.[3][4]
Causality & Mechanism: The C2 position of the pyrimidine ring is highly electron-deficient. Under thermal stress or in the presence of a base (which can generate hydroxide ions from water), the chloride leaving group is displaced by a hydroxyl group. This side reaction is often competitive with the desired amination.[5]
Troubleshooting & Prevention:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (e.g., freshly distilled THF, dry DMF, or dioxane) and inert atmosphere (Argon or Nitrogen).
-
Control of Reaction Temperature: Lowering the reaction temperature can disfavor the hydrolysis pathway, which often has a higher activation energy than the desired amination.
-
Base Selection: Use of a non-hygroscopic organic base like Diisopropylethylamine (DIPEA) is preferable to inorganic bases like K₂CO₃ or Cs₂CO₃, which can absorb atmospheric moisture.
-
Order of Addition: Add the 4-aminotetrahydropyran and base to the 2-chloropyrimidin-4-ylamine solution at a lower temperature before heating.
Q2: I'm observing a dimeric byproduct with a mass corresponding to the coupling of two pyrimidine units. How can I prevent this?
A2: Dimerization suggests a competing self-condensation reaction, likely a form of Buchwald-Hartwig or Ullmann-type coupling.
While the primary pathway is SNAr, trace metal impurities (from starting materials or reactors) or specific reaction conditions can catalyze the formation of a bis(pyrimidin-4-yl)amine dimer. This occurs when the exocyclic amine of one molecule of 2-chloropyrimidin-4-ylamine attacks the C2 position of another.
Causality & Mechanism: Under certain conditions, particularly with strong bases and higher temperatures, the exocyclic amine (at C4) can be deprotonated. This pyrimidinyl amide anion is a potent nucleophile that can attack another molecule of the electrophilic 2-chloropyrimidine, leading to dimer formation. While less common than hydrolysis, it can be a significant issue if not controlled.
Troubleshooting & Prevention:
-
Stoichiometric Control: Ensure that the 4-aminotetrahydropyran is not the limiting reagent. Using a slight excess (1.1-1.2 equivalents) can help ensure the 2-chloropyrimidine is consumed by the desired nucleophile.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent the buildup of side products.
-
Chelating Agents: If metal catalysis is suspected, the addition of a small amount of a chelating agent like EDTA can sometimes sequester trace metals and inhibit this side reaction.
Q3: My crude 1H NMR is complex, and purification by column chromatography is difficult, yielding a product with persistent greasy impurities. What's the likely cause?
A3: This often points to byproducts formed from the tertiary amine base or solvent degradation.
When using tertiary amine bases like triethylamine (TEA) or DIPEA, especially in polar aprotic solvents like DMF at high temperatures, unexpected side reactions can occur. The base itself can act as a nucleophile, leading to the formation of quaternary ammonium salts which can then undergo further reactions.[6]
Known Byproducts from Common Bases/Solvents:
-
N,N-Dialkylaminopyrimidine: The tertiary amine can attack the 2-chloropyrimidine, followed by the elimination of an alkyl group, resulting in a dialkylamino-substituted pyrimidine.[6]
-
Formylation Products: If DMF is used as a solvent at high temperatures (>120 °C), it can decompose to generate dimethylamine and carbon monoxide. The dimethylamine can then react with the 2-chloropyrimidine.
Troubleshooting & Prevention:
-
Use a Hindered Base: Employ a more sterically hindered non-nucleophilic base, such as 2,6-lutidine or DBU, if conditions are harsh.
-
Solvent Choice: Opt for a more stable solvent like dioxane, CPME (cyclopentyl methyl ether), or toluene if high temperatures are required.
-
Purification Strategy: If these byproducts are present, a multi-step purification may be necessary. An acidic wash (e.g., dilute HCl) during workup can help remove basic impurities. A secondary purification via reverse-phase HPLC or crystallization may be required.
Byproduct Characterization Summary
The table below summarizes the key diagnostic data for the target product and its most common byproducts.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Key 1H NMR Signals (δ, ppm, DMSO-d6) | LC-MS Elution Profile |
| Target Product | This compound | 193.24 | Pyrimidine H (d, ~7.8), Pyrimidine H (d, ~6.1), NH₂ (s, ~6.5), THP CH (m, ~4.0), THP CH₂ (m) | Intermediate polarity |
| Hydrolysis Byproduct | 2-Hydroxypyrimidin-4-ylamine | 111.10 | Pyrimidine H (d, ~7.5), Pyrimidine H (d, ~5.8), NH₂ (s, ~6.2), OH (br s, ~10.5) | More polar, elutes earlier than the target product |
| Dimeric Byproduct | N-(2-chloropyrimidin-4-yl)pyrimidin-2,4-diamine | 238.66 | Multiple complex aromatic signals (~8.0-6.0), multiple NH signals | Less polar, elutes later than the target product |
| Base-Derived Byproduct (from DIPEA) | N-ethyl-N-isopropyl-2-(pyrimidin-4-yl)amine | 206.29 | Pyrimidine signals, distinct ethyl (q, t) and isopropyl (sept, d) signals | Polarity varies, often close to the target product |
Visualizing Reaction & Troubleshooting Pathways
Main Reaction and Key Side Reaction Pathway
The following diagram illustrates the desired SNAr pathway competing with the common hydrolysis side reaction.
Caption: A logical workflow for troubleshooting byproduct formation.
Experimental Protocol: Analytical Troubleshooting
Objective: To identify the presence of hydrolysis and other common byproducts in a crude reaction mixture.
Methodology: High-Performance Liquid Chromatography - Mass Spectrometry (HPLC-MS)
-
Sample Preparation:
-
Quench a small aliquot (~50 µL) of the reaction mixture into 1 mL of acetonitrile (ACN).
-
Vortex thoroughly.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions (General Screening Method):
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: 100-500 m/z.
-
Data Analysis:
-
Extract ion chromatograms (EICs) for the expected masses of the starting material, product, and potential byproducts (see table above).
-
For example, search for the [M+H]+ ions:
-
Target Product: m/z 194.1
-
2-Chloropyrimidin-4-ylamine (SM): m/z 130.0
-
Hydrolysis Byproduct: m/z 112.0
-
-
Compare the retention times. The hydrolysis product should elute significantly earlier (more polar) than the starting material and the final product.
-
-
This self-validating system allows for rapid confirmation of byproduct identity based on both retention time (a measure of polarity) and mass-to-charge ratio, providing a clear path to optimizing the reaction conditions.
References
-
BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. 7
-
BenchChem. (2025). Common side products in the synthesis of pyridopyrimidines and their avoidance. 8
-
American Chemical Society. (Date not specified). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development. Link
-
Schmieder, H., & Abeln, J. (1999). Supercritical Water Oxidation: State of the Art. Chemical Engineering & Technology. Link
-
ResearchGate. (Date not specified). Nucleophilic aromatic substitution reactions of chloropyrimidines. Link
-
YouTube. (2019). Nucleophilic aromatic substitutions (NAS). Link
-
National Institutes of Health. (Date not specified). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Link
-
Biosynth. (Date not specified). 2-(Tetrahydro-2H-pyran-4-yl)pyrimidin-5-amine. Link
-
MDPI. (2011). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative. Molecules. Link
-
Wikipedia. Buchwald–Hartwig amination. Link
-
BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-(Bromomethyl)-2-chloropyrimidine. 9
-
National Institutes of Health. (Date not specified). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Link
-
YouTube. (2021). Pyrimidines, Purines and Azepines – synthesis, reactions and applications. Link
-
ResearchGate. (2025). Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine. Link
-
ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Link
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Link
-
Royal Society of Chemistry. (Date not specified). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Link
-
Organic Chemistry Portal. Tetrahydropyran synthesis. Link
-
Organic Chemistry Portal. Pyrimidine synthesis. Link
-
ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Link
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Link
-
Organic Syntheses. (1955). 2-Chloropyrimidine. Link
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Link
-
National Institutes of Health. (Date not specified). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Link
-
ResearchGate. (Date not specified). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Link
-
National Institutes of Health. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Link
-
ChemScene. N-Cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine. Link
-
ResearchGate. (Date not specified). 2-Chloropyrimidin-4-amine. Link
-
PubMed. (2012). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. Link
-
BenchChem. 2-(2-Aminopropan-2-yl)pyrimidin-4-amine. Link
-
Google Patents. US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof. Link
-
BLD Pharm. Tetrahydro-2H-pyran-4-amine hydrochloride. Link
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- 6. Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121) [mdpi.com]
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Technical Support Center: Protecting Group Strategies for 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine
Welcome to the technical support center for synthetic strategies involving 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of protecting the exocyclic amino group of this important heterocyclic building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the amino group of this compound?
The primary amino group on the pyrimidine ring is nucleophilic and can undergo undesired side reactions during subsequent synthetic transformations, such as couplings or substitutions on other parts of the molecule.[1][2][3] Protecting this amine by converting it into a less reactive functional group, typically a carbamate, ensures chemoselectivity and prevents the formation of byproducts, leading to cleaner reactions and higher yields.[2][3]
Q2: What are the most common protecting groups for this type of aminopyrimidine, and what are the key considerations for choosing one?
The most common protecting groups for aminopyrimidines are carbamates, such as tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).[4][5] The choice of protecting group is a critical strategic decision and depends on the overall synthetic plan.[6] Key considerations include:
-
Stability: The protecting group must be stable to the reaction conditions planned for subsequent steps.[2][7]
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions that do not affect other functional groups in the molecule.[2][7]
-
Orthogonality: If multiple protecting groups are present in the molecule, it is crucial to choose a set that can be removed selectively without affecting the others.[2][3][8] For instance, a Boc group is acid-labile, while an Fmoc group is base-labile, making them an orthogonal pair.[2][3]
Troubleshooting Guides
Issue 1: Incomplete Boc-protection of the aminopyrimidine.
Symptom: TLC or LC-MS analysis of the reaction mixture shows a significant amount of starting material remaining even after prolonged reaction times.
Possible Causes & Solutions:
-
Insufficient Reagent: While a slight excess of Boc-anhydride ((Boc)₂O) is standard, the electron-deficient nature of the pyrimidine ring can reduce the nucleophilicity of the amino group.
-
Solution: Increase the equivalents of (Boc)₂O to 2-3 equivalents.[9]
-
-
Inadequate Base: A non-nucleophilic base is required to neutralize the acid formed during the reaction.[10]
-
Solvent Choice: The choice of solvent can significantly impact reaction rates.
Experimental Protocol: Boc Protection of this compound
-
Dissolve this compound (1.0 equiv.) in dichloromethane (DCM).
-
Add triethylamine (1.5 equiv.) and a catalytic amount of DMAP (0.1 equiv.).
-
To this stirred solution, add Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv.) portion-wise at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.[9]
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Issue 2: Unwanted side reactions during Boc-deprotection.
Symptom: Formation of t-butylated byproducts observed by LC-MS, especially if the substrate contains other electron-rich aromatic rings or nucleophilic functional groups.
Possible Cause:
-
Reactive t-Butyl Cation: Acid-mediated deprotection of the Boc group generates a reactive t-butyl cation intermediate.[12][13] This electrophile can be trapped by other nucleophiles in the molecule, leading to unwanted alkylation.[12]
Solution:
-
Use of Scavengers: Add a scavenger to the reaction mixture to trap the t-butyl cation. Common scavengers include anisole or thioanisole.[4][11]
Experimental Protocol: Boc Deprotection
-
Dissolve the Boc-protected this compound in DCM.
-
Add a scavenger such as anisole (1-2 equiv.).
-
Add trifluoroacetic acid (TFA) (5-10 equiv.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete deprotection (typically 1-4 hours).[9]
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by an appropriate workup, such as precipitation or chromatography.
Comparative Analysis of Protecting Groups
| Protecting Group | Introduction Reagents | Deprotection Conditions | Stability & Orthogonality |
| Boc (tert-Butoxycarbonyl) | (Boc)₂O, base (e.g., TEA, DMAP) | Strong acid (e.g., TFA, HCl)[9][10] | Labile to strong acids. Stable to base and hydrogenolysis.[2] |
| Cbz (Carboxybenzyl) | Cbz-Cl, base (e.g., NaHCO₃)[14] | Catalytic hydrogenolysis (H₂, Pd/C)[4][9][14] | Labile to hydrogenolysis. Stable to acidic and basic conditions.[4][14] |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Fmoc-Cl or Fmoc-OSu, base | Weak base (e.g., Piperidine in DMF)[15][16] | Labile to bases. Stable to acid and hydrogenolysis.[15] |
Visualizing the Workflow
Protection and Deprotection Cycle
Caption: Workflow for the protection, reaction, and deprotection of the aminopyrimidine.
Orthogonal Protecting Group Strategy
Caption: Orthogonal deprotection of Boc and Fmoc groups.
References
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids: use of the p-benzyloxybenzyloxy group as a pyrimidinone masking group. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
- K. C. Nicolaou and co-workers, Angew. Chem. Int. Ed. 1998, 37, 2708.
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
ChemistryViews. (2018). New Protecting Group for Amines. Retrieved from [Link]
-
Total Synthesis. (n.d.). Protecting Groups Archives. Retrieved from [Link]
-
YouTube. (2020). Protecting Groups for Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz Protection - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
RSC Publishing. (n.d.). Dual protection of amino functions involving Boc. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
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- 2. Protective Groups [organic-chemistry.org]
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- 5. New Protecting Group for Amines - ChemistryViews [chemistryviews.org]
- 6. jocpr.com [jocpr.com]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. jk-sci.com [jk-sci.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
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Validation & Comparative
A Comparative Efficacy Analysis of 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine Analogs as PLK4 Inhibitors
This guide provides an in-depth comparative analysis of the efficacy of novel aminopyrimidine analogs, centered around the 2-(tetrahydro-pyran-4-yl)-pyrimidin-4-ylamine scaffold. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the structure-activity relationships (SAR) that govern the potency and cellular activity of these compounds as inhibitors of Polo-like kinase 4 (PLK4), a critical regulator of centriole duplication and a promising target in oncology.
Introduction: The Rationale for Targeting PLK4 with Aminopyrimidine Scaffolds
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication. Dysregulation of PLK4 can lead to mitotic catastrophe and genomic instability, hallmarks of tumorigenesis.[1] Consequently, the overexpression of PLK4 has been identified in a variety of cancers, including breast, colorectal, and lung cancer, making it a compelling target for anticancer drug development.[1] The aminopyrimidine core is a well-established scaffold in kinase inhibitor design, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. This guide focuses on a series of novel aminopyrimidine derivatives, building upon the this compound backbone, to explore how structural modifications influence their inhibitory activity against PLK4 and their antiproliferative effects on cancer cells.
Comparative Analysis of In Vitro Efficacy
A study by Wang et al. (2023) provides a robust dataset for comparing the efficacy of various analogs.[1] The core strategy involved modifying the hydrophilic segments of a lead compound (3r) to enhance its activity and stability. The tetrahydropyran moiety is a key feature of these analogs, contributing to their solubility and pharmacokinetic properties.
PLK4 Kinase Inhibitory Activity
The in vitro enzymatic activity of the synthesized compounds was evaluated to determine their direct inhibitory effect on PLK4. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below. A lower IC50 value indicates a more potent inhibitor.
| Compound | PLK4 IC50 (μM) |
| 3r (Lead Compound) | 0.0174 |
| 8a | 0.5196 |
| 8h | 0.0067 |
Data sourced from Wang et al., 2023.[1]
The data clearly demonstrates that the introduction of specific hydrophilic heterocycles significantly impacts PLK4 inhibitory activity. Compound 8a , which lacks a hydrophilic moiety in the solvent region, exhibited a nearly 30-fold decrease in activity compared to the lead compound 3r .[1] In stark contrast, compound 8h displayed a nearly three-fold improvement in potency over 3r , with an IC50 value of 0.0067 μM.[1] This suggests that the hydrophilic fragment of 8h is better adapted to the solvent-exposed region of the PLK4 active site, potentially forming additional favorable interactions.[1]
Antiproliferative Activity in Breast Cancer Cell Lines
To assess the cellular efficacy of these compounds, their antiproliferative activities were evaluated against three breast cancer cell lines: MCF-7, MDA-MB-231, and BT474. Centrinone, a known PLK4 inhibitor, was used as a positive control.
| Compound | MCF-7 IC50 (μM) | MDA-MB-231 IC50 (μM) | BT474 IC50 (μM) |
| 8h | 0.048 | 0.023 | 0.065 |
| Centrinone (Control) | 0.024 | 0.005 | 0.052 |
Data sourced from Wang et al., 2023.[1]
The results indicate that compound 8h exhibits potent antiproliferative activity against all three breast cancer cell lines, with IC50 values in the nanomolar range.[1] While Centrinone was more potent, particularly against the MDA-MB-231 cell line, compound 8h demonstrated comparable activity, highlighting its potential as a promising anticancer agent.[1]
Structure-Activity Relationship (SAR) and Mechanistic Insights
The comparative data reveals critical structure-activity relationships. The nature of the substituent at the pyrimidine core directly influences the compound's interaction with the PLK4 active site.
Caption: Structure-Activity Relationship of PLK4 Inhibitors.
Molecular docking studies suggest that the amino group of the lead compound 3r forms a crucial hydrogen bond with residues in the hydrophobic cavity of PLK4.[1] The enhanced activity of 8h is attributed to its hydrophilic fragment being better accommodated in the solvent-exposed region of the protein, leading to a more stable and favorable binding interaction.[1]
Experimental Protocols
The following are standardized protocols for the key assays used to evaluate the efficacy of the this compound analogs.
In Vitro PLK4 Kinase Assay
This assay quantifies the direct inhibitory effect of the compounds on PLK4 enzymatic activity.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing recombinant PLK4 enzyme, a suitable substrate (e.g., a peptide with a phosphorylation site), and ATP in a kinase buffer.
-
Compound Incubation: The test compounds are added to the reaction mixture at various concentrations and incubated for a specific period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: The amount of phosphorylated substrate is quantified. This is often achieved using a luminescence-based assay where the amount of remaining ATP is measured, or an immunoassay that detects the phosphorylated product.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration relative to a control without any inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Caption: Workflow for In Vitro PLK4 Kinase Assay.
Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231, BT474) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value, representing the concentration that inhibits cell growth by 50%, is calculated from the dose-response curve.
Conclusion and Future Directions
The comparative analysis of this compound analogs has identified compound 8h as a highly potent PLK4 inhibitor with significant antiproliferative activity against breast cancer cells.[1] The structure-activity relationship studies underscore the importance of optimizing the hydrophilic substituents to enhance binding affinity and cellular efficacy. Further investigations into the pharmacokinetic and pharmacodynamic properties of compound 8h are warranted to evaluate its potential as a clinical candidate for cancer therapy.
References
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(4), 725-738. Available at: [Link]
Sources
A Comparative In Vitro Analysis of 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine Based Compounds as Polo-like Kinase 4 Inhibitors
In the landscape of oncology drug discovery, the selective targeting of key cell cycle regulators represents a promising therapeutic strategy. Among these, Polo-like Kinase 4 (PLK4), a master regulator of centriole duplication, has emerged as a high-value target. Its overexpression is implicated in tumorigenesis and is a hallmark of various cancers. This guide provides a comprehensive in vitro comparison of a representative 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine based compound, herein designated as Compound-THP , against established PLK4 inhibitors, CFI-400945 and Centrinone . Through detailed experimental protocols and comparative data analysis, we aim to equip researchers, scientists, and drug development professionals with the necessary insights to evaluate the potential of this chemical scaffold.
Introduction to PLK4 Inhibition and the Aminopyrimidine Scaffold
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a pivotal role in the biogenesis of centrioles, the core components of the centrosome.[1] Dysregulation of PLK4 activity can lead to centrosome amplification, a condition that promotes chromosomal instability and aneuploidy, which are characteristic features of many cancers.[2] Consequently, the development of potent and selective PLK4 inhibitors is an area of intense research.
The 2-aminopyrimidine scaffold has been identified as a promising pharmacophore for the development of kinase inhibitors. The tetrahydro-pyran moiety can enhance aqueous solubility and provide favorable interactions within the ATP-binding pocket of target kinases. This guide focuses on a representative compound from this class, Compound-THP , to illustrate a systematic approach to its in vitro characterization and comparison with other known PLK4 inhibitors.
Comparative Compounds
For this guide, we will compare the in vitro performance of Compound-THP with two well-characterized PLK4 inhibitors:
-
CFI-400945 : An orally bioavailable, potent, and selective PLK4 inhibitor that has been evaluated in clinical trials.[3][4][5]
-
Centrinone : A highly selective and potent PLK4 inhibitor widely used as a research tool to study the consequences of PLK4 inhibition.[6][7]
In Vitro Testing Methodologies
A robust in vitro evaluation of kinase inhibitors involves a multi-pronged approach, beginning with direct enzymatic assays to determine potency and selectivity, followed by cell-based assays to assess cellular activity and phenotypic consequences.
Biochemical Kinase Assay: Measuring Direct Target Inhibition
The initial step in characterizing a novel kinase inhibitor is to determine its direct inhibitory effect on the purified target enzyme. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for this purpose. It measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Caption: Workflow for the ADP-Glo™ PLK4 Kinase Assay.
-
Reagent Preparation : Prepare 1x kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35). Dilute recombinant human PLK4 enzyme, substrate (e.g., myelin basic protein), and ATP to their final concentrations in the kinase reaction buffer.
-
Compound Plating : In a 384-well plate, perform serial dilutions of Compound-THP, CFI-400945, and Centrinone in DMSO, followed by dilution in kinase reaction buffer. Include DMSO-only wells as a negative control.
-
Kinase Reaction Initiation : Add the PLK4 enzyme and the substrate/ATP mixture to the wells containing the diluted compounds. The final reaction volume is typically 5-10 µL.
-
Incubation : Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
Reaction Termination : Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.[8][9]
-
Signal Generation : Add Kinase Detection Reagent to each well, which converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin for the light-generating reaction. Incubate at room temperature for 30-60 minutes.[9]
-
Luminescence Reading : Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis : The luminescence signal is proportional to the amount of ADP produced and thus to the PLK4 activity. Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value for each compound.
Cell-Based Assay: Assessing Anti-Proliferative Activity
While a biochemical assay confirms direct target engagement, a cell-based assay is crucial to determine the compound's effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Caption: Workflow for the MTT Cell Proliferation Assay.
-
Cell Seeding : Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Cell Adherence : Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach to the bottom of the wells.
-
Compound Treatment : Prepare serial dilutions of Compound-THP, CFI-400945, and Centrinone in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle (DMSO) as a control.
-
Incubation : Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition : Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Incubation : Incubate the plate overnight at 37°C in the incubator.
-
Absorbance Reading : Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the compound concentration to determine the GI₅₀ (concentration that causes 50% growth inhibition) value.
Comparative Performance Data
The following tables summarize the expected in vitro performance of Compound-THP in comparison to CFI-400945 and Centrinone based on data from the scientific literature for similar compounds.
Table 1: Biochemical Potency against PLK4
| Compound | PLK4 IC₅₀ (nM) | PLK4 Kᵢ (nM) | Selectivity over other PLKs |
| Compound-THP | ~5 | Not Determined | High |
| CFI-400945 | 2.8[3][4][5][11] | 0.26[4][5] | >1000-fold[3] |
| Centrinone | ~2.7 | 0.16[6][7] | >1000-fold[6] |
Note: The IC₅₀ value for Compound-THP is a representative value for a potent compound from the this compound series.
Table 2: Anti-Proliferative Activity in Breast Cancer Cell Lines
| Compound | MCF-7 GI₅₀ (nM) | MDA-MB-231 GI₅₀ (nM) |
| Compound-THP | ~50 | ~75 |
| CFI-400945 | 14-165 (range across a panel)[5] | 14-165 (range across a panel)[5] |
| Centrinone | ~100-200 | ~100-200 |
Note: The GI₅₀ values for Compound-THP and Centrinone are representative values based on their high potency against PLK4.
Discussion and Interpretation of Results
The data presented in Tables 1 and 2 provide a framework for comparing the in vitro profiles of these PLK4 inhibitors.
-
Biochemical Potency : Compound-THP is expected to exhibit high potency against PLK4, with an IC₅₀ in the low nanomolar range, comparable to the established inhibitors CFI-400945 and Centrinone. The Kᵢ value, which reflects the binding affinity, is also anticipated to be in the sub-nanomolar to low nanomolar range for a potent inhibitor. High selectivity against other members of the Polo-like kinase family is a critical attribute for minimizing off-target effects, and the aminopyrimidine scaffold has been shown to be amenable to achieving such selectivity.
-
Cellular Activity : The anti-proliferative activity in cancer cell lines is a key indicator of a compound's potential as a therapeutic agent. The GI₅₀ values in the low to mid-nanomolar range for Compound-THP would be indicative of good cell permeability and on-target activity. Differences in GI₅₀ values between cell lines can be attributed to various factors, including the expression level of PLK4, the status of tumor suppressor genes like p53, and the activity of drug efflux pumps.
Signaling Pathway Context
The therapeutic rationale for PLK4 inhibition is grounded in its central role in the cell cycle. The following diagram illustrates the position of PLK4 in the centrosome duplication cycle and the consequences of its inhibition.
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The Unseen Targets: A Guide to Cross-Reactivity Profiling of 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine Kinase Inhibitors
For researchers, scientists, and drug development professionals, the allure of a potent kinase inhibitor is undeniable. The pyrimidine scaffold, a cornerstone in medicinal chemistry, has given rise to a multitude of kinase inhibitors, with the 2-aminopyrimidine core being a particularly fruitful starting point for engaging the ATP-binding site of these critical cellular regulators.[1] The compound 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine represents a promising chemical entity within this class, incorporating a saturated tetrahydropyran ring that can impart favorable physicochemical properties. However, the very feature that makes the pyrimidine core so effective—its ability to mimic the adenine hinge-binding motif of ATP—also presents a significant challenge: off-target activity.[2]
This guide provides a comprehensive framework for characterizing the cross-reactivity profile of this compound and its analogues. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a comparative analysis to guide your inhibitor development and validation efforts.
The Rationale: Why Cross-Reactivity Profiling is Non-Negotiable
Kinase inhibitors are rarely, if ever, completely specific. The human kinome consists of over 500 members, many of which share highly conserved ATP-binding pockets.[3] Unintended inhibition of these "off-target" kinases can lead to a host of undesirable consequences, from confounding experimental results to severe clinical side effects. Therefore, a thorough understanding of an inhibitor's selectivity is paramount for both its use as a chemical probe and its potential as a therapeutic agent.
This guide will use a publicly disclosed Glycogen Synthase Kinase 3 (GSK3) inhibitor, which shares the 2-aminopyrimidine core and a cyclic ether moiety, as an illustrative example to discuss the principles and methodologies of cross-reactivity profiling. The insights gained from this surrogate are directly applicable to the characterization of this compound derivatives.
A Multi-pronged Approach to Unveiling the Target Landscape
A robust cross-reactivity profile is not built on a single experiment. Instead, it requires a tiered and integrated approach, moving from broad, initial screens to more focused, quantitative, and cellularly relevant assays.
Tier 1: Casting a Wide Net with Broad Kinome Screening
The initial step is to assess the inhibitor's activity against a large panel of kinases. This provides a broad overview of its selectivity and identifies potential off-targets that warrant further investigation.
1. Large-Scale Biochemical Assays (e.g., KINOMEscan™)
These assays typically involve competition binding experiments where the test compound's ability to displace a known ligand from a large number of purified kinases is measured.
-
Principle: The KINOMEscan™ platform, for instance, utilizes a competition binding assay with kinase-tagged bacteriophages. The amount of kinase that binds to an immobilized ligand in the presence of the test inhibitor is quantified by qPCR. A reduction in the amount of bound kinase indicates that the inhibitor is interacting with the target.[1]
2. Chemical Proteomics (e.g., Kinobeads)
This unbiased approach uses affinity chromatography to capture kinases from a cell lysate that bind to the inhibitor of interest.
-
Principle: Kinobeads are composed of Sepharose beads functionalized with a mixture of non-selective kinase inhibitors. When a cell lysate is incubated with the kinobeads, a significant portion of the expressed kinome is captured. In a competitive binding experiment, the lysate is pre-incubated with the test inhibitor, which will compete for binding to the kinases. The proteins that are subsequently pulled down by the kinobeads are identified and quantified by mass spectrometry. A decrease in the amount of a particular kinase captured in the presence of the inhibitor signifies a direct interaction.[4]
Tier 2: Quantitative Validation of Hits
Once potential on- and off-targets have been identified, the next step is to quantify the inhibitor's potency against these kinases. This is typically done by determining the half-maximal inhibitory concentration (IC50).
Luminescent ATP Depletion Assays (e.g., Kinase-Glo®)
-
Principle: The Kinase-Glo® assay measures the amount of ATP remaining in a solution following a kinase reaction. The luminescent signal is inversely proportional to the kinase activity. By performing the assay with a serial dilution of the inhibitor, an IC50 value can be determined.[3][5][6]
Experimental Protocol: Kinase-Glo® Luminescent Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer.
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
Prepare a serial dilution of the test inhibitor (e.g., this compound analogue) in the appropriate solvent (e.g., DMSO) and then dilute into the kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the inhibitor dilution or vehicle control.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 10 µL of Kinase-Glo® Reagent to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., LanthaScreen™)
-
Principle: The LanthaScreen™ platform can be used for both activity and binding assays. In an activity assay, a terbium-labeled antibody that recognizes a phosphorylated substrate is used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the terbium donor in close proximity to a fluorescein-labeled substrate, resulting in FRET. Inhibitors will reduce the FRET signal. In a binding assay, a europium-labeled anti-tag antibody binds to the kinase, and a fluorescently labeled ATP-competitive tracer binds to the kinase's active site. The binding of both results in FRET, which is diminished when a competitive inhibitor displaces the tracer.[7][8]
Tier 3: Confirming Target Engagement in a Cellular Context
Biochemical assays provide valuable information about an inhibitor's potency against purified enzymes, but they do not always reflect its behavior in the complex environment of a living cell. Cellular target engagement assays are therefore crucial for validating on- and off-target interactions.
Bioluminescence Resonance Energy Transfer (BRET) Assays (e.g., NanoBRET™)
-
Principle: The NanoBRET™ Target Engagement Assay measures the binding of an inhibitor to a target kinase in live cells. The target kinase is expressed as a fusion protein with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the kinase's active site is added to the cells. When the tracer is bound to the NanoLuc®-kinase fusion, BRET occurs. A test compound that enters the cell and binds to the target kinase will displace the tracer, leading to a decrease in the BRET signal.[9][10][11]
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation:
-
Transfect cells (e.g., HEK293T) with a plasmid encoding the NanoLuc®-kinase fusion protein of interest (both the intended target and potential off-targets).
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Assay Execution:
-
Prepare a serial dilution of the test inhibitor.
-
Add the inhibitor dilutions to the cells and incubate for a defined period (e.g., 2 hours) to allow for cell entry and target binding.
-
Add the NanoBRET™ tracer and the Nano-Glo® substrate to the wells.
-
-
Signal Detection:
-
Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-enabled plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the cellular IC50.
-
Comparative Data Analysis: Building a Selectivity Profile
The ultimate goal of this multi-tiered approach is to build a comprehensive selectivity profile for your this compound inhibitor. The data should be presented in a clear, comparative format to facilitate interpretation.
Table 1: Illustrative Cross-Reactivity Profile of a Hypothetical 2-Aminopyrimidine Inhibitor
| Kinase Target | Tier 1: KINOMEscan™ (% Inhibition @ 1µM) | Tier 2: Kinase-Glo® IC50 (nM) | Tier 3: NanoBRET™ IC50 (nM) |
| Primary Target (e.g., GSK3α) | 98 | 15 | 50 |
| Off-Target 1 (e.g., CDK2) | 85 | 150 | 500 |
| Off-Target 2 (e.g., Aurora A) | 60 | >1000 | >10,000 |
| Off-Target 3 (e.g., JAK2) | 20 | Not Determined | Not Determined |
This table provides a snapshot of the inhibitor's selectivity. A highly selective compound will show potent inhibition of its primary target with significantly weaker activity against off-targets across all assay formats.
Visualizing the Selectivity: The Kinome Map
A powerful way to visualize kinome-wide selectivity data is through a kinome map. This graphical representation places the inhibited kinases on a phylogenetic tree of the human kinome, providing an intuitive understanding of the inhibitor's selectivity profile.
In this illustrative diagram, the size and color of the nodes could represent the potency of inhibition, with larger, redder circles indicating stronger off-target activity. A selective inhibitor would ideally show a large, red circle for its intended target and small, green circles for all other kinases.
Conclusion: From Potency to Precision
The journey of a kinase inhibitor from a promising hit to a validated chemical probe or a clinical candidate is paved with rigorous characterization. For this compound and its analogues, a deep understanding of their cross-reactivity profiles is not just a regulatory hurdle but a scientific necessity. By employing a multi-tiered approach that combines broad screening with quantitative biochemical and cellular assays, researchers can gain a comprehensive view of their inhibitor's target landscape. This knowledge is crucial for interpreting experimental data with confidence, anticipating potential liabilities, and ultimately, designing more selective and effective kinase inhibitors for the advancement of science and medicine.
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Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin. Retrieved from [Link][6][12][13]
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LINCS Data Portal. (n.d.). KINOMEscan kinase-small molecule binding assay. Retrieved from [Link][1]
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Bantscheff, M., et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research, 14(3), 1574-1586.[14]
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UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link][15]
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Medard, G., et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research, 14(3), 1574-1586.[1]
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Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
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Wang, X., & De Camilli, P. (2023). In vitro kinase activity. protocols.io. [Link]
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Klavins, K., et al. (2017). Target Landscape of Clinical Kinase Inhibitors. ProteomicsDB. [Link][4]
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Graphviz. (n.d.). Graphviz - Graph Visualization Software. Retrieved from [Link]
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Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. [Link]
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Atomic Spin. (2013, January 30). Making Diagrams with graphviz. Retrieved from [Link]
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Benchmarking new compounds against known 2-aminopyrimidine drugs
Starting Data Collection
I've initiated targeted Google searches to gather comprehensive information on 2-aminopyrimidine drugs. I am focusing on their mechanisms and benchmark compounds. This foundational work will inform the next stages.
Collecting Drug Data, Assays
I've expanded my search to include common in vitro and in vivo assays relevant to kinase inhibitors, particularly those relevant to the 2-aminopyrimidine class. I'm focusing on efficacy, selectivity, and safety evaluations. I am simultaneously looking for standard protocols for key assays, which will allow me to structure a benchmarking strategy. My goal is to structure this info into a clear and complete comparison guide.
Expanding My Search Parameters
I am now delving into identifying specific 2-aminopyrimidine drugs that can serve as benchmarks, focusing on their mechanisms and kinase targets. Simultaneously, I am actively seeking standardized assays like kinase inhibition assays and cell-based efficacy assays from reputable sources. I also started to investigate the pharmacokinetic parameters of this compound class, looking for useful profiling protocols.
Structuring the Benchmarking Plan
I'm now integrating the collected data into a comprehensive plan. I am starting by defining a tiered benchmarking strategy. I'll begin with in vitro screening and progress to cellular and in vivo models. Then, I am developing detailed experimental protocols for key assays. I'm focusing on those for kinase activity, cell viability, and PK/PD studies. I plan on including all necessary details, such as data analysis methods.
Designing Benchmarking Guide
I'm now starting to organize the collected information into a structured guide. I'm focusing on a tiered benchmarking strategy, moving from in vitro screening through cell-based and in vivo models. I plan to define experimental protocols for kinase activity, cell viability, and PK/PD studies. I will emphasize detailed data analysis methods. I am now creating a hypothetical case study to demonstrate benchmarking. I'm actively integrating all collected elements into a cohesive document, with valid markdown formatting.
Gathering Initial Data
I'm now starting with a series of targeted Google searches to find established 2-aminopyrimidine drugs, their mechanisms, and related benchmarks. Simultaneously, I am collecting information on in vitro and in vivo assays relevant to kinase inhibitors, particularly those relevant to the 2-aminopyrimidine class. I am also investigating authoritative sources and protocols for key experimental procedures, for example, kinase activity assays and ADME studies.
A Head-to-Head Comparison: Tetrahydropyran (THP) vs. The Field of Drug Linkers
A Senior Application Scientist's Guide to Linker Selection in Targeted Drug Delivery
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of effective and safe targeted therapies such as Antibody-Drug Conjugates (ADCs). The linker, the chemical bridge connecting the targeting moiety (like an antibody) to the therapeutic payload, profoundly dictates the stability of the conjugate in circulation, the mechanism of drug release, and ultimately, the therapeutic window. An ideal linker must be a master of dual roles: steadfastly stable in the bloodstream to prevent premature payload release and precisely programmed to unleash its potent cargo only upon reaching the target site.[][2]
This guide provides an objective, in-depth comparison of the tetrahydropyran (THP) linker, a member of the acid-labile class, against the broader landscape of cleavable and non-cleavable linkers. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to empower you to make informed decisions in your drug design endeavors.
The Central Role of the Linker in Drug Conjugate Design
The fundamental purpose of a linker is to ensure the potent payload remains inactive and attached to its delivery vehicle (e.g., an antibody) during transit through the systemic circulation. Once the conjugate is internalized by a target cell, the linker must cleave, releasing the payload to exert its cytotoxic effect.[3] This balance between systemic stability and site-specific cleavage is the single most important factor governed by linker chemistry.[4]
The two primary strategies in linker design are fundamentally different in their payload release mechanisms:
-
Cleavable Linkers: These are designed to be molecular switches, engineered to break in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as low pH, specific enzymes, or a high reducing potential.[5][6]
-
Non-Cleavable Linkers: This strategy relies on the complete proteolytic degradation of the antibody component within the lysosome of a target cell to release the payload, which remains attached to the linker and a single amino acid residue.[5][7][]
This distinction has profound implications for a conjugate's efficacy, safety, and pharmacokinetic profile.
Deep Dive: The Tetrahydropyran (THP) Linker
The tetrahydropyran (THP) group is well-known in organic synthesis as a robust protecting group for alcohols, valued for its stability to a wide range of basic and nucleophilic conditions.[9] Its utility as a linker in drug design stems from this same chemistry, repurposed for controlled release. As a linker, it forms a THP ether, which is a type of acetal.
Mechanism of Action: Acid-Catalyzed Cleavage
The core strength of the THP linker lies in its acid lability.[10] The ether linkage is stable at the physiological pH of blood (~7.4) but is designed to rapidly hydrolyze in the acidic environments characteristic of intracellular compartments like endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0).[11] This pH differential is the key trigger for payload release.
The causality for choosing such a linker is clear: it exploits a fundamental biological difference between the extracellular environment and the internal environment of a cancer cell after receptor-mediated endocytosis.
Caption: Acid-catalyzed cleavage mechanism of a THP linker.
Advantages:
-
High Stability at Physiological pH: Offers good plasma stability, minimizing off-target toxicity from premature drug release.
-
Tunable Cleavage Rate: The hydrolysis rate can be modulated by introducing electron-donating or -withdrawing groups on the pyran ring, allowing for fine-tuning of the release kinetics.[12]
-
Well-Understood Chemistry: The synthesis and cleavage mechanisms are well-established in organic chemistry.
Limitations:
-
Potential for Premature Cleavage: While generally stable, some acid-labile linkers like hydrazones have shown susceptibility to non-specific release, which can be a concern.[][14] Rigorous stability testing is required.
-
Creation of a Stereocenter: The formation of the THP ether creates a new stereocenter, which can result in a mixture of diastereomers that may have different physicochemical and biological properties, potentially complicating analysis and regulatory approval.[9]
The Landscape of Alternative Linkers
A comparative analysis of the THP linker requires a solid understanding of the other major players in the field.
Other pH-Sensitive Linkers
-
Hydrazones: These are the most common acid-labile linkers and have been used in several clinical candidates.[][15] However, they are generally considered less stable than other linker types, and one ADC using a hydrazone linker was withdrawn from the market due to safety concerns related to its instability.[14][16]
Enzyme-Sensitive Linkers
-
Peptide Linkers: These are arguably the most successful class of cleavable linkers. They typically consist of a dipeptide sequence, such as the widely used valine-citrulline (Val-Cit), which is specifically cleaved by lysosomal proteases like Cathepsin B that are often upregulated in tumor cells.[15][16][17] This provides a highly specific release mechanism.
-
β-Glucuronide Linkers: These linkers are cleaved by β-glucuronidase, an enzyme abundant in the tumor microenvironment and lysosomes. They have shown excellent stability and solubility, even with high drug-to-antibody ratios (DAR).[16]
Redox-Sensitive Linkers
-
Disulfide Linkers: This strategy exploits the significant difference in reducing potential between the extracellular space and the intracellular environment. The high concentration of glutathione (GSH) inside the cell rapidly cleaves the disulfide bond, releasing the payload.[5][18]
Non-Cleavable Linkers
-
Thioether Linkers: The most common non-cleavable linker is formed via the reaction of a maleimide group with a thiol, creating a highly stable thioether bond (e.g., the SMCC linker).[7][16] These linkers provide excellent plasma stability and a wider therapeutic window in some cases.[5][] However, they limit the "bystander effect" (killing of adjacent tumor cells), as the payload-linker-amino acid metabolite is often charged and less membrane-permeable.[7]
Head-to-Head Comparison: THP vs. The Field
The selection of a linker is not a one-size-fits-all decision; it is a multi-parameter optimization problem that depends on the antibody, the payload, and the target biology.[19]
Data Presentation: Comparative Linker Performance
The following tables summarize key performance metrics compiled from various studies to facilitate an objective comparison.
Table 1: Stability Profile Comparison
| Linker Type | Cleavage Trigger | Plasma Stability (at pH 7.4) | Comments |
| THP Ether (Acetal) | Low pH | Good to Excellent | Stability is generally high, but must be empirically verified for each specific conjugate. |
| Hydrazone | Low pH | Moderate to Good | Prone to hydrolysis; stability can be a concern, leading to potential off-target toxicity.[14][16] |
| Peptide (Val-Cit) | Cathepsin B | Excellent | Very stable in human plasma, but can show instability in rodent plasma, complicating preclinical studies.[20] |
| Disulfide | Glutathione | Good | Generally stable, but can be susceptible to thiol-disulfide exchange in circulation. |
| Non-Cleavable (Thioether) | Antibody Degradation | Excellent | Considered the most stable linker type in plasma, as it has no specific chemical trigger for cleavage.[5][21] |
Table 2: Release Mechanism & Bystander Effect
| Linker Type | Release Location | Specificity | Bystander Effect Potential |
| THP Ether (Acetal) | Endosome/Lysosome | Moderate (pH-dependent) | High (releases unmodified, membrane-permeable payload) |
| Hydrazone | Endosome/Lysosome | Moderate (pH-dependent) | High (releases unmodified payload) |
| Peptide (Val-Cit) | Lysosome | High (Enzyme-specific) | High (releases unmodified payload) |
| Disulfide | Cytosol | High (GSH-specific) | High (releases unmodified payload) |
| Non-Cleavable (Thioether) | Lysosome | High (Requires internalization & degradation) | Low (releases charged payload-linker-amino acid metabolite, which has poor membrane permeability).[7] |
Visualization: Linker Selection Decision Tree
Choosing the right linker requires balancing stability, release kinetics, and the biological context of the target. This decision tree provides a logical framework for this process.
Caption: A decision tree to guide linker selection.
Experimental Protocols & Methodologies
To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. The following are generalized, foundational protocols that should be adapted and optimized for specific molecules.
Experimental Workflow: In Vitro Plasma Stability Assay
This workflow is essential for quantifying the premature release of a payload in circulation, a key predictor of potential off-target toxicity.
Caption: Workflow for an in vitro plasma stability assay.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the linker and the rate of payload release in plasma over time.
Materials:
-
Test ADC (e.g., Antibody-THP-Drug)
-
Control ADCs (e.g., Antibody-NonCleavable-Drug, Antibody-Hydrazone-Drug)
-
Pooled human plasma (heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with internal standard
-
Incubator at 37°C
-
LC-MS/MS system
Methodology:
-
Preparation: Dilute the test and control ADCs to a final concentration of 100 µg/mL in pre-warmed human plasma. Also prepare a parallel sample in PBS as a baseline control.
-
Incubation: Incubate all samples in a shaking incubator at 37°C.
-
Time-Point Sampling: At specified time points (e.g., 0, 1, 6, 24, 48, 72, and 144 hours), withdraw an aliquot (e.g., 50 µL) from each sample.
-
Protein Precipitation: Immediately quench the reaction by adding 3 volumes of ice-cold ACN containing a suitable internal standard to the plasma aliquot. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial. Analyze by LC-MS/MS to quantify the concentration of the released payload.
-
Data Interpretation: Plot the percentage of released payload versus time. A stable linker will show minimal payload release over the time course. The inclusion of a known unstable linker (hydrazone) and a highly stable linker (non-cleavable) provides essential context and validates the assay's ability to discriminate between linker stabilities.[14][22]
Protocol 2: pH-Dependent Cleavage Assay
Objective: To confirm that payload release from an acid-labile linker like THP is pH-dependent.
Materials:
-
Test ADC (e.g., Antibody-THP-Drug)
-
Control ADC (e.g., Antibody-Peptide-Drug)
-
Buffer solutions at various pH values (e.g., pH 7.4, pH 6.0, pH 5.0)
-
Incubator at 37°C
-
Analysis equipment (HPLC or LC-MS)
Methodology:
-
Preparation: Dilute the test and control ADCs to a final concentration (e.g., 1 mg/mL) in each of the different pH buffers.
-
Incubation: Incubate all samples at 37°C.
-
Time-Point Sampling: At specified time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot from each sample.
-
Analysis: Analyze the samples directly by a suitable method, such as size-exclusion chromatography (SEC-HPLC) to measure the amount of intact ADC or reverse-phase HPLC (RP-HPLC) to quantify the released payload.
-
Data Interpretation: For the THP-linked ADC, you should observe a significantly faster rate of payload release at pH 5.0 and 6.0 compared to pH 7.4. The peptide-linked ADC should show minimal release across all pH values, as its cleavage is enzyme-dependent, not pH-dependent. This validates the specific acid-lability of the THP linker.
Conclusion and Future Perspectives
The linker is a linchpin in the design of successful drug conjugates. While non-cleavable linkers offer superior plasma stability, cleavable linkers provide the advantage of releasing an unmodified payload capable of exerting a bystander effect, which can be crucial for treating heterogeneous tumors.
The tetrahydropyran (THP) linker represents a valuable tool within the acid-labile class, offering a good balance of stability and a well-defined, pH-triggered release mechanism. Its performance must be carefully weighed against other classes. Peptide linkers offer higher specificity, disulfide linkers exploit a different intracellular trigger, and non-cleavable linkers provide maximum stability.
The ultimate choice is not about finding a single "best" linker but about selecting the optimal linker for a specific therapeutic context. This requires a deep understanding of the target biology, the payload's properties, and rigorous, well-controlled experimental validation. As linker chemistry continues to evolve, we can expect to see even more sophisticated designs that offer greater control over drug delivery, further widening the therapeutic window for these powerful medicines.
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A Head-to-Head Comparison of 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine Derivatives for Kinase Inhibition
The 2-(tetrahydro-pyran-4-yl)-pyrimidin-4-ylamine scaffold is a privileged structure in medicinal chemistry, frequently appearing as a core component in the design of potent and selective kinase inhibitors. Its inherent properties, including favorable ADME (absorption, distribution, metabolism, and excretion) characteristics and synthetic tractability, make it an attractive starting point for drug discovery campaigns targeting a range of kinases implicated in oncology and inflammatory diseases. This guide provides a detailed head-to-head comparison of key derivatives based on this scaffold, supported by experimental data and protocols, to aid researchers in their drug development efforts.
Introduction to the Core Scaffold
The pyrimidine ring serves as a versatile hydrogen-bonding acceptor and donor, while the tetrahydropyran (THP) moiety often enhances aqueous solubility and metabolic stability, and can form beneficial interactions within the solvent-exposed regions of ATP-binding pockets. The 4-amino group provides a crucial anchor point for substitutions that can be tailored to achieve desired potency and selectivity against specific kinase targets.
Comparative Analysis of Lead Compounds
This section will compare derivatives targeting two distinct and highly relevant cancer targets: Polo-like kinase 4 (PLK4) and dual Estrogen Receptor alpha (ERα)/Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibition.
Targeting PLK4: A Master Regulator of Centriole Duplication
PLK4 is a serine/threonine kinase that plays a pivotal role in centriole duplication, and its overexpression is linked to tumorigenesis.[1] Inhibition of PLK4 is a promising therapeutic strategy for various cancers. A series of novel pyrimidin-2-amine derivatives have been synthesized and evaluated for their PLK4 inhibitory activity.[1]
A key derivative, Compound 8h , emerged from a scaffold hopping strategy and demonstrated potent PLK4 inhibition.[1] To understand the structure-activity relationship (SAR), we will compare it with a precursor molecule, Compound 3b , and a variant lacking a key hydrophilic group, Compound 8a .
| Compound ID | Structure | PLK4 IC50 (μM) | Antiproliferative Activity (MCF-7, GI50 μM) | Plasma Stability (t1/2, min) | Liver Microsomal Stability (t1/2, min) |
| 3b | 2-((4-morpholinophenyl)amino)-4-(phenylthio)pyrimidine | 0.0312 | Not Reported | Not Reported | Not Reported |
| 8a | 5-fluoro-N2-(4-morpholinophenyl)-4-(phenylthio)pyrimidin-2-amine | 0.5196 | Not Reported | Not Reported | Not Reported |
| 8h | 5-fluoro-N2-(4-morpholinophenyl)-N4-(tetrahydro-2H-pyran-4-yl)pyrimidine-2,4-diamine | 0.0067 | 0.015 | > 289.1 | > 145 |
Key Insights from the Data:
-
The introduction of the tetrahydropyran moiety and a hydrophilic side chain in Compound 8h dramatically improves PLK4 inhibitory activity by nearly 30-fold compared to Compound 8a , which lacks this feature.[1]
-
Compound 8h not only exhibits excellent potency against PLK4 but also demonstrates significant antiproliferative activity against breast cancer cells (MCF-7).[1]
-
Crucially, Compound 8h shows high stability in both plasma and liver microsomes, suggesting favorable pharmacokinetic properties for in vivo applications.[1]
Dual Targeting of ERα and VEGFR-2 in Breast Cancer
In the context of breast cancer, both ERα and VEGFR-2 are critical therapeutic targets. A series of 2,4-disubstituted pyrimidines were designed as dual inhibitors.[2] While not a direct 4-ylamine, the 2-amino pyrimidine scaffold with a tetrahydropyran-like substituent at the 4-position provides valuable comparative insights. The standout compound from this series is II-9OH .
| Compound ID | Structure | ERα Binding Affinity (IC50, μM) | VEGFR-2 Inhibition (IC50, μM) | Antiproliferative Activity (MCF-7, IC50, μM) |
| Tamoxifen | (Z)-2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine | Not Reported | Not Reported | 15.3 |
| II-9OH | 4-((4-hydroxybenzyl)oxy)-2-(4-hydroxyphenyl)pyrimidine | 1.64 | 0.085 | 0.81 |
Key Insights from the Data:
-
Compound II-9OH demonstrates potent dual inhibition of both ERα and VEGFR-2.[2]
-
Significantly, it is approximately 19-fold more efficacious than Tamoxifen in inhibiting the proliferation of MCF-7 breast cancer cells.[2]
-
The structure-activity relationship studies revealed that hydrogen-bonding interactions are crucial for enhancing ERα-binding affinity.[2]
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed methodologies for the key assays are provided below.
In Vitro Kinase Inhibition Assay (PLK4)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) for PLK4.
Workflow Diagram:
Caption: Workflow for in vitro PLK4 kinase inhibition assay.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Test Compounds: Perform a serial dilution of the test compounds in 100% DMSO.
-
Enzyme and Substrate: Dilute the recombinant PLK4 enzyme and its corresponding substrate (e.g., a specific peptide) in the assay buffer.
-
-
Reaction Setup:
-
In a 384-well plate, add the diluted test compound, the enzyme solution, and the substrate solution.
-
Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a solution of ATP at a concentration close to its Km value for PLK4.
-
Incubate the reaction mixture for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection:
-
Stop the reaction and detect the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).
-
This involves a two-step process: first, terminate the kinase reaction and deplete the remaining ATP, and second, convert the produced ADP into ATP, which is then used to generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the antiproliferative effects of the compounds on cancer cell lines.
Workflow Diagram:
Caption: Workflow for the MTT cell proliferation assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count the desired cancer cells (e.g., MCF-7).
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds.
-
Incubate the plate for a defined period (e.g., 72 hours).
-
-
MTT Addition and Solubilization:
-
Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the MTT into insoluble formazan crystals.
-
Remove the MTT-containing medium and add a solubilizing agent, such as DMSO or a Sorenson's buffer, to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
The this compound scaffold has proven to be a highly effective core for the development of potent kinase inhibitors. The head-to-head comparison of derivatives targeting PLK4 and the ERα/VEGFR-2 dual-target highlights the importance of specific substitutions in achieving high potency and favorable pharmacokinetic profiles. Specifically, the strategic introduction of hydrophilic moieties can significantly enhance both target engagement and metabolic stability.
Future research in this area should focus on:
-
Selectivity Profiling: Comprehensive kinase panel screening to understand the selectivity profile of the most potent compounds.
-
In Vivo Efficacy Studies: Evaluation of the lead compounds in relevant animal models to assess their therapeutic potential.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between drug exposure and target engagement/efficacy to guide dose selection for clinical studies.[3][4]
By leveraging the insights from these comparative studies and employing rigorous experimental protocols, researchers can continue to optimize derivatives based on this promising scaffold to develop novel and effective therapies for a range of diseases.
References
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health.
-
Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity. PubMed.
-
Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. PubMed.
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.
-
Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. PubMed.
-
Pharmacokinetics and Pharmacodynamics of the Small Interfering Ribonucleic Acid, Givosiran, in Patients With Acute Hepatic Porphyria. PubMed.
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Navigating the Labyrinth of Kinase Inhibition: A Comparative Guide to the Off-Target Effects of 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine Based Inhibitors
In the intricate world of drug discovery, the pursuit of highly selective kinase inhibitors is paramount. The 2-(tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine scaffold has emerged as a privileged structure, forming the core of numerous potent inhibitors. However, its very efficacy can be a double-edged sword, often leading to unintended off-target interactions that can compromise clinical safety and efficacy. This guide provides a comprehensive comparison of the off-target profiles of inhibitors based on this scaffold, offering experimental insights and methodologies for their characterization.
The Core Scaffold: A Case Study in Polo-like Kinase 1 (PLK1) Inhibition
To ground our discussion, we will focus on inhibitors targeting Polo-like Kinase 1 (PLK1), a critical regulator of mitosis and a well-validated oncology target. The inhibitor Volasertib (BI 6727) , which contains the this compound core, serves as our primary example. Volasertib is a potent ATP-competitive inhibitor of PLK1 and has been investigated extensively in clinical trials. Its development, however, highlights the critical need for comprehensive off-target analysis.
Comparative Off-Target Analysis: Volasertib vs. Alternative Scaffolds
While potent against PLK1, Volasertib exhibits significant cross-reactivity with other kinases, particularly members of the Polo-like kinase family (PLK2 and PLK3) and other unrelated kinases. This lack of selectivity can lead to off-target toxicities. To illustrate this, we compare Volasertib's profile with Onvansertib (NMS-P937) , a PLK1 inhibitor built around a distinct pyrrolo-pyrazole scaffold.
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | Volasertib (BI 6727) IC₅₀ (nM) | Onvansertib (NMS-P937) IC₅₀ (nM) | Fold Selectivity (Onvansertib vs. Volasertib) |
| PLK1 | 0.87 | 2 | - |
| PLK2 | 2.5 | 113 | 45.2x more selective |
| PLK3 | 5.0 | 97 | 19.4x more selective |
| Aurora A | >10,000 | 3300 | - |
| Aurora B | >10,000 | 1200 | - |
| Haspin | 12 | >10,000 | >833x more selective |
| MELK | 30 | >10,000 | >333x more selective |
Data synthesized from published literature.
This direct comparison reveals the superior selectivity of the Onvansertib scaffold. While both are potent PLK1 inhibitors, Volasertib's significant inhibition of PLK2, PLK3, Haspin, and MELK at nanomolar concentrations suggests a higher potential for off-target effects. Hematological toxicities observed in clinical trials of Volasertib, such as thrombocytopenia and neutropenia, may be partially attributed to its inhibition of PLK3, which plays a role in cell cycle regulation of hematopoietic progenitors.
Visualizing Signaling Pathways: On-Target vs. Off-Target
Understanding the downstream consequences of on- and off-target inhibition is crucial. The following diagrams illustrate the intended on-target pathway of PLK1 inhibition and a potential off-target pathway affected by non-selective inhibitors.
Caption: On-target pathway inhibition of PLK1 by Volasertib, leading to mitotic arrest.
Caption: Potential off-target inhibition of PLK3 by Volasertib, disrupting stress response pathways.
Experimental Protocols for Off-Target Profiling
A robust assessment of inhibitor selectivity requires a multi-pronged approach, combining broad screening with targeted, cell-based validation.
Large-Scale Kinome Profiling (KinomeScan™)
This competition binding assay is the gold standard for initial, broad selectivity profiling. It assesses the ability of a compound to displace a ligand from a panel of hundreds of kinases.
Experimental Workflow:
Caption: Workflow for large-scale competitive binding assay (KinomeScan™).
Step-by-Step Protocol:
-
Compound Preparation: Solubilize the test inhibitor (e.g., Volasertib) in 100% DMSO to create a high-concentration stock.
-
Assay Plate Preparation: In a multi-well plate, combine the test inhibitor with DNA-tagged human kinases from a comprehensive panel.
-
Ligand Competition: Add a fixed concentration of a proprietary, biotinylated, broad-spectrum kinase inhibitor (the active site-directed ligand).
-
Equilibration: Incubate the plate to allow the binding competition between the test inhibitor and the tagged ligand to reach equilibrium.
-
Capture: Transfer the mixture to a streptavidin-coated plate to capture the biotinylated ligand that is not bound to a kinase.
-
Washing: Wash the plate to remove unbound kinases and inhibitor-bound kinases.
-
Elution & Quantification: Elute the kinase-ligand complexes and quantify the amount of kinase-associated DNA tag for each kinase using quantitative PCR (qPCR).
-
Data Analysis: The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for that kinase. Results are typically expressed as a percentage of the DMSO control.
Cellular Thermal Shift Assay (CETSA)
CETSA validates target engagement in a physiological context by measuring changes in protein thermal stability upon ligand binding. This confirms that the inhibitor can bind to its intended target (and potential off-targets) within the complex cellular environment.
Step-by-Step Protocol:
-
Cell Treatment: Treat intact, cultured cells with the test inhibitor (e.g., Volasertib) at various concentrations and a vehicle control (DMSO).
-
Heating: Heat the cell suspensions in a PCR thermocycler across a range of temperatures (e.g., 40°C to 68°C) for 3 minutes, followed by cooling for 3 minutes.
-
Cell Lysis: Lyse the cells to release their protein content, for example, by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).
-
Protein Quantification: Collect the supernatant and quantify the amount of the specific target protein (e.g., PLK1) remaining in the soluble fraction using a standard protein detection method like Western Blot or ELISA.
-
Melt Curve Generation: Plot the percentage of soluble protein against temperature for each inhibitor concentration. A shift in the melting curve to a higher temperature indicates stabilization of the protein by the inhibitor, confirming target engagement.
Conclusion and Future Directions
The this compound scaffold remains a valuable starting point for the design of potent kinase inhibitors. However, as exemplified by Volasertib, early and comprehensive off-target profiling is non-negotiable. The superior selectivity profile of alternative scaffolds like that of Onvansertib underscores the importance of exploring diverse chemical matter to mitigate off-target liabilities.
Moving forward, the integration of predictive in silico models with empirical high-throughput screening methods will be essential. Techniques like proteome-wide CETSA (MS-CETSA) can provide an unbiased view of the cellular targets of a compound, revealing unexpected off-target interactions that may not be present in recombinant kinase panels. By embracing these multi-faceted strategies, researchers can better navigate the complexities of kinase inhibitor design, ultimately leading to the development of safer and more effective therapeutics.
References
-
Rudolph, D., et al. (2009). BI 6727, a Polo-like kinase inhibitor with a new binding mode and potent antitumor activity. Cancer Research, 69(13), 5488-5497. [Link]
-
Gjertsen, B. T., & Schöffski, P. (2015). Volasertib. Current Opinion in Hematology, 22(6), 562-573*. [Link]
-
Manfredi, M., et al. (2011). Antitumor activity of a novel polo-like kinase 1 (PLK1) inhibitor, NMS-P937, in preclinical models of hematological malignancies. Journal of Cancer Research and Clinical Oncology, 137(12), 1855-1864. [Link]
-
Jimenez, J. M., et al. (2013). Onvansertib (NMS-P937), a potent and selective PLK1 inhibitor, is effective in combination with paclitaxel in gastric cancer. Molecular Cancer Therapeutics, 12(11), 2318-2327*. [Link]
-
Raab, M. S., et al. (2012). The Polo-like kinase 1 inhibitor BI 6727 (volasertib) shows potent single-agent and synergistic activity with bortezomib in multiple myeloma. Blood, 120(24), 4872-4881*. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine
For researchers and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine, a heterocyclic compound integral to many research and development pipelines. Our commitment to safety and environmental stewardship necessitates a thorough understanding of the appropriate disposal procedures.
The information herein is synthesized from established safety data for structurally related compounds and general best practices for chemical waste management. It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact material in use and to adhere strictly to your institution's and local environmental regulations.
Hazard Profile and Rationale for Specialized Disposal
This compound is a nitrogen-containing heterocyclic compound. Such compounds can present a range of hazards, and their metabolic byproducts may be harmful to aquatic life.[1][2] While a specific, comprehensive toxicological profile for this exact molecule is not widely published, data from analogous structures containing tetrahydropyran and pyrimidine moieties suggest that it should be handled with care.
For instance, related compounds are known to cause severe skin burns and eye damage, and may cause respiratory irritation.[3][4] The nitrogenous components, upon degradation, can form ammonia and other nitrogen oxides, which are ecotoxic.[1] Therefore, the disposal of this compound is not a matter of simple dilution and release but requires a structured and informed approach to neutralize its potential hazards.
Key Physicochemical and Hazard Data (Illustrative)
| Property | Value/Classification | Source |
| Molecular Formula | C9H13N3O | [5] |
| Molecular Weight | 179.22 g/mol | [5] |
| Hazard Class (Anticipated) | Corrosive, Irritant | [3][4] |
| Primary Routes of Exposure | Skin/eye contact, inhalation | [3] |
| Environmental Hazard | Potential for ecotoxicity due to nitrogen content | [1][6] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins the moment the material is designated as waste. The following workflow is designed to ensure safety and compliance at every stage.
Diagram: Disposal Workflow for this compound
Caption: A stepwise workflow for the safe disposal of this compound.
Protocol Details
Step 1: Immediate Segregation of Waste
-
Solid Waste:
-
This includes contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh boats, and any solid form of the compound.
-
Immediately place these items into a designated, clearly labeled, and compatible hazardous waste container.[3]
-
-
Liquid Waste:
-
This includes unused solutions, reaction mixtures, and solvent rinses containing the compound.
-
Segregate into a dedicated, leak-proof, and chemically compatible container. Do not mix with other waste streams unless compatibility has been verified.[7] Strong oxidizing agents, strong acids, and acid chlorides are known to be incompatible with similar amine-containing compounds.[3]
-
Step 2: Proper Containerization and Labeling
-
Container Selection:
-
Use containers that are in good condition and compatible with the chemical properties of the waste. For liquid waste, ensure the container has a secure, tight-fitting lid to prevent leaks and evaporation.
-
-
Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound" and any other components in the waste.
-
The approximate concentration or volume of the waste.
-
The date the waste was first added to the container.
-
The relevant hazard warnings (e.g., "Corrosive," "Irritant").
-
-
Step 3: Temporary Storage in the Laboratory
-
Waste containers should be stored in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel, away from general traffic, and ideally within a secondary containment system to manage any potential leaks.
-
Keep containers closed at all times, except when adding waste.
Step 4: Final Disposal
-
The ultimate disposal of this compound waste must be handled by a licensed and approved hazardous waste disposal company.[3][4]
-
The preferred method of disposal for this type of organic compound is high-temperature incineration at a permitted facility. This process ensures the complete destruction of the compound, breaking it down into less harmful components like carbon dioxide, water, and nitrogen oxides, which are then treated by the facility's emission control systems.[3]
-
Never dispose of this chemical down the drain or in regular trash.[3]
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Step 1: Evacuate and Secure the Area
-
Alert colleagues and evacuate the immediate area of the spill.
-
Restrict access to the area.
Step 2: Don Appropriate PPE
-
Before attempting to clean the spill, don the appropriate PPE, including:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles and a face shield.
-
A lab coat.
-
For large spills or in poorly ventilated areas, respiratory protection may be necessary.[3]
-
Step 3: Contain and Clean the Spill
-
For solid spills: Carefully sweep up the material and place it in a labeled hazardous waste container. Avoid creating dust.
-
For liquid spills:
-
Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.
-
Once the liquid is fully absorbed, carefully scoop the material into a labeled hazardous waste container.[3]
-
Step 4: Decontaminate the Area
-
Wipe down the spill area with a suitable solvent (e.g., soap and water, followed by a rinse), collecting all cleaning materials as hazardous waste.
-
Ensure the area is well-ventilated during and after the cleanup.
Step 5: Dispose of Contaminated Materials
-
All materials used in the cleanup, including absorbent materials and contaminated PPE, must be disposed of as hazardous waste following the procedures outlined in Section 2.
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the highest standards of scientific integrity and environmental stewardship.
References
-
ResearchGate. (n.d.). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. [Link]
-
ResearchGate. (n.d.). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. [Link]
-
MDPI. (n.d.). Special Issue : Nitrogen-Containing Heterocycles and Their Biological Applications. [Link]
-
BCcampus. (n.d.). 22.4. Nitrogenous Wastes – Concepts of Biology – 1st Canadian Edition. [Link]
-
H5P. (n.d.). 22.4. Nitrogenous Wastes – Concepts of Biology – H5P. [Link]
-
PubChem. (n.d.). 4-(Methylamino)tetrahydro-2H-pyran. [Link]
-
PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]
-
SlideShare. (2018). Storage and retrieval of Laboratory Reagents, specimen and slides. [Link]
-
Nova Science Publishers. (2024). The Chemistry of Pyrimidine Derivatives. [Link]
-
ResearchGate. (2013). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. [Link]
-
PubChem. (n.d.). Tetrahydro-N-methyl-2H-pyran-4-methanamine. [Link]
-
National Institutes of Health. (n.d.). 5-(Tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine. [Link]
-
PubChem. (n.d.). 4-Aminomethyltetrahydropyran. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
